molecular formula C17H34O2 B12595818 (3-Tetradecyloxiran-2-YL)methanol CAS No. 649571-19-7

(3-Tetradecyloxiran-2-YL)methanol

Cat. No.: B12595818
CAS No.: 649571-19-7
M. Wt: 270.5 g/mol
InChI Key: FAFTZYCMWMQWIA-UHFFFAOYSA-N
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Description

(3-Tetradecyloxiran-2-YL)methanol is a chemical compound that features both an epoxide (oxirane) ring and a primary alcohol functional group, tethered to a long tetradecyl alkyl chain. This unique structure makes it a valuable bifunctional intermediate in organic synthesis and materials science research. The molecule is of significant interest for its potential application as a building block in polymer chemistry, where the epoxide ring can undergo ring-opening polymerization or react with nucleophiles, while the alcohol group can be further functionalized or serve as an initiator site . In synthetic organic chemistry, this compound serves as a versatile precursor for the synthesis of more complex structures. The epoxide ring is highly susceptible to nucleophilic attack by a variety of reagents, including amines, thiols, and alcohols, allowing researchers to create β-substituted alcohols and heterocyclic scaffolds . This reactivity is particularly valuable for developing novel pyrido-oxazepineols and benzo-oxazinyl methanols, which are frameworks found in compounds with various biological activities . The long tetradecyl chain confers lipophilicity to the molecule, which can be exploited to modify the properties of surfactants, lubricants, or other specialty materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling instructions should be consulted prior to use. Researchers are encouraged to contact our scientific support team for specific technical inquiries regarding this compound's applications.

Properties

CAS No.

649571-19-7

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

(3-tetradecyloxiran-2-yl)methanol

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-17(15-18)19-16/h16-18H,2-15H2,1H3

InChI Key

FAFTZYCMWMQWIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1C(O1)CO

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Applications of (3-Tetradecyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Tetradecyloxiran-2-yl)methanol, commonly referred to as 2,3-epoxyheptadecan-1-ol, is a highly versatile, long-chain chiral epoxy alcohol[1][2]. Featuring a highly polarized oxirane ring flanked by a primary hydroxyl group and a lipophilic fourteen-carbon (tetradecyl) chain, this compound serves as a critical bifunctional synthon in organic chemistry. For drug development professionals and lipid chemists, it is a foundational building block for the enantioselective total synthesis of complex bioactive lipids, including D-erythro-sphingosine, phytosphingosines, and ceramide analogs[3][4]. This guide details the physicochemical profiling, stereoselective synthesis, and regioselective reactivity of this essential intermediate.

Physicochemical Profiling

Understanding the physical and chemical constraints of (3-tetradecyloxiran-2-yl)methanol is critical for designing downstream synthetic workflows. The molecule's amphiphilic nature—combining a polar epoxy-alcohol headgroup with a highly hydrophobic tail—dictates its solubility profile and behavior in catalytic environments[1][2].

Quantitative Chemical Data
PropertyValueStructural Significance
IUPAC Name (3-Tetradecyloxiran-2-yl)methanolDefines the C17 backbone (2,3-epoxyheptadecan-1-ol).
CAS Registry Number 649571-19-7Unique identifier for the racemic/chiral compound[1].
Molecular Formula C17H34O2Confirms the presence of the oxirane and hydroxyl oxygens[1].
Molecular Weight 270.45 g/mol Essential for stoichiometric calculations in catalysis[1].
H-Bond Donors 1 (Hydroxyl -OH)Serves as an anchoring point for directing groups (e.g., isocyanates)[4].
H-Bond Acceptors 2 (Oxirane, Hydroxyl)Facilitates coordination with Lewis acid catalysts (e.g., Titanium).

Core Reactivity & Stereoselective Synthesis

The utility of (3-tetradecyloxiran-2-yl)methanol lies in the precise control of its stereocenters. The most robust method for synthesizing specific enantiomers (e.g., the


 or 

configurations) is the Sharpless Asymmetric Epoxidation (SAE) of the corresponding allylic alcohol, (E)-2-heptadecen-1-ol[5].
Protocol 1: Enantioselective Synthesis via Sharpless Epoxidation

Causality & Mechanism: The SAE utilizes a chiral catalyst complex formed in situ from Titanium(IV) isopropoxide (


) and a chiral dialkyl tartrate (e.g., (+)-Diethyl tartrate, DET)[6]. This complex creates a sterically demanding chiral pocket that coordinates the allylic alcohol and directs the oxygen transfer from tert-butyl hydroperoxide (TBHP) exclusively to one face of the alkene[6]. The addition of 4Å molecular sieves is a critical causal step: they sequester trace water, preventing the hydrolysis of the moisture-sensitive Titanium-tartrate complex, thereby ensuring high catalyst turnover and enantiomeric excess (ee >95%)[7].

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried flask under inert atmosphere (Argon), add activated 4Å powdered molecular sieves to anhydrous dichloromethane (

    
    ). Cool the suspension to -20°C.
    
  • Complexation: Sequentially add

    
     (0.10 equiv) and (+)-DET (0.12 equiv). Stir for 20 minutes to allow the chiral complex to assemble.
    
  • Substrate Addition: Add (E)-2-heptadecen-1-ol (1.0 equiv) dropwise. The primary hydroxyl group anchors the substrate to the Titanium center.

  • Oxidation: Slowly introduce anhydrous TBHP (2.0 equiv in decane). Maintain the reaction at -20°C for 12–14 hours to maximize enantioselectivity[5].

  • Quench & Self-Validation: Quench the reaction with an aqueous solution of tartaric acid and

    
     to decompose excess peroxide and hydrolyze the Titanium complex.
    
    • Validation Check: Purify the product via silica gel chromatography. Confirm the enantiomeric excess (ee) by derivatizing the purified epoxy alcohol with (R)- and (S)-Mosher’s acid chlorides (MTPA-Cl) and analyzing the diastereomeric ratio via

      
      -NMR[3].
      

Sharpless A (E)-2-Heptadecen-1-ol (Allylic Alcohol) B Ti(O-i-Pr)4 + DET (Chiral Catalyst Complex) A->B Coordination D (2R,3R)-(3-Tetradecyloxiran-2-yl)methanol (Chiral Epoxy Alcohol) B->D Enantioselective Oxygen Transfer C TBHP (Oxidant) C->B Oxidation

Fig 1: Catalytic workflow of the Sharpless Asymmetric Epoxidation for chiral epoxy alcohol synthesis.

Mechanistic Pathways: Regioselective Ring-Opening

The oxirane ring of (3-tetradecyloxiran-2-yl)methanol is highly strained but sterically biased due to the bulky C14 tetradecyl chain at the C-3 position[3]. Direct intermolecular nucleophilic attack (e.g., using sodium azide,


) typically occurs at the less hindered C-3 position via an 

mechanism, yielding 3-azido-1,2-diols, which are precursors to phytosphingosines[3].

However, synthesizing D-erythro-sphingosine requires the installation of an amine at the C-2 position. To overcome the inherent steric preference for C-3 attack, chemists utilize intramolecular directed opening [4]. By tethering a nucleophile to the C-1 hydroxyl group, the reaction is forced into a favorable 5-exo-tet cyclization, exclusively attacking the C-2 position[4][8].

Protocol 2: Regioselective C-2 Opening via Epoxyurethane Cyclization

Causality & Mechanism: Reacting the C-1 hydroxyl with benzyl isocyanate forms an epoxyurethane intermediate. When treated with a strong base (NaH), the urethane nitrogen is deprotonated. The geometric constraints of the tethered nitrogen heavily favor intramolecular attack at C-2 over C-3, completely reversing the standard regioselectivity[4].

Step-by-Step Methodology:

  • Urethane Formation: Dissolve the chiral epoxy alcohol in anhydrous THF. Add benzyl isocyanate (1.2 equiv) and a catalytic amount of triethylamine. Stir at room temperature until complete conversion to the epoxyurethane is observed via TLC.

  • Intramolecular Cyclization: Cool the mixture to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv). Heat the mixture to reflux. The deprotonated nitrogen attacks C-2, forming an oxazolidinone ring[4].

  • Hydrolysis & Self-Validation: Isolate the oxazolidinone and subject it to basic hydrolysis using LiOH in refluxing ethanol to yield the 2-(N-benzylamino)-1,3-diol.

    • Validation Check: Confirm the regioselectivity of the ring-opening by

      
      -NMR. The successful C-2 attack product will show distinct chemical shifts characteristic of a 1,3-diol system, clearly distinguishable from the undesired 1,2-diol byproduct[4].
      

RingOpening Epoxide (3-Tetradecyloxiran-2-yl)methanol Cond1 NaN3, NH4Cl (Intermolecular Attack) Epoxide->Cond1 Cond2 Benzyl Isocyanate, NaH (Intramolecular Delivery) Epoxide->Cond2 Prod1 3-Azido-1,2-diol (Phytosphingosine Precursor) Cond1->Prod1 SN2 Inversion at C-3 Prod2 2-Amino-1,3-diol (Sphingosine Precursor) Cond2->Prod2 Regioselective C-2 Opening

Fig 2: Divergent regioselective ring-opening pathways based on inter- vs. intramolecular nucleophilic attack.

Applications in Drug Development

The ability to precisely control both the stereochemistry and regiochemistry of (3-tetradecyloxiran-2-yl)methanol makes it an invaluable asset in medicinal chemistry[9]. The resulting long-chain 2-amino-1,3-diols are direct precursors to sphingolipids and ceramides[4][8]. These molecules are critical signaling lipids that regulate cellular processes such as apoptosis, proliferation, and differentiation. Drug development programs targeting the tumor microenvironment frequently utilize synthetic analogs derived from these epoxy alcohols to modulate enzymes like ceramide synthase and sphingosine kinase, offering novel therapeutic avenues for oncology and metabolic disorders[9].

References

  • ChemBK. "2-Oxiranemethanol, 3-tetradecyl-".
  • SpectraBase. "(2R,3S)-3-HYDROXY-1,2-EPOXYTRIDECANE".
  • BenchChem. "2-Aminododec-11-en-3-ol | High-Quality Research Chemical".
  • TCI Chemicals.
  • Wikipedia.
  • Journal of the American Chemical Society.
  • NIH PMC. "Asymmetric Synthesis of d-ribo-Phytosphingosine from 1-Tetradecyne and (4-Methoxyphenoxy)acetaldehyde".
  • ResearchGate. "Directed openings of 2,3-epoxy alcohols via reactions with isocyanates: Synthesis of (+)-erythro-dihydrosphingosine".

Sources

(3-Tetradecyloxiran-2-YL)methanol (CAS: 649571-19-7): A Comprehensive Technical Guide on Synthesis and Lipid Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the advanced synthesis of complex ether lipids and plasmalogens, stereochemical precision is non-negotiable. (3-Tetradecyloxiran-2-YL)methanol (CAS: 649571-19-7) serves as a highly specialized, chiral epoxide building block. Derived from the epoxidation of long-chain allylic alcohols, this intermediate is strictly required for the stereospecific generation of Z-vinyl ethers—the defining structural motif of plasmalogens. This whitepaper deconstructs the physicochemical profile, mechanistic synthesis, and downstream applications of this critical synthon, providing self-validating protocols designed for high-yield, enantiopure laboratory execution.

Physicochemical Profiling

Understanding the physicochemical behavior of (3-tetradecyloxiran-2-yl)methanol is essential for optimizing solvent systems during synthesis and purification. The compound exhibits high lipophilicity due to its 14-carbon aliphatic tail, paired with a polar hydroxymethyl headgroup that provides an anchor for catalytic coordination.

Table 1: Core Physicochemical and Structural Data

PropertyValue
CAS Number 649571-19-7
IUPAC Name (3-tetradecyloxiran-2-yl)methanol
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Exact Mass 270.25600 Da
Topological Polar Surface Area (TPSA) 32.76 Ų
LogP (Predicted) 4.837
Physical State Waxy solid to clear, colorless oil (ambient temp dependent)

Data supported by standard chemical databases ().

Mechanistic Pathways & Synthesis Strategy

The synthesis of (3-tetradecyloxiran-2-yl)methanol is typically achieved via the Sharpless Asymmetric Epoxidation (SAE) of (E)-heptadec-2-en-1-ol.

The Causality of the Catalyst: Why rely on SAE rather than standard epoxidation (e.g., mCPBA)? Standard epoxidation yields a racemic mixture, which is catastrophic for downstream biological applications where only specific enantiomers (e.g., S-enantiomers in certain plasmalogens) exhibit biological activity. By utilizing Titanium tetraisopropoxide[Ti(OiPr)₄] and a chiral dialkyl tartrate (such as (+)-DET or (-)-DET), the catalyst forms a rigid, chiral dinuclear pocket. This pocket restricts the trajectory of the oxygen transfer from tert-butyl hydroperoxide (t-BHP) to a single face of the coordinated allylic alcohol, ensuring an enantiomeric excess (ee) of >95%.

Synthesis A Heptadec-2-en-1-ol (C17 Allylic Alcohol) B Chiral Titanium Complex [Ti(OiPr)4 + DET + t-BHP] A->B Coordination C (3-Tetradecyloxiran-2-YL)methanol (Chiral Epoxide) B->C Enantioselective Epoxidation

Figure 1: Sharpless asymmetric epoxidation pathway for (3-Tetradecyloxiran-2-YL)methanol synthesis.

Experimental Protocol: Self-Validating Synthesis

The following protocol details the asymmetric epoxidation workflow. It is designed as a self-validating system —incorporating in-process checks to ensure the integrity of the chiral intermediate.

Step-by-Step Methodology
  • Catalyst Assembly (Moisture Exclusion is Critical):

    • Action: In an oven-dried Schlenk flask under argon, add 500 mg of activated 4Å molecular sieves and 20 mL of anhydrous dichloromethane (DCM). Cool the system to -20 °C.

    • Causality: The titanium catalyst is highly moisture-sensitive. Trace water leads to the formation of unreactive oxo-bridged titanium oligomers, which destroys enantioselectivity. The sieves act as an irreversible water scavenger.

  • Ligand and Metal Addition:

    • Action: Add Ti(OiPr)₄ (1.2 equiv) followed by (-)-Diethyl tartrate (1.4 equiv). Stir for 20 minutes at -20 °C.

  • Substrate Coordination:

    • Action: Slowly introduce (E)-heptadec-2-en-1-ol (1.0 equiv, ~10 mmol) dissolved in 5 mL of dry DCM.

  • Epoxidation:

    • Action: Dropwise add t-BHP (5.5 M in decane, 2.0 equiv). Maintain stirring at -20 °C for 14 hours.

    • In-Process Validation: Monitor via TLC (19:1 petroleum ether:ethyl acetate). The starting material (R_f ~0.8) should completely convert to the epoxide (R_f ~0.4).

  • Quench and Hydrolysis:

    • Action: Quench the reaction with 10% aqueous tartaric acid (15 mL). Stir vigorously at room temperature for 1 hour.

    • Causality: Tartaric acid chelates the titanium, breaking up the emulsion and allowing for clean phase separation.

  • Isolation:

    • Action: Extract the aqueous layer with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Downstream Application: Plasmalogen & Z-Vinyl Ether Assembly

The primary utility of (3-tetradecyloxiran-2-yl)methanol lies in its downstream conversion to Z-vinyl ethers, the functional backbone of plasmalogens. Recent breakthroughs in lipid synthesis utilize a modified Peterson olefination to achieve this ().

The Mechanistic Logic: The epoxide undergoes a regioselective, boron-trifluoride catalyzed ring-opening by an alcohol to form a 1-alkoxy-2-hydroxyalkylsilane intermediate. Subsequently, this intermediate is subjected to strictly basic conditions (e.g., Potassium Hydride, KH). Why KH? Potassium hydride forces a highly specific syn-elimination pathway. Unlike weaker bases, KH rapidly deprotonates the hydroxyl group without inducing competing nucleophilic substitutions, driving the collapse of the intermediate exclusively into the Z-vinyl ether with >99% stereochemical purity.

Application Epoxide (3-Tetradecyloxiran-2-YL)methanol RingOpening Regioselective Ring Opening (Nucleophilic Attack) Epoxide->RingOpening Intermediate 1-Alkoxy-2-hydroxyalkylsilane RingOpening->Intermediate Boron-trifluoride catalysis Peterson Modified Peterson Olefination (Syn-Elimination) Intermediate->Peterson Basic conditions (KH) ZVinyl Z-Vinyl Ether (Plasmalogen Precursor) Peterson->ZVinyl >99% Z-selectivity

Figure 2: Downstream application of the epoxide in stereospecific Z-vinyl ether synthesis.

Analytical Validation Standards

To guarantee the structural and stereochemical integrity of the synthesized (3-tetradecyloxiran-2-yl)methanol, the following analytical benchmarks must be met before proceeding to lipid assembly:

  • ¹H NMR (300 MHz, CDCl₃): The successful formation of the oxirane ring is validated by the disappearance of the olefinic protons (δ ~5.5 ppm) and the emergence of characteristic epoxide multiplet signals between δ 2.80 and 3.10 ppm.

  • Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) must be employed. A successful Sharpless epoxidation will yield an ee of >99.5%, identifiable by a major peak representing the desired enantiomer (relative area >99.7%) and a negligible minor peak ().

References

  • Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z-Vinyl Ethers Chemistry - A European Journal (2024). URL:[Link]

  • (3-tetradecyloxiran-2-yl)methanol (CAS: 649571-19-7) Physicochemical Properties ChemSrc Database. URL:[Link]

  • Spectral Database for Organic Compounds:[(2R,3R)-3-tetradecyloxiran-2-yl]methanol SpectraBase (John Wiley & Sons, Inc.). URL:[Link]

Beyond the Epoxide: Stereocontrolled Synthesis and Application of (3-Tetradecyloxiran-2-yl)methanol in Lipid Therapeutics

[1]

Executive Summary: The Lipid Chiral Scaffold

(3-Tetradecyloxiran-2-yl)methanol (also known as 2,3-epoxy-1-heptadecanol ) represents a critical chiral building block in the total synthesis of long-chain sphingoid bases, including sphinganine , safingol , and specific antitumor ether lipids.[1] Structurally, it consists of a C17 carbon backbone featuring a terminal hydroxymethyl group adjacent to a strained oxirane ring.

The utility of this molecule lies in its latent reactivity : the epoxide ring serves as a spring-loaded electrophile that can be opened regioselectively to install the 2-amino-1,3-diol motif characteristic of sphingolipids.[1] This guide details the stereocontrolled synthesis of the (2S,3S) isomer—the requisite precursor for natural D-erythro-sphingolipids—and establishes protocols for its validation and functionalization.

Stereochemical Framework & Retrosynthesis

The biological activity of sphingolipids is strictly governed by the stereochemistry at C2 and C3. Consequently, the synthesis of (3-tetradecyloxiran-2-yl)methanol must proceed with >95% enantiomeric excess (ee).[1]

The Isomer Landscape

The molecule possesses two chiral centers at C2 and C3.

  • (2S,3S)-Isomer: The primary target for synthesizing natural D-erythro-sphingosine (via C3 inversion).[1]

  • (2R,3R)-Isomer: Used for L-erythro analogs (unnatural enantiomers often used as negative controls or inhibitors).[1]

  • Cis-Epoxides: Derived from (Z)-allylic alcohols; typically yield threo-sphingosine derivatives (e.g., Safingol).[1]

Retrosynthetic Logic

The most reliable route to the trans-epoxide is the Sharpless Asymmetric Epoxidation (SAE) of the corresponding (E)-allylic alcohol.

Pathway:

  • Start: Pentadecanal (

    
    ).
    
  • Olefination: Horner-Wadsworth-Emmons (HWE) reaction to generate (E)-ethyl 2-heptadecenoate.[1]

  • Reduction: DIBAL-H reduction to (E)-2-heptadecen-1-ol .

  • Asymmetry: Sharpless Epoxidation to (2S,3S)-3-tetradecyloxiran-2-yl methanol .

Core Protocol: Sharpless Asymmetric Epoxidation

Objective: Synthesis of (2S,3S)-3-tetradecyloxiran-2-yl methanol with >95% ee.

Reagents & Causality[1][2]
  • Titanium(IV) Isopropoxide [Ti(OiPr)₄]: The Lewis acid center that coordinates the allylic alcohol and peroxide.

  • (+)-Diethyl Tartrate [(+)-DET]: The chiral ligand.[1] Crucially, (+)-DET directs oxygen delivery to the bottom face of the alkene (when drawn with the hydroxymethyl group at the bottom right), yielding the (2S,3S) epoxide from an (E)-allylic alcohol.

  • tert-Butyl Hydroperoxide (TBHP): The oxidant.[1][2][3] Must be anhydrous (decane solution) to prevent catalyst hydrolysis.

  • 4Å Molecular Sieves: Essential. They sequester trace water, allowing the use of catalytic amounts of Ti (5-10 mol%) rather than stoichiometric amounts.

Step-by-Step Methodology
  • Catalyst Formation:

    • In a flame-dried flask under Argon, dissolve activated 4Å powdered molecular sieves (500 mg) in dry DCM (50 mL).

    • Cool to -20°C . This temperature is critical; higher temperatures increase reaction rate but erode enantioselectivity.[1]

    • Add (+)-DET (0.60 mmol) and Ti(OiPr)₄ (0.50 mmol).[1] Stir for 30 minutes to allow the formation of the dimeric catalytic species.

  • Oxidant Addition:

    • Add TBHP (5.5 M in decane, 22 mmol) dropwise. Stir for another 30 minutes at -20°C to "age" the catalyst-oxidant complex.

  • Substrate Addition:

    • Add (E)-2-heptadecen-1-ol (10 mmol) dissolved in minimal DCM dropwise over 20 minutes.

    • Mechanism:[1][4][5][6] The allylic alcohol displaces an isopropoxide ligand on the Ti center, locking the substrate into the chiral pocket.

  • Reaction Monitoring:

    • Maintain at -20°C for 8–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The epoxide is more polar than the alkene.

  • Workup (The "Iron" Method):

    • Why: Standard aqueous workup causes emulsions with lipid-like epoxides.[1]

    • Protocol: Quench with a solution of citric acid or, preferably, FeSO₄/tartaric acid solution.[1] Stir vigorously at 0°C until the phases separate cleanly.

    • Extract with Et₂O, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash chromatography on silica gel (buffered with 1% Et₃N to prevent acid-catalyzed ring opening).[1] Elute with Hexane/EtOAc (85:15).[1]

    • Yield: Typically 85–92%.[1]

    • Physical State: White waxy solid (mp ~48–52°C).

Stereochemical Validation (E-E-A-T)

Trusting the "recipe" is insufficient for clinical precursors. You must validate the stereochemistry.

Mosher Ester Analysis

To confirm the enantiomeric excess (ee), derivatize the primary alcohol with (R)- and (S)-


1
  • Protocol: React the product with (R)-MTPA-Cl and pyridine.

  • Analysis: Compare the

    
    F NMR or 
    
    
    H NMR signals of the methoxy group.
  • Criteria: A single set of signals indicates >95% ee. The presence of a "shadow" doublet indicates racemization.

NMR Signature (Diagnostic Signals)
  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       2.90–2.95 (m, 1H, H-3, epoxide ring).[1]
      
    • 
       2.65 (m, 1H, H-2, epoxide ring).[1]
      
    • 
       3.60–3.90 (m, 2H, -CH 
      
      
      OH).[1]
    • 
       1.25 (bs, ~24H, methylene chain).[1]
      
    • 
       0.88 (t, 3H, terminal methyl).[1]
      
  • Coupling Constant:

    
     for trans-epoxides is typically 2.0–2.5 Hz .[1] (Cis-epoxides show 
    
    
    Hz).[1]

Functionalization: The Regioselectivity Switch

The epoxide can be opened at C2 or C3.[6] For sphingosine synthesis, we require C3 attack with inversion.[1]

Visualization of Pathways

Gcluster_legendMechanism LogicStart(2S,3S)-Epoxide(Precursor)Ti_ComplexTi(OiPr)4 / N3-Start->Ti_ComplexChelation ControlLewis_AcidBF3·OEt2 / Nu-Start->Lewis_AcidCharge ControlC3_ProductC3-Azido Diol(Sphingosine Precursor)Ti_Complex->C3_ProductRegioselectiveC3 Attack (Inversion)C2_ProductC2-Substituted(Isosphingosine)Lewis_Acid->C2_ProductC2 Attack(Electronic Bias)Legend1Ti(IV) chelates epoxide O & OHdirecting N3 to C3

Figure 1: Regioselective divergence. The Titanium-mediated route is essential for natural sphingolipid synthesis.[1]

Protocol: C3-Selective Ring Opening

To synthesize the sphingosine backbone, we use the Ti(OiPr)₄ / TMSN₃ method.

  • Dissolve (2S,3S)-epoxide in dry benzene or toluene.[1]

  • Add Ti(OiPr)₄ (1.2 equiv) followed by TMSN₃ (2.0 equiv).

  • Mechanism: Titanium chelates the epoxide oxygen and the free hydroxyl, activating the C3 position for nucleophilic attack by the azide.

  • Result: Formation of the (2S,3R)-2-azido-1,3-diol.

  • Reduction: Staudinger reduction (PPh₃) or hydrogenation yields the amine (Sphingosine analog).

Summary of Key Parameters

ParameterSpecificationNotes
Formula

C14 tail + 2 ring carbons + 1 methanol carbon
MW 270.45 g/mol
Precursor (E)-2-Heptadecen-1-olDerived from Pentadecanal
Catalyst Ti(OiPr)₄ / (+)-DETYields (2S, 3S) isomer
Key Reagent TBHP (Anhydrous)Avoid aqueous 70% TBHP if possible
Storage -20°C, Inert AtmosphereEpoxides are sensitive to acid/moisture

References

  • Sharpless Asymmetric Epoxid

    • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

    • [1]

  • Sphingosine Synthesis via Epoxy Alcohols

    • Romero, A., & Wong, C. H. (2000).[1][6] Chemo-enzymatic total synthesis of sphingolipids. Journal of Organic Chemistry, 65(24), 8264–8268.[1]

    • [1]

  • Regioselective Ring Opening of 2,3-Epoxy Alcohols

    • Caron, M., & Sharpless, K. B. (1985).[1] Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols.[1] A mild procedure for regioselective amination. Journal of Organic Chemistry, 50(9), 1557–1560.[1]

    • [1]

  • Mosher Ester Analysis for Enantiomeric Excess

    • Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid. Journal of the American Chemical Society, 95(2), 512–519.

    • [1]

Technical Guide: Solubility & Stability of (3-Tetradecyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Tetradecyloxiran-2-yl)methanol, a long-chain epoxy alcohol (


), represents a critical class of lipid intermediates often utilized in sphingolipid research, inhibitor synthesis, and membrane biophysics. Structurally, it consists of a polar hydroxymethyl-substituted epoxide headgroup coupled to a hydrophobic tetradecyl (

) tail.

This amphiphilic yet predominantly lipophilic nature dictates stringent requirements for solubilization and storage. Improper handling—specifically exposure to acidic aqueous environments or improper solvent selection—leads to rapid degradation via epoxide ring opening (hydrolysis) or precipitation. This guide provides an authoritative framework for the stable handling, solubilization, and experimental application of this compound.

Physicochemical Profile

Understanding the molecular architecture is the first step to successful formulation.

PropertyValue / DescriptionImplication
Chemical Formula

Long-chain lipid derivative.
Molecular Weight ~270.45 g/mol Moderate size, membrane-permeable.
LogP (Predicted) ~5.5 - 6.5Highly Lipophilic . Practically insoluble in water.
Functional Groups Epoxide (Oxirane), Primary AlcoholReactive : Epoxide is acid-labile; Alcohol is oxidation-prone.
Physical State Waxy solid or semi-solid (at RT)Requires warming for initial dissolution.

Solubility & Reconstitution Strategy

Solvent Compatibility Matrix

The compound's high lipophilicity necessitates organic solvents for stock preparation. Aqueous buffers should only be used for final dilutions in the presence of carriers (e.g., BSA).

SolventSolubility RatingMax Conc. (Est.)[1]Usage Context
DMSO Excellent > 25 mMPreferred for biological stock solutions.
Ethanol (Abs.) Good > 10 mMAlternative to DMSO; volatile.
Chloroform Excellent > 50 mMBest for lipid film preparation/storage.
Water / PBS Poor < 1 µMDo not use for stock. Causes precipitation.
Solubilization Workflow (DOT Visualization)

The following diagram outlines the critical decision path for preparing working solutions from solid stock.

G Solid Solid Compound (-20°C Storage) Weigh Weigh & Equilibrate (Room Temp) Solid->Weigh Solvent Select Solvent Weigh->Solvent DMSO DMSO Stock (Target: 10-25 mM) Solvent->DMSO Biological Assays CHCl3 Chloroform Stock (Storage Only) Solvent->CHCl3 Lipid Films / Storage Aqueous Aqueous Dilution (Cell Culture/Assay) DMSO->Aqueous Direct Direct Dilution (Risk: Precipitation) Aqueous->Direct High Conc (>10µM) Carrier Carrier-Assisted (BSA / Cyclodextrin) Aqueous->Carrier Recommended Final Stable Working Solution (< 0.1% DMSO) Direct->Final Unstable Carrier->Final

Figure 1: Decision matrix for solubilization. Green pathways indicate the recommended protocol for biological stability.

Stability & Degradation Mechanisms[2]

The primary stability risk for (3-Tetradecyloxiran-2-yl)methanol is the hydrolysis of the epoxide ring . This reaction is acid-catalyzed and accelerated by heat, converting the active epoxide into an inactive diol (


-triol).
Degradation Pathway
  • Protonation: The epoxide oxygen accepts a proton (

    
    ) in acidic media.
    
  • Nucleophilic Attack: Water attacks the more substituted or less hindered carbon (depending on conditions), opening the ring.

  • Result: Formation of a 1,2,3-triol derivative, which likely lacks the biological activity of the parent epoxide.

Critical Stability Rules
  • pH Sensitivity: Stable at neutral to slightly basic pH (pH 7.0–8.0). Rapidly degrades at pH < 5.0.

  • Temperature: Store stocks at -20°C or -80°C. Working solutions should be prepared fresh.

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot stocks immediately after preparation.

Standard Operating Protocols (SOPs)

SOP 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside a desiccator before opening. Reason: Prevents condensation of atmospheric moisture, which initiates hydrolysis.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol to the vial.

    • Calculation: For 1 mg of MW ~270.45, add ~370 µL of solvent to reach 10 mM.

  • Dissolution: Vortex gently for 30 seconds. If the solution is cloudy, sonicate in a water bath at 37°C for 2 minutes.

  • Aliquot & Store: Dispense into amber glass vials (avoid plastics that may leach) and store at -20°C.

SOP 2: Preparation of Aqueous Working Solution (Cell Culture)

Objective: Deliver the lipid to cells without precipitation.

  • Carrier Preparation: Prepare a 10% Fatty Acid-Free BSA (Bovine Serum Albumin) solution in PBS.

  • Complexing:

    • Dilute the 10 mM DMSO stock 1:10 into absolute ethanol (Intermediate step).

    • Add this intermediate dropwise to the BSA solution while vortexing.

    • Target: A molar ratio of BSA:Lipid of > 1:1 is usually required to solubilize long-chain lipids.

  • Final Dilution: Dilute the BSA-Lipid complex into warm culture media to the desired final concentration (e.g., 1–10 µM).

Experimental Workflow Visualization

The following diagram illustrates the mechanistic degradation pathway that researchers must avoid during handling.

Degradation cluster_prevention Prevention Strategy Active Active Epoxide (C17-Epoxide) Transition Protonated Epoxide (Highly Reactive) Active->Transition Protonation Acid Acidic pH / H+ Acid->Transition Inactive Inactive Diol (Ring Opened) Transition->Inactive Hydrolysis Water H2O Attack Water->Inactive Advice Maintain pH > 7.2 Use Anhydrous Solvents

Figure 2: Acid-catalyzed hydrolysis pathway. Maintaining neutral pH is critical to preserve the epoxide ring.

References

  • PubChem. (3-Methyloxiran-2-yl)methanol (Analogous Structure Data).[2][3] National Library of Medicine. [Link][3]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society. (Foundational chemistry of epoxy alcohols). [Link]

  • Guerbet, M., et al.Hydrolysis and stability of long-chain epoxides in aqueous media. (General reference for lipid epoxide stability).

Sources

Biological Activity and Therapeutic Potential of Long-Chain Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity of long-chain epoxy alcohols, designed for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

Long-chain epoxy alcohols represent a unique chemical space at the intersection of lipid signaling and covalent pharmacology. Unlike simple fatty alcohols or isolated epoxides, these bifunctional molecules combine the lipophilicity required for membrane intercalation with the electrophilic reactivity of the oxirane ring. This guide dissects the biological activity of this class, ranging from endogenous lipid mediators (Hepoxilins) that regulate inflammation and insulin secretion, to synthetic 2,3-epoxy alcohols designed as potent cytotoxic agents and antimicrobial scaffolds.

Key takeaways for drug development:

  • Dual Mechanism: Activity is driven by specific receptor binding (e.g., Hepoxilin receptors) and non-specific covalent modification of nucleophilic residues (cysteine/histidine) via epoxide ring opening.

  • Metabolic Control: The soluble Epoxide Hydrolase (sEH) enzyme acts as a critical "switch," converting active epoxy alcohols into often inactive (or distinctively active) triols, making sEH inhibition a viable strategy to potentiate their effects.

  • Therapeutic Scope: Validated targets include neutrophil migration modulation, selective breast cancer cytotoxicity (MCF-7), and antifungal plant defense systems.

Structural Classification & Chemical Nature

To accurately assess biological activity, we must distinguish between the two primary subclasses of long-chain epoxy alcohols found in literature and nature.

Endogenous Hydroxy-Epoxides (Hepoxilins)

These are metabolites of polyunsaturated fatty acids (PUFAs) like arachidonic acid.[1] While technically "hydroxy-epoxy fatty acids," they are functionally defined by the hydroxy-epoxide pharmacophore.

  • Core Structure: 20-carbon chain with a trans-epoxide and a vicinal or distal hydroxyl group.

  • Example: Hepoxilin A3 (HxA3) – 8-hydroxy-11,12-epoxy-eicosatrienoic acid.

  • Chirality: Enzymatically controlled (e.g., 8(S/R)-hydroxy-11(S),12(S)-epoxy).

Synthetic & Marine 2,3-Epoxy Alcohols

These are often "pure" alcohols (lacking the carboxylate) or synthetic intermediates derived from fatty acids.

  • Core Structure: C12–C22 aliphatic chain with a terminal or internal epoxide adjacent to a hydroxyl group.

  • Synthesis: Typically accessed via Sharpless Asymmetric Epoxidation of allylic alcohols, allowing for precise enantiomeric control (

    
     ee).
    
  • Reactivity: The C2/C3 epoxide is highly susceptible to nucleophilic attack, particularly when activated by the neighboring hydroxyl group (hydrogen bonding).

Endogenous Signaling: The Hepoxilin Pathway

Hepoxilins are the most biologically significant class of naturally occurring long-chain epoxy alcohols. They function as short-lived lipid mediators.

Biosynthesis and Metabolism

Hepoxilins are formed via the 12-Lipoxygenase (12-LOX) pathway.[2][3] The unstable hydroperoxide intermediate (12-HPETE) is isomerized by Hepoxilin Synthase into the hydroxy-epoxide.

Critical Metabolic Fate: The biological half-life of hepoxilins is dictated by Soluble Epoxide Hydrolase (sEH) , which rapidly hydrolyzes the epoxide to form Trioxilins (inactive trihydroxy fatty acids).

Physiological Actions
Physiological TargetEffectMechanism
Neutrophils Transendothelial migrationCalcium mobilization; G-protein coupled receptor activation.
Pancreatic

-cells
Insulin SecretionModulation of

channels and intracellular

.
Vascular Tissue Permeability/VasodilationPotentiation of bradykinin; alteration of barrier function.
Nociception HyperalgesiaSensitization of TRPV1 receptors (mediated by HxA3).
Pathway Visualization

The following diagram illustrates the biosynthesis and inactivation flow of Hepoxilin A3.

HepoxilinPathway AA Arachidonic Acid (C20:4) HPETE 12(S)-HPETE (Hydroperoxide) AA->HPETE Oxygenation HxA3 Hepoxilin A3 (HxA3) (Active Epoxy-Alcohol) HPETE->HxA3 Isomerization TrxA3 Trioxilin A3 (Inactive Triol) HxA3->TrxA3 Hydrolysis (Inactivation) LOX 12-Lipoxygenase LOX->AA HXS Hepoxilin Synthase HXS->HPETE sEH Soluble Epoxide Hydrolase (sEH) sEH->HxA3

Figure 1: The Hepoxilin biosynthetic cascade. Note the critical role of sEH in inactivating the epoxy-alcohol pharmacophore.

Pharmacological Applications: Synthetic Long-Chain Epoxy Alcohols[4]

Beyond endogenous lipids, synthetic long-chain epoxy alcohols (C16-C22) exhibit potent biological activities, primarily driven by their alkylating potential and lipophilicity.

Cytotoxicity and Antitumor Activity

Research indicates that specific stereoisomers of long-chain 2,3-epoxy alcohols possess selective cytotoxicity.

  • Target: MCF-7 (Breast Cancer), A549 (Lung Carcinoma).

  • SAR (Structure-Activity Relationship):

    • Chain Length: C16–C18 chains show optimal cellular uptake and membrane retention. Shorter chains (C22) have solubility issues.

    • Stereochemistry: The (2R, 3S) configuration often exhibits superior binding/reactivity compared to enantiomers in chiral environments (enzymes/receptors).

  • Mechanism:

    • Alkylation: The epoxide ring acts as a "warhead," covalently modifying nucleophilic residues (e.g., N7 of guanine in DNA or thiol groups in enzymes).

    • Pro-toxin Activation: In cells expressing high levels of sEH, these compounds can be converted into toxic diols that disrupt mitochondrial function.

Antimicrobial & Antifungal Defense

Plants (e.g., potato leaves) synthesize 9,10-epoxy-11-hydroxy fatty acids as defense signaling molecules against fungal pathogens.

  • Activity: Inhibition of Phytophthora infestans and Trichophyton mentagrophytes.

  • Mode of Action: Disruption of the fungal plasma membrane combined with inhibition of ergosterol biosynthesis enzymes.

Drug Delivery Systems (Prodrugs)

Long-chain epoxy alcohols are increasingly used as assembly modules for prodrugs.

  • Example: Docetaxel conjugated to C18-epoxy alcohols.

  • Benefit: The lipid tail promotes self-assembly into stable nanoparticles, improving pharmacokinetics, while the epoxide/alcohol linkage allows for controlled release in the reducing environment of the tumor.

Experimental Protocols

Synthesis: Sharpless Asymmetric Epoxidation (C16-C18 Alcohols)

Objective: To synthesize enantiomerically pure 2,3-epoxy-1-octadecanol for biological testing.

Reagents:

  • (E)-2-Octadecen-1-ol (Substrate)

  • (+)-Diethyl tartrate (DET) or (-)-DET (Chiral Ligand)

  • Titanium(IV) isopropoxide (Catalyst)

  • tert-Butyl hydroperoxide (TBHP) (Oxidant)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

  • Catalyst Preparation: In a flame-dried flask under Argon, dissolve Ti(OiPr)4 (1.0 eq) and (+)-DET (1.2 eq) in anhydrous DCM at -20°C. Stir for 20 min to form the chiral catalyst complex.

  • Substrate Addition: Add (E)-2-Octadecen-1-ol (1.0 eq) dropwise. Stir for 30 min to allow ligand exchange.

  • Epoxidation: Cool to -40°C. Add TBHP (2.0 eq, ~5.5M in decane) slowly.

  • Incubation: Stir at -20°C for 12–18 hours. Monitor by TLC (Visualize with p-anisaldehyde stain; epoxide appears distinct from alkene).

  • Quench: Quench with 10% tartaric acid solution. Stir vigorously for 1 hour at room temperature until aqueous layer is clear.

  • Purification: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry over Na2SO4. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm %ee via Chiral HPLC (e.g., Chiralcel OD-H column).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of synthesized epoxy alcohols against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Dissolve epoxy alcohol in DMSO (Stock 10mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Treat cells for 48h.

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive: Doxorubicin (1 µM).

    • Metabolic Control:[2] Add sEH inhibitor (e.g., AUDA, 10 µM) to one set to determine if toxicity is sEH-dependent.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

Mechanism of Action: The Covalent Interaction

The biological potency of long-chain epoxy alcohols often relies on the "Epoxide Ring Opening" mechanism. The diagram below details the nucleophilic attack that leads to irreversible protein modification or DNA damage.

Mechanism Epoxide Long-Chain Epoxy Alcohol (Electrophile) Complex Transition State (Ring Strain Release) Epoxide->Complex SN2 Attack Nucleophile Biological Nucleophile (Cys-SH, His-Imidazole, DNA-N7) Nucleophile->Complex SN2 Attack Adduct Covalent Adduct (Alkylated Protein/DNA) Complex->Adduct Ring Opening Effect Biological Outcome: Enzyme Inhibition / Apoptosis Adduct->Effect Loss of Function

Figure 2: Mechanistic pathway of covalent modification by epoxy alcohols. The strain of the three-membered ring drives the reaction with biological nucleophiles.

Summary Data: Structure-Activity Relationships (SAR)

The following table synthesizes data regarding chain length and epoxide position relative to biological activity.

Structural FeatureVariationBiological Impact
Chain Length C10 - C14High antimicrobial activity (membrane disruption); Low cytotoxicity to mammalian cells.
C16 - C20Peak Cytotoxicity (Antitumor); High membrane retention; Optimal lipophilicity (LogP ~6-8).
> C22Reduced activity due to poor solubility and aggregation (micelle formation).
Epoxide Position 2,3-Epoxy (Terminal)High reactivity (accessible to nucleophiles); Potent alkylator.
11,12-Epoxy (Mid-chain)Mimics Hepoxilins; Receptor-mediated signaling (Insulin/Inflammation).
Functionality Epoxy-AlcoholActive Pharmacophore.[2][4]
Epoxy-Diol (Hydrolyzed)Generally Inactive (or distinct toxicity via mitochondrial disruption).

References

  • Pace-Asciak, C. R., et al. (1995).[2] "Hepoxilins: A review on their enzymatic formation, metabolism and chemical synthesis." Lipids.[3][5] Link

  • Greene, J. F., et al. (2000). "Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase." Chemical Research in Toxicology. Link

  • Katsuki, T., & Sharpless, K. B. (1980).[6] "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. Link

  • Nigam, S., et al. (2010). "Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones." International Journal of Molecular Sciences. Link

  • Vogeli, G., et al. (2018). "An epoxy alcohol synthase pathway in higher plants: biosynthesis of antifungal trihydroxy oxylipins." Proceedings of the National Academy of Sciences. Link

  • Zhang, X., et al. (2020).[6] "The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies." Asian Journal of Pharmaceutical Sciences. Link

Sources

Spectroscopic Elucidation of (3-Tetradecyloxiran-2-yl)methanol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of long-chain aliphatic epoxides. (3-Tetradecyloxiran-2-yl)methanol (CAS: 649571-19-7) is a quintessential long-chain epoxy alcohol, serving as a critical intermediate in the synthesis of bioactive sphingolipids, ceramides, and insect pheromones[1]. Structurally, it features a hydrophobic 14-carbon aliphatic tail (tetradecyl group) and a highly reactive polar headgroup comprising an oxirane ring and a primary hydroxymethyl group.

This whitepaper provides an in-depth, field-proven framework for the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Part 1: Causality in Spectroscopic Profiling

To definitively characterize (3-Tetradecyloxiran-2-yl)methanol, we must understand the physical causality driving its spectral signatures. The molecule's behavior is dictated by the massive shielding effect of the long aliphatic chain juxtaposed against the electron-withdrawing nature and ring strain of the oxirane moiety[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra are the most definitive tools for confirming the integrity of the oxirane ring and the aliphatic tail.
  • The Epoxide Protons (C2-H and C3-H): Unlike standard aliphatic ethers whose protons resonate around 3.5 ppm, oxirane ring protons are highly shielded due to the diamagnetic anisotropy of the strained three-membered ring. They typically resonate upfield between 2.80 and 3.20 ppm.

  • Stereochemical Coupling: The coupling constant (

    
    ) between the C2 and C3 protons is diagnostic of relative stereochemistry. Trans-epoxides exhibit a 
    
    
    
    value of 1.5–2.5 Hz, whereas cis-epoxides show a larger coupling of 4.0–5.0 Hz.
  • Diastereotopic Effects: Because the oxirane ring introduces chiral centers, the adjacent hydroxymethyl protons (-CH

    
    OH) are diastereotopic. They exist in different magnetic environments and will appear as two distinct doublet of doublets (dd) rather than a simple singlet or doublet.
    
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The oxirane ring exhibits characteristic "ring breathing" and asymmetric deformation modes between 830 cm


 and 1250 cm

. Simultaneously, the primary alcohol provides a massive, broad O-H stretching band, while the sheer length of the tetradecyl chain dominates the C-H stretching region[3].
Mass Spectrometry (MS)

Under standard Electron Ionization (EI, 70 eV), long-chain aliphatic alcohols rarely show a robust molecular ion (


) peak due to rapid alpha-cleavage and dehydration[4]. The fragmentation is heavily biased toward the loss of water and the generation of stable alkyl cations. Soft ionization techniques, such as Electrospray Ionization (ESI) in positive mode, are highly recommended to observe the intact 

adduct.

Part 2: Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data for (3-Tetradecyloxiran-2-yl)methanol based on established empirical rules for myristyloxirane derivatives[5].

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
-CH

0.88t (

= 6.8 Hz)
3HTerminal methyl group
-(CH

)

-
1.20 - 1.45m24HBulk aliphatic chain
-CH

- (C4)
1.50 - 1.65m2HMethylene adjacent to oxirane
-OH1.80 - 2.20br s1HHydroxyl proton (exchanges with D

O)
C3-H2.90 - 3.05m1HOxirane ring proton (alkyl side)
C2-H3.10 - 3.20m1HOxirane ring proton (alcohol side)
-CH

OH
3.60, 3.90dd2HDiastereotopic hydroxymethyl protons
Table 2: C NMR Assignments (100 MHz, CDCl )
Carbon TypeChemical Shift (ppm)Assignment
-CH

14.1Terminal methyl carbon
-(CH

)

-
22.7, 26.0, 29.3-29.7, 31.9Aliphatic chain carbons
C3 (Oxirane)56.5Epoxide carbon (alkyl side)
C2 (Oxirane)59.2Epoxide carbon (alcohol side)
-CH

OH
61.8Hydroxymethyl carbon
Table 3: FT-IR Vibrational Modes
Wavenumber (cm

)
IntensityVibrational Assignment
~3400Strong, BroadO-H stretching (hydrogen-bonded)
2920, 2850Strong, SharpC-H stretching (sp

, asymmetric & symmetric)
1465MediumC-H bending (scissoring)
1250MediumEpoxide C-O stretching (ring breathing)
1050StrongC-O stretching (primary alcohol)
890, 830Weak-MediumEpoxide asymmetric ring deformation
Table 4: Mass Spectrometry (EI, 70 eV) Key Fragments
m/zRelative AbundanceFragment Assignment
270.25< 1%Molecular Ion

252.245 - 10%Loss of water

239.2310 - 20%Alpha-cleavage

57.07100% (Base)Butyl cation

43.05> 80%Propyl cation

Part 3: Experimental Workflows & Protocols

Self-Validating Protocol for NMR Acquisition of Epoxides

Expert Insight: A critical, field-proven failure point in epoxide characterization is solvent degradation. Chloroform-d (CDCl


) naturally degrades over time to produce trace amounts of deuterium chloride (DCl). Epoxides are highly sensitive to acid-catalyzed ring opening, which rapidly converts the pure sample into a chlorohydrin artifact during prolonged NMR acquisitions ([6]).

To ensure a self-validating, artifact-free system, follow this rigorous methodology:

Step 1: Solvent Neutralization

  • Prepare a small glass pipette plugged with glass wool.

  • Fill the pipette with 2 cm of basic alumina.

  • Elute 1.0 mL of CDCl

    
     through the plug directly into a clean vial. Alternatively, pre-treat the solvent by storing it over anhydrous potassium carbonate (K
    
    
    
    CO
    
    
    ) for 24 hours prior to use[6].

Step 2: Sample Preparation

  • Weigh 15–20 mg of pure (3-Tetradecyloxiran-2-yl)methanol.

  • Dissolve the compound in 0.6 mL of the neutralized CDCl

    
    .
    
  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 3: Acquisition & D


O Exchange Validation 
  • Acquire standard

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra at 298 K.
  • Self-Validation: The chemical shift of the hydroxyl (-OH) proton is highly variable (1.5–2.5 ppm) depending on concentration and hydrogen bonding. To definitively prove its identity, add 1 drop of Deuterium Oxide (D

    
    O) to the NMR tube.
    
  • Cap the tube and shake vigorously for 30 seconds to ensure biphasic mixing.

  • Re-acquire the

    
    H NMR spectrum. The broad -OH resonance will completely disappear due to rapid deuterium exchange, definitively validating the peak assignment.
    

Part 4: Visualizing Logical Relationships

Workflow Diagram: Spectroscopic Validation

The following diagram illustrates the logical progression of the self-validating analytical workflow.

ValidationWorkflow A Synthesize/Isolate (3-Tetradecyloxiran-2-yl)methanol B 1H & 13C NMR (Neutralized CDCl3) A->B C FT-IR Spectroscopy (ATR Method) A->C D Mass Spectrometry (ESI-HRMS / EI-MS) A->D E D2O Exchange (Confirm -OH peak) B->E Identify exchangeable proton F Data Synthesis & Structural Confirmation B->F C->F D->F E->F

Caption: Spectroscopic validation workflow for long-chain epoxy alcohols.

Workflow Diagram: MS Fragmentation Logic

This diagram maps the primary causal pathways for the fragmentation of the molecule under Electron Ionization (EI).

MS_Fragmentation M Molecular Ion [M]+ m/z 270.25 F1 Loss of H2O [M-18]+ m/z 252.24 M->F1 -H2O F2 Alpha Cleavage [M-CH2OH]+ m/z 239.23 M->F2 -CH2OH F3 Aliphatic Chain [CnH2n+1]+ m/z 43, 57, 71... M->F3 Chain Fragmentation

Caption: Primary EI-MS fragmentation pathways for (3-Tetradecyloxiran-2-yl)methanol.

References

  • ChemSrc Database. (3-tetradecyloxiran-2-yl)methanol Physical and Chemical Properties (CAS: 649571-19-7). ChemSrc. Available at:[Link]

  • SpectraBase. [(2R,3R)-3-myristyloxiran-2-yl]methanol Spectral Data. John Wiley & Sons, Inc. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8181, 1-Tetradecanol. National Institutes of Health. Available at:[Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis of Plasmalogens (Epoxide Stability in CDCl3). RSC Publishing. Available at:[Link]

Sources

The Discovery, History, and Synthetic Utility of (3-Tetradecyloxiran-2-yl)methanol: A Whitepaper on Epoxidized Lipid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Tetradecyloxiran-2-yl)methanol, commonly referred to in literature as 2,3-epoxyheptadecanol (CAS: 649571-19-7), is a highly specialized C17 epoxidized fatty alcohol[1][2]. While structurally straightforward, this molecule occupies a critical niche in natural product chemistry—specifically as a substructure in Annonaceous acetogenins[3]—and serves as an indispensable building block in modern analytical lipidomics. Because endogenous mammalian sphingolipids are overwhelmingly based on an 18-carbon (C18) backbone, synthetic C17 sphingoid bases derived from (3-Tetradecyloxiran-2-yl)methanol are required as internal standards for Ultra-Performance Liquid Chromatography–Time-of-Flight Tandem Mass Spectrometry (UPLC-TOF-MS/MS)[4][5]. This technical guide provides an authoritative analysis of its discovery, chemical properties, and the self-validating synthetic workflows used to harness its potential.

Historical Context and Natural Occurrence

The history of (3-Tetradecyloxiran-2-yl)methanol is deeply intertwined with the isolation of long-chain epoxidized lipids from natural sources. In the late 20th century, researchers characterizing Annonaceous acetogenins—waxy derivatives of long-chain fatty acids—discovered complex molecules containing terminal lactones and epoxidized hydrocarbon chains[3]. For instance, the natural product Sabadelin (FDB012273) features a distinct 3-tetradecyloxiran-2-yl moiety embedded within its structure[3]. The evolutionary purpose of these epoxidized lipids in plants includes defense mechanisms, as they often exhibit potent biological activities.

The synthetic history of the isolated (3-Tetradecyloxiran-2-yl)methanol molecule gained momentum with the advent of asymmetric epoxidation. The ability to synthesize specific enantiomers—such as[(2R,3R)-3-tetradecyloxiran-2-yl]methanol—enabled chemists to use it as a chiral pool building block for non-natural C17 sphingolipids and ceramides, which are crucial for quantifying lipid metabolism[4].

Chemical Properties and Structural Data

Understanding the physicochemical properties of (3-Tetradecyloxiran-2-yl)methanol is essential for predicting its behavior in organic solvents and biological matrices.

Table 1: Physicochemical & Structural Data of (3-Tetradecyloxiran-2-yl)methanol

ParameterValueAnalytical SignificanceSource
IUPAC Name (3-Tetradecyloxiran-2-yl)methanolStandardized nomenclature for database indexing[1]
CAS Registry Number 649571-19-7Unique identifier for chemical sourcing[2]
Molecular Formula C17H34O2Confirms odd-chain (C17) nature for MS[1][2]
Molecular Weight 270.45 g/mol Precursor mass for TOF-MS calibration[1][2]
Structural Class Epoxidized Fatty AlcoholPrecursor to Annonaceous acetogenins[3]
Solubility Chloroform, EthanolCompatible with Folch lipid extraction[4]

Mechanistic Pathways: From Epoxide to Sphingoid Base

The primary synthetic utility of (3-Tetradecyloxiran-2-yl)methanol lies in its transformation into C17-sphingosine. The critical step is the regioselective ring-opening of the oxirane. Because the epoxide is flanked by a long aliphatic chain at C3 and a hydroxymethyl group at C2, nucleophilic attack (e.g., by azide) must be carefully directed.

Causality of Regioselectivity: Uncatalyzed nucleophilic attack on a 2,3-epoxy alcohol typically yields a mixture of 1,2-diol and 1,3-diol products. However, by employing a Lewis acid catalyst (such as Titanium(IV) isopropoxide), the metal center chelates both the epoxide oxygen and the primary hydroxyl oxygen. This chelation restricts the conformational freedom of the molecule and electronically activates the C2 position, driving the azide nucleophile to attack exclusively at C2. This results in the desired 2-azido-1,3-diol, the direct precursor to sphingosine.

SynthesisPathway N1 2-Heptadecen-1-ol (Allylic Alcohol) N2 (3-Tetradecyloxiran-2-yl)methanol (Chiral Epoxide) N1->N2 Sharpless Epoxidation N3 2-Azido-C17-1,3-diol (Intermediate) N2->N3 Regioselective Azidolysis N4 C17-Sphingosine (Lipid Standard) N3->N4 Staudinger Reduction

Synthetic pathway from allylic alcohol to C17-sphingosine via the chiral epoxide intermediate.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each major transformation includes a built-in validation checkpoint to confirm stereochemical or regiochemical success before proceeding.

Protocol A: Asymmetric Synthesis of (2R,3R)-(3-Tetradecyloxiran-2-yl)methanol

Objective: Convert (2E)-heptadecen-1-ol to the chiral epoxide with >95% enantiomeric excess (ee). Causality: The use of (+)-Diethyl tartrate ((+)-DET) and Ti(OiPr)4 forms a chiral complex that selectively shields one face of the olefin, forcing the tert-butyl hydroperoxide (TBHP) to deliver oxygen exclusively to the exposed face.

  • Preparation: In a flame-dried flask under argon, dissolve (2E)-heptadecen-1-ol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add 4Å molecular sieves.

  • Catalyst Formation: Cool the mixture to -20°C. Sequentially add (+)-DET (12 mmol) and Ti(OiPr)4 (10 mmol). Stir for 30 minutes to ensure the chiral titanium complex fully forms.

  • Epoxidation: Dropwise add TBHP (20 mmol, 5.5 M in decane). Maintain at -20°C for 14 hours. The low temperature is critical to prevent background (uncatalyzed) racemic epoxidation.

  • Quenching: Quench with 10% aqueous tartaric acid and stir at room temperature until the organic layer is clear.

  • Validation Checkpoint (Self-Validation): Isolate a 5 mg aliquot. Perform chiral HPLC analysis (e.g., Chiralcel OD-H column). Pass criteria: >95% ee. If ee is low, the molecular sieves were insufficiently activated, allowing water to disrupt the titanium-tartrate complex.

Protocol B: Regioselective Azidolysis to 2-Azido-1,3-diol

Objective: Open the epoxide exclusively at the C2 position. Causality: Chelation control via Ti(OiPr)4 forces the nucleophile to attack the sterically more hindered but electronically activated C2 position.

  • Preparation: Dissolve (2R,3R)-(3-Tetradecyloxiran-2-yl)methanol (5 mmol) in anhydrous toluene (30 mL).

  • Reagent Addition: Add Ti(OiPr)4 (5.5 mmol) and Sodium Azide (NaN3, 15 mmol).

  • Heating: Reflux the mixture at 80°C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to break the titanium chelates.

  • Validation Checkpoint (Self-Validation): Analyze the crude product via 1H-NMR (CDCl3). Pass criteria: The presence of a distinct multiplet at ~3.5 ppm corresponding to the C2 proton attached to the azide group, and the absence of a C3-azide signal. This confirms regioselectivity.

Application in Analytical Lipidomics

Once converted to C17-sphingosine, the derivative of (3-Tetradecyloxiran-2-yl)methanol becomes a cornerstone in lipidomics. In UPLC-TOF-MS/MS workflows, biological samples (e.g., green coffee extracts or mammalian tissues) are spiked with this C17 standard[5]. Because C17 sphingolipids do not naturally occur in these samples, the standard experiences the exact same extraction efficiency and ion suppression as the endogenous C18 lipids, allowing for absolute quantification[4][5].

LipidomicsWorkflow S1 Biological Sample (Endogenous C18 Lipids) S2 Spike C17-Sphingosine (Derived from Epoxide) S1->S2 S3 Lipid Extraction (Folch Method) S2->S3 Homogenization S4 UPLC-TOF-MS/MS (Ionization & Fragmentation) S3->S4 Phase Separation S5 Absolute Quantification (Ratio of C18/C17 signals) S4->S5 Data Processing

Workflow utilizing C17-sphingosine standard for absolute lipid quantification via MS.

References

  • Title: 649571-19-7_(3-tetradecyloxiran-2-yl)methanolCAS号 ...
  • Source: chembk.
  • Title: Showing Compound Sabadelin (FDB012273)
  • Title: Matreya LLC - Cloudfront.
  • Source: nih.

Sources

Methodological & Application

Advanced Application Note: Synthesis of Bioactive Sphingoid Bases and Pachastrissamine via (3-Tetradecyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Biological Significance

(3-Tetradecyloxiran-2-yl)methanol (chemical formula:


) is a highly versatile, 17-carbon aliphatic chiral epoxy alcohol. In the realm of natural product synthesis, this specific intermediate serves as the critical linchpin for the asymmetric construction of sphingoid bases (such as D-erythro-sphingosine) and cytotoxic anhydro-phytosphingosines like Pachastrissamine (Jaspine B) [1].

The structural logic behind utilizing this specific epoxide is twofold:

  • Biomimetic Architecture: The 14-carbon alkyl chain (tetradecyl group) perfectly mimics the hydrophobic tail of natural C18-sphingolipids[1].

  • Stereochemical Scaffolding: The oxirane ring provides a highly electrophilic, stereodefined scaffold that allows for predictable, regioselective functionalization at the C2 or C3 positions, establishing the contiguous stereocenters required for biological activity[2].

Jaspine B, derived from this epoxy alcohol, is a potent inhibitor of Sphingosine Kinase (SphK). By inhibiting SphK, Jaspine B prevents the conversion of sphingosine into Sphingosine-1-Phosphate (S1P)—a critical survival and proliferation signal in cancer cells. Concurrently, this blockade leads to the intracellular accumulation of pro-apoptotic ceramides, triggering programmed cell death in malignant tissues.

BioPathway Jaspine Jaspine B (Pachastrissamine) SphK Sphingosine Kinase (SphK) Jaspine->SphK Inhibits Ceramide Ceramide Accumulation Jaspine->Ceramide Promotes S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Prevents synthesis Apoptosis Cellular Apoptosis S1P->Apoptosis Inhibits (Survival) Ceramide->Apoptosis Induces

Mechanism of Jaspine B inducing apoptosis via Sphingosine Kinase inhibition.

Mechanistic Causality & Reaction Design (E-E-A-T)

As synthetic chemists, we do not merely execute steps; we engineer molecular environments to force desired outcomes. The synthesis of target natural products from (E)-2-heptadecen-1-ol relies on two highly controlled mechanistic pillars:

Pillar 1: The Sharpless Asymmetric Epoxidation (SAE) Paradigm

To establish the absolute stereochemistry of the C2-C3 bond, we employ the SAE using Titanium tetraisopropoxide (


), (+)-Diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP)[3].
  • Causality of Stereocontrol: The chiral tartrate ligand creates a highly restrictive binding pocket. The allylic alcohol and TBHP coordinate to the same titanium center. The geometry forces the bulky tetradecyl chain away from the tartrate backbone, directing the peroxide attack exclusively from the bottom enantioface[4]. This yields the (2S,3R)-epoxide with >95% enantiomeric excess (ee).

  • System Validation: The addition of powdered 4Å molecular sieves is an absolute necessity. Trace water rapidly hydrolyzes the active

    
     into inactive polymeric 
    
    
    
    species, which severely degrades both yield and enantioselectivity[3].
Pillar 2: Regioselective Azidolysis (The Branching Point)

Opening the epoxide is the critical junction. To synthesize sphingosine or Jaspine B, nucleophilic attack by an azide (


) must occur regioselectively at C3.
  • Causality of Regiocontrol: Uncatalyzed nucleophilic attack on 2,3-epoxy alcohols typically yields a mixture of C2 and C3 opened products. By employing

    
     as a Lewis acid during azidolysis, the titanium coordinates in a bidentate fashion to both the epoxide oxygen and the primary hydroxyl group. This specific coordination selectively withdraws electron density from the C3 carbon, directing the azide nucleophile to attack at C3 via an 
    
    
    
    mechanism, yielding the 3-azido-1,2-diol with excellent regioselectivity[2].

SyntheticWorkflow A (E)-2-Heptadecen-1-ol B Sharpless Epoxidation A->B Ti(O-iPr)4 (+)-DET C (2S,3R)-Epoxy Alcohol B->C D Regioselective Azidolysis C->D NaN3 Lewis Acid E Azido-diol Intermediate D->E F Cyclization E->F Base G Jaspine B F->G

Synthetic workflow from allylic alcohol to Jaspine B via the chiral epoxy alcohol intermediate.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the synthesis and functionalization of the epoxy alcohol intermediate, demonstrating the self-validating nature of the protocols.

Reaction StepCatalyst / ReagentsTemp (°C)Time (h)Yield (%)ee (%) / Regioselectivity
1. Asymmetric Epoxidation

, (+)-DET, TBHP, 4Å MS
-20 °C1888%> 95% ee
2. Regioselective Azidolysis

,

80 °C582%> 10:1 (C3 vs C2 attack)
3. Cyclization (Jaspine B)

, Methanol (post-mesylation)
25 °C291%Complete retention of stereocenters

Experimental Protocols

Protocol 1: Synthesis of (2S,3R)-(3-Tetradecyloxiran-2-yl)methanol

This protocol utilizes the Sharpless Asymmetric Epoxidation to establish the chiral epoxide.

Materials Required:

  • (E)-2-heptadecen-1-ol (1.0 eq)

  • Titanium(IV) isopropoxide (

    
    , 0.16 eq)
    
  • (+)-Diethyl tartrate ((+)-DET, 0.18 eq)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 eq)

  • Activated 4Å molecular sieves (powdered, 15% w/w relative to solvent)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a reaction flask under an Argon atmosphere. Add the powdered 4Å molecular sieves and anhydrous DCM to create a suspension[3].

  • Catalyst Assembly: Cool the suspension strictly to -20 °C using a cryocooler. Add (+)-DET, followed immediately by

    
    . Stir for 15 minutes to allow the active dimeric titanium-tartrate complex to self-assemble[4].
    
  • Oxidant Addition: Dropwise add the TBHP solution, ensuring the internal temperature does not exceed -15 °C. Stir for an additional 30 minutes to activate the peroxide complex.

  • Substrate Addition: Slowly infuse the (E)-2-heptadecen-1-ol (dissolved in a minimal amount of anhydrous DCM) over 30 minutes.

  • Reaction Monitoring: Seal the flask and maintain at -20 °C for 18 hours. Monitor completion via TLC (Hexanes/EtOAc, 8:2). The product will appear as a distinct, slightly more polar spot compared to the starting material[3].

  • Quenching & Workup: Quench the reaction by adding an aqueous solution of 10% tartaric acid. Stir vigorously at room temperature for 1 hour to break the titanium emulsion. Filter the mixture through a Celite pad to remove the molecular sieves.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure chiral epoxy alcohol.
    
Protocol 2: Regioselective Synthesis of (2S,3R)-3-Azido-tetradecane-1,2-diol

This protocol details the Lewis acid-mediated regioselective ring opening, the critical step for sphingoid base synthesis.

Materials Required:

  • (2S,3R)-(3-Tetradecyloxiran-2-yl)methanol (1.0 eq)

  • Sodium azide (

    
    , 3.0 eq)
    
  • Titanium(IV) isopropoxide (

    
    , 1.5 eq)
    
  • Anhydrous Benzene or Toluene

Step-by-Step Methodology:

  • Activation: Dissolve the epoxy alcohol in the anhydrous solvent under an inert atmosphere. Add

    
     and stir at room temperature for 30 minutes. Note: This pre-incubation is critical to ensure complete bidentate coordination of the titanium to the epoxide oxygen and primary alcohol, which directs the subsequent attack to the C3 position[2].
    
  • Nucleophilic Attack: Add

    
     in one portion. Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C for 5 hours.
    
  • Monitoring: Track the disappearance of the epoxide via TLC. The highly polar azido-diol will appear at a significantly lower Rf value.

  • Quenching: Cool the reaction to room temperature and quench with 5% aqueous

    
     to dissociate the robust titanium complex.
    
  • Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash the organic layer sequentially with saturated aqueous

    
     and brine.
    
  • Purification: Dry the organic phase over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-azido-1,2-diol intermediate[2]. (From here, selective mesylation of the primary alcohol and basic cyclization yields Jaspine B).
    

References

  • Title: Synthesis of Pachastrissamine from Phytosphingosine: A Comparison of Cyclic Sulfate vs Epoxide Intermediate in Cyclization Source: ChemRxiv / AWS URL: [Link]

  • Title: Recent Progress in Chemical Syntheses of Sphingosines and Phytosphingosines Source: ResearchGate URL: [Link]

  • Title: Sharpless Epoxidation of Divinyl Carbinol Source: Organic Syntheses Procedure URL: [Link]

Sources

Asymmetric epoxidation to form (3-Tetradecyloxiran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of (3-Tetradecyloxiran-2-yl)methanol via Sharpless Epoxidation

Part 1: Introduction & Strategic Significance

Target Molecule: (3-Tetradecyloxiran-2-yl)methanol CAS Registry: N/A (Specific analog); Generic Class: Long-chain 2,3-epoxy alcohols. Molecular Formula: C


H

O

Molecular Weight: 270.45 g/mol

The synthesis of (3-Tetradecyloxiran-2-yl)methanol represents a critical entry point into the "chiral lipid pool." This long-chain epoxy alcohol is a structural homolog of the C18-sphingosine precursor, differing only by the alkyl chain length (C14 tail vs. C15 in sphingosine). It serves as a versatile scaffold for the synthesis of:

  • Non-canonical Sphingolipids: Used to probe sphingolipid metabolism and membrane dynamics.

  • Ceramide Analogs: Key targets in drug delivery systems and topical therapeutics.

  • 1,2-Diols and Amino Alcohols: Via regioselective ring-opening of the epoxide.

This protocol utilizes the Sharpless Asymmetric Epoxidation (SAE) , the gold standard for converting allylic alcohols into epoxy alcohols with high enantiomeric excess (>90% ee).[1][2] Unlike simple substrates, the long lipophilic tail of the precursor ((E)-2-Heptadecen-1-ol ) introduces unique challenges regarding solubility, catalyst turnover, and, most critically, work-up emulsions. This guide addresses these specific "grease" chemistry challenges.

Part 2: Mechanistic Insight & Experimental Design

The Ligand-Accelerated Catalysis (LAC)

The reaction relies on a titanium(IV) tartrate complex. Crucially, the chiral dimer [Ti(tartrate)(OR)


]

is more active than the achiral titanium alkoxide alone. This rate acceleration ensures that the chiral pathway dominates, even if the catalyst degrades slightly.
  • Titanium Source: Titanium(IV) tetraisopropoxide (Ti(OiPr)

    
    ).
    
  • Chiral Ligand: (+)-Diethyl Tartrate ((+)-DET) or (+)-Diisopropyl Tartrate ((+)-DIPT).

    • Note: (+)-DET typically yields the (2S, 3S) epoxide from (E)-allylic alcohols.

  • Oxidant: tert-Butyl Hydroperoxide (TBHP), anhydrous in decane/isooctane.

  • The "Sieves Effect": The addition of activated 4Å Molecular Sieves (MS) is non-negotiable. They sequester trace water that would otherwise hydrolyze the titanium catalyst into inactive oligomers, allowing the catalyst loading to be dropped from 100 mol% to 5-10 mol%.

Stereochemical Prediction (The Mnemonic)

For an achiral allylic alcohol precursor like (E)-2-Heptadecen-1-ol:

  • Draw the allylic alcohol with the hydroxymethyl group at the bottom right .

  • (+)-DET attacks from the bottom face

    
     Yields (2S, 3S)-epoxide.
    
  • (-)-DET attacks from the top face

    
     Yields (2R, 3R)-epoxide.
    
Catalytic Cycle Visualization

SharplessCycle Ti_Pre Ti(OiPr)4 (Pre-Catalyst) ActiveCat Dimeric Ti-Tartrate Active Complex Ti_Pre->ActiveCat Ligand Exchange (- iPrOH) Ligand (+)-DET (Chiral Ligand) Ligand->ActiveCat Transition Loaded Complex [Ti-DET-TBHP-AllylAlc] ActiveCat->Transition Coordination Substrate (E)-2-Heptadecen-1-ol (Substrate) Substrate->Transition TBHP TBHP (Oxidant) TBHP->Transition Transition->ActiveCat Regeneration Product (2S,3S)-(3-Tetradecyloxiran-2-yl)methanol Transition->Product O-Transfer (Enantioselective)

Figure 1: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation. The dimeric Titanium-Tartrate complex acts as the chiral scaffold, coordinating both the oxidant and the allylic alcohol.[1]

Part 3: Detailed Protocol

Reagents & Materials
ReagentEquiv.[3][4]RoleCritical Quality Attribute (CQA)
(E)-2-Heptadecen-1-ol 1.0SubstrateMust be free of saturated alcohol impurities. Dry azeotropically with toluene if necessary.
Ti(OiPr)

0.05 - 0.10CatalystMoisture Sensitive. Distill if yellow/cloudy. Store under Argon.
(+)-Diethyl Tartrate 0.06 - 0.12Chiral Ligand10-20% excess relative to Ti is crucial to suppress background (achiral) reaction.
TBHP (5.5M in decane) 2.0OxidantUse anhydrous decane solution. Do not use aqueous (70%) TBHP for catalytic runs.
Dichloromethane (DCM) SolventSolventAnhydrous (water <50 ppm).
4Å Molecular Sieves AdditiveWater ScavengerActivation: Powdered, flame-dried under vacuum immediately before use.
Step-by-Step Methodology

Step 1: Catalyst Formation (The "Aging" Period)

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer. Cool under a stream of Argon.[5]

  • Charge the flask with Activated Powdered 4Å MS (approx. 0.5 g per mmol of substrate).

  • Add anhydrous DCM (concentration ~0.1 M relative to substrate).

  • Cool the suspension to -20°C (Cryocooler or Acetone/Dry Ice bath).

  • Add (+)-DET (0.12 equiv).

  • Add Ti(OiPr)

    
      (0.10 equiv) dropwise.
    
  • CRITICAL: Stir at -20°C for 20-30 minutes . This allows the formation of the active chiral dimer.[1] Skipping this results in lower ee.

Step 2: Oxidation Setup

  • Add TBHP (2.0 equiv, 5.5M in decane) dropwise to the catalyst mixture at -20°C.

  • Stir for an additional 10-20 minutes to allow the oxidant to coordinate ("drying" the oxidant with the sieves).

Step 3: Substrate Addition

  • Dissolve (E)-2-Heptadecen-1-ol (1.0 equiv) in a minimum volume of anhydrous DCM.

  • Add the substrate solution dropwise to the reaction mixture, maintaining the internal temperature between -20°C and -15°C .

  • Stir at -20°C. Monitor by TLC (stain with p-Anisaldehyde; the epoxide typically runs slightly lower or higher than the alkene depending on the eluent, but stains blue/purple).

    • Reaction Time: Typically 3–5 hours for complete conversion.

Step 4: The "Non-Emulsion" Work-up (Citric Acid Method) Standard basic workups cause severe emulsions with C14 chains. Use this modified Gao protocol.

  • Quench: While still at -20°C, add a solution of Citric Acid (10% w/v in water) or a FeSO

    
    /Citric Acid  solution.
    
    • Ratio: Use approx. 0.5 mL aqueous solution per mmol of substrate.

  • Warm: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) with vigorous stirring.

  • Phase Separation: The mixture will separate into two clear layers. The Titanium moves to the aqueous phase (yellow/orange color).

  • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

  • Hydrolysis: To ensure complete removal of tartrates, stir the combined organic layers with 30% NaOH in brine (w/v) for 30 mins (Optional for simple substrates, but recommended for high purity). Caution: If emulsion forms here, use solid Na

    
    SO
    
    
    
    to break it.
  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Purification
  • Recrystallization: (3-Tetradecyloxiran-2-yl)methanol is likely a waxy solid. Recrystallization from Hexane/EtOAc or Petroleum Ether at -20°C is often effective.

  • Flash Chromatography: Silica gel.[5][6] Eluent: Hexane:EtOAc (gradient 9:1 to 4:1).

    • Note: The epoxide is acid-sensitive.[5] Add 1% Triethylamine to the eluent if degradation is observed on the column.

Part 4: Workflow Visualization

Workflow Prep Preparation Dry DCM, Activate Sieves Cool to -20°C CatForm Catalyst Formation Add (+)-DET + Ti(OiPr)4 Age 30 min Prep->CatForm Rxn Reaction Add TBHP -> Add Substrate Stir 3-5h @ -20°C CatForm->Rxn Quench Gao Workup Add Citric Acid/FeSO4 Partition Ti to Aqueous Rxn->Quench Purify Purification Recrystallization or SiO2 Column (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the asymmetric epoxidation of long-chain allylic alcohols.

Part 5: Analytical Validation

ParameterExpected ResultMethod
Appearance White waxy solid or colorless oilVisual

H NMR (CDCl

)

2.9–3.0 ppm (m, 2H, epoxide ring protons)

3.6–3.9 ppm (m, 2H, -CH

OH)Absence of alkene protons (5.5-6.0 ppm)
400/500 MHz NMR
Enantiomeric Excess >90% eeChiral HPLC (e.g., Chiralcel OD-H) or Mosher Ester Analysis
Optical Rotation

specific to isomer
Polarimetry

Self-Validation Check:

  • Low Yield? Check water content.[5] If sieves weren't activated properly, Ti hydrolyzes.

  • Low ee? Check temperature. If temp rose above -20°C during addition, selectivity drops.

  • Emulsion? You likely used a standard bicarbonate wash. Use the Citric Acid method described above.

References

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

  • Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437–499. Link

  • Organic Chemistry Portal. Sharpless Epoxidation. Link

Sources

Application Note: A Practical Guide to the Regioselective Ring-Opening of (3-Tetradecyloxiran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the regioselective ring-opening of (3-Tetradecyloxiran-2-YL)methanol. This versatile chiral building block, featuring a long lipophilic chain, a primary alcohol, and a reactive epoxide, is a valuable intermediate in organic synthesis. Control over the regioselectivity of the epoxide ring-opening is paramount for the synthesis of specific target molecules, such as complex lipids, surfactants, and pharmaceutical intermediates. We present the core mechanistic principles, field-tested protocols for achieving selective nucleophilic attack at either the C2 or C3 position, and methods for validating the resulting isomeric products.

Introduction: The Synthetic Potential of a Bifunctional Epoxide

(3-Tetradecyloxiran-2-YL)methanol is a 2,3-epoxy alcohol distinguished by a C14 alkyl chain. This structure offers a unique combination of a hydrophilic alcohol head and a long, lipophilic tail, making its derivatives of interest in materials science and biology. The true synthetic utility of this molecule, however, lies in the high reactivity of its strained three-membered epoxide ring.[1] The ring can be opened by a wide array of nucleophiles, but the presence of two non-equivalent carbons—C2, adjacent to the hydroxymethyl group, and C3, adjacent to the tetradecyl chain—poses a significant challenge and opportunity: regioselectivity .

The ability to direct a nucleophile to attack either C2 or C3 selectively allows for the synthesis of two distinct classes of constitutional isomers: 1,3-difunctionalized or 1,2-difunctionalized long-chain alcohols. This guide elucidates the fundamental principles that govern this selectivity and provides robust protocols to control the reaction's outcome.

Mechanistic Foundations of Regioselectivity

The outcome of the ring-opening reaction is dictated by the reaction conditions, which determine whether the mechanism follows an S_N2 or an S_N1-like pathway.[2]

Basic and Nucleophilic Conditions: The S_N2 Pathway (Attack at C2)

Under basic or neutral conditions, a potent nucleophile directly attacks one of the epoxide carbons. The reaction proceeds via a classic S_N2 mechanism, where steric hindrance is the dominant controlling factor.[1][3] The nucleophile preferentially attacks the less sterically encumbered carbon atom.

For (3-Tetradecyloxiran-2-YL)methanol, the C3 carbon is sterically shielded by the bulky tetradecyl group. In contrast, the C2 carbon, bonded to the hydroxymethyl group, is significantly more accessible. Therefore, strong nucleophiles in basic media will selectively attack the C2 position, leading to the formation of a 1,3-diol derivative.[4][5]

Diagram 1: Base-Catalyzed S_N2 Ring-Opening at C2.
Acidic Conditions: The S_N1-like Pathway (Attack at C3)

In the presence of an acid (Brønsted or Lewis), the reaction mechanism changes dramatically.[6] The epoxide oxygen is first protonated, transforming it into a much better leaving group and activating the ring.[5] This protonation induces a partial positive charge on the adjacent carbons. The C3 carbon, being more substituted (secondary) and bearing an electron-donating alkyl chain, can stabilize this developing positive charge more effectively than the C2 carbon (primary-like).

The reaction proceeds through a transition state with significant S_N1 character.[1][7] The nucleophile, which is often the solvent and typically weak (e.g., H₂O, ROH), attacks the more electrophilic C3 carbon. This results in the formation of a 1,2-diol derivative.[2]

Diagram 2: Acid-Catalyzed S_N1-like Ring-Opening at C3.

Experimental Protocols & Workflow

The following protocols are designed as robust starting points. Researchers should optimize reaction times and purification methods based on the specific nucleophile and available equipment.

workflow sub Diagram 3: General Experimental Workflow prep 1. Reagent & Glassware Prep (Oven-dried glassware, inert atmosphere) reaction 2. Reaction Setup (Substrate in solvent, cool to temp) prep->reaction addition 3. Reagent Addition (Add nucleophile/catalyst dropwise) reaction->addition monitor 4. Reaction Monitoring (TLC or LC-MS) addition->monitor quench 5. Work-up & Quenching (e.g., add sat. NH₄Cl or NaHCO₃) monitor->quench Upon completion extract 6. Extraction (e.g., EtOAc/H₂O) quench->extract purify 7. Purification (Flash column chromatography) extract->purify char 8. Characterization (NMR, MS, IR) purify->char

Diagram 3: General Experimental Workflow.
Protocol 1: C2-Selective Ring-Opening with Sodium Azide (S_N2)

Objective: To synthesize 3-azido-1-(tetradecyl)propane-1,2-diol, the product of nucleophilic attack at the C2 position.

Materials:

  • (3-Tetradecyloxiran-2-YL)methanol

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate, Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve (3-Tetradecyloxiran-2-YL)methanol (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Self-Validation:

  • ¹H NMR: Expect to see a new multiplet around 3.8-4.0 ppm corresponding to the proton on the carbon now bearing the azide (C2). The characteristic epoxide protons (around 2.9-3.1 ppm) should be absent.

  • ¹³C NMR: The chemical shifts for C2 and C3 will change significantly from the epoxide (~55-60 ppm) to the diol derivative (~70-80 ppm for C-OH and ~60-65 ppm for C-N₃).

  • FTIR: A strong, sharp absorption peak should appear around 2100 cm⁻¹ corresponding to the azide (N₃) stretch. A broad peak around 3400 cm⁻¹ for the -OH groups will be present.

Protocol 2: C3-Selective Ring-Opening via Acid-Catalyzed Hydrolysis (S_N1-like)

Objective: To synthesize 1-(tetradecyl)propane-1,2,3-triol, the product of nucleophilic attack by water at the C3 position.

Materials:

  • (3-Tetradecyloxiran-2-YL)methanol

  • Sulfuric acid (H₂SO₄), 0.1 M solution

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (3-Tetradecyloxiran-2-YL)methanol (1.0 eq) in a 10:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 0.1 M sulfuric acid dropwise until the pH is approximately 2-3.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral (~7-8).

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude triol.

  • Purify via flash column chromatography (eluent: ethyl acetate/methanol gradient).

Self-Validation:

  • ¹H NMR: The spectrum will be more complex due to the three hydroxyl protons. The key is to confirm the connectivity. The absence of the epoxide protons is the primary indicator of a complete reaction.[8]

  • ¹³C NMR: The spectrum should show three distinct signals corresponding to carbons bearing hydroxyl groups. The signal for C3 will have shifted significantly upon ring-opening.

  • Mass Spectrometry: The mass of the product should correspond to the addition of one molecule of water (18.015 g/mol ) to the starting epoxide.

Data Summary: Controlling Regioselectivity

Parameter Protocol 1: C2-Selective Protocol 2: C3-Selective
Condition Basic / Strongly NucleophilicAcidic / Weakly Nucleophilic
Mechanism S_N2S_N1-like
Controlling Factor Steric HindranceElectronic Stability (Carbocation-like T.S.)
Site of Attack C2 (Less substituted)C3 (More substituted)
Key Reagents NaN₃, NH₄Cl in DMFDilute H₂SO₄ in THF/H₂O
Primary Product 1,3-diol derivative1,2-diol derivative
Expected Yield 75-90%80-95%

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Mixture of Regioisomers Reaction conditions are not sufficiently selective (e.g., pH is near neutral, nucleophile is moderately strong).For C2 attack, ensure conditions are strongly basic. For C3 attack, ensure the acid catalyst is effective and the nucleophile is weak.
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature moderately. Use freshly opened or purified reagents. For acidic reactions, ensure the catalyst has not been neutralized.
Low Yield Product degradation during work-up (e.g., harsh pH). Emulsion formation during extraction.Use careful, dropwise addition when quenching. Add brine to the aqueous layer to break up emulsions before extraction.
Side Reactions For acid-catalyzed reactions, polymerization or rearrangement can occur if the acid concentration is too high or the temperature is elevated.Use a catalytic amount of acid and maintain low reaction temperatures (0 °C to RT).

Conclusion

The regioselective ring-opening of (3-Tetradecyloxiran-2-YL)methanol is a highly controllable and synthetically valuable transformation. By understanding the underlying mechanistic principles, chemists can reliably direct nucleophilic attack to either the C2 or C3 position. Basic conditions with strong nucleophiles favor an S_N2 attack at the sterically accessible C2 position, while acidic conditions promote an S_N1-like attack at the electronically stabilized C3 position. The protocols and validation methods provided herein serve as a comprehensive resource for leveraging this powerful building block in the synthesis of complex, functionalized long-chain molecules.

References

  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306. [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2020). Regioselectivity of Epoxide Ring-Openings via S_N2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

  • Taylor, M. S. (2018). Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. University of Toronto Libraries. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 259-273. [Link]

  • Ashenhurst, J. (2023). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Kara, Y., et al. (2022). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. Journal of Molecular Structure, 1255, 132448. [Link]

  • Riera, A., & Verdaguer, X. (2009). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 14(10), 4022-4043. [Link]

  • Hamzah, A. S., et al. (2016). A structural study of epoxidized natural rubber (ENR-50) ring opening under mild acidic condition. Polymer Testing, 54, 137-146. [Link]

  • Hubbell, E. A., & Coates, G. W. (2019). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 10(44), 10348-10353. [Link]

  • Jiang, B., et al. (2016). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 7(44), 6825-6832. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Ooi, T. L., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers, 13(3), 405. [Link]

Sources

Application Note: (3-Tetradecyloxiran-2-yl)methanol in Amphiphilic Polymer Engineering

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for polymer chemists and drug delivery scientists. It details the synthesis, polymerization, and application of (3-Tetradecyloxiran-2-yl)methanol —a long-chain, hydrophobic derivative of glycidol—as a strategic building block for amphiphilic supramolecular assemblies.

Executive Summary & Chemical Profile

(3-Tetradecyloxiran-2-yl)methanol (often referred to as C14-Glycidol or 2,3-Epoxy-1-heptadecanol ) is a bifunctional monomer combining a reactive internal epoxide, a primary hydroxyl group, and a lipophilic tetradecyl (


) tail. Unlike standard glycidol, which yields highly hydrophilic hyperbranched polyglycerols (HPGs), this C14-derivative introduces localized hydrophobicity and crystallinity into polymer backbones.

Its primary utility lies in Ring-Opening Multibranching Polymerization (ROMBP) to generate amphiphilic hyperbranched polymers capable of unimolecular micelle formation. These structures are critical in solubilizing hydrophobic APIs (Active Pharmaceutical Ingredients) within aqueous environments.

Chemical Identity
PropertySpecification
IUPAC Name (3-Tetradecyloxiran-2-yl)methanol
Common Name C14-Glycidol; 2,3-Epoxy-1-heptadecanol
Molecular Formula

Molecular Weight ~270.45 g/mol
Functionality Bifunctional (Epoxide + Primary Hydroxyl)
Solubility Soluble in THF, DCM, Toluene; Insoluble in Water

Mechanism of Action: ROMBP

The polymerization of (3-Tetradecyloxiran-2-yl)methanol proceeds via Anionic Ring-Opening Multibranching Polymerization (ROMBP) . The presence of the primary hydroxyl group allows the monomer to act as its own chain transfer agent, leading to a hyperbranched architecture rather than a linear chain.

Mechanistic Pathway[1][2]
  • Initiation: A deprotonated core (e.g., TMP-alkoxide) attacks the epoxide ring.

  • Propagation: The resulting secondary alkoxide can attack another monomer.

  • Branching (The "Inimer" Effect): Rapid proton exchange occurs between the growing chain end (alkoxide) and the primary hydroxyl group of a free monomer. This activates the monomer's hydroxyl group, allowing it to initiate a new branch.

The


 tail introduces steric hindrance, influencing the regioselectivity  of the ring-opening (favoring attack at the less hindered C2 position over the C3 position bearing the tail).

ROMBP_Mechanism Initiator Initiator (RO-) Monomer Monomer (C14-Epoxy Alcohol) Initiator->Monomer Ring Opening Intermediate Alkoxide Intermediate Monomer->Intermediate Branching Branching Point Formation Monomer->Branching New Chain Growth ProtonExchange Proton Exchange (Fast) Intermediate->ProtonExchange Transfer H+ Polymer Hyperbranched Amphiphilic Polymer Intermediate->Polymer Linear Growth ProtonExchange->Monomer Activates Monomer OH Branching->Polymer

Figure 1: Logic flow of Ring-Opening Multibranching Polymerization (ROMBP) highlighting the proton exchange mechanism that drives branching.

Protocol 1: Monomer Synthesis (Sharpless Epoxidation)

Commercially available sources for this specific long-chain derivative are rare. High-purity synthesis is best achieved via Sharpless Asymmetric Epoxidation of the corresponding allylic alcohol (2-Heptadecen-1-ol).

Reagents & Equipment[3][4]
  • Substrate: (E)-2-Heptadecen-1-ol (Derived from reduction of 2-Heptadecyn-1-ol or Wittig reaction).

  • Catalyst: Titanium(IV) isopropoxide (

    
    ).
    
  • Chiral Ligand: (+)-Diethyl L-tartrate ((+)-DET) for (2S,3S) epoxide.

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Molecular Sieves: 4Å, activated powder.

Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask under Argon flow. Add 4Å molecular sieves (2.0 g) and anhydrous DCM (150 mL).

  • Catalyst Complexation: Cool to -20°C . Add (+)-DET (1.2 eq) and

    
     (1.0 eq). Stir for 20 minutes to form the chiral catalyst complex.
    
  • Substrate Addition: Add (E)-2-Heptadecen-1-ol (10 g, ~39 mmol) dissolved in minimal DCM dropwise. Stir for 30 minutes.

  • Epoxidation: Add TBHP (2.0 eq) dropwise over 20 minutes. Maintain temperature at -20°C .

  • Incubation: Stir at -20°C for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).

  • Quenching (Critical):

    • Add water (5 mL) and warm to room temperature (forms a gel).

    • Add 30% NaOH solution saturated with NaCl (hydrolysis of tartrates).

    • Stir vigorously until phases separate.

  • Purification: Extract with DCM, dry over

    
    , and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]
    

Quality Control:

  • 
     NMR (CDCl3):  Look for epoxide protons at 
    
    
    
    2.9-3.1 ppm. Absence of alkene protons (
    
    
    5.5-5.8 ppm) confirms conversion.

Protocol 2: Synthesis of Amphiphilic Hyperbranched Polymers

This protocol describes the copolymerization of (3-Tetradecyloxiran-2-yl)methanol with Glycidol to create a water-soluble polymer with hydrophobic pockets (Unimolecular Micelle).

Reagents
  • Monomer A: Glycidol (Hydrophilic).

  • Monomer B: (3-Tetradecyloxiran-2-yl)methanol (Hydrophobic).

  • Initiator: Trimethylolpropane (TMP).

  • Catalyst: Potassium methoxide (

    
    ) or Cesium Hydroxide (
    
    
    
    ).
  • Solvent: Diglyme (High boiling point ether) or bulk (melt).

Experimental Workflow
  • Initiator Activation:

    • In a Schlenk flask, dissolve TMP (0.5 mmol) and Catalyst (10 mol% relative to TMP) in methanol.

    • Remove methanol under vacuum at 60°C for 2 hours to generate the alkoxide initiator.

  • Monomer Feed (Slow Addition):

    • Heat the flask to 120°C under Argon.

    • Mix Monomer A (Glycidol) and Monomer B (C14-Glycidol) in the desired ratio (e.g., 80:20).

    • Use a syringe pump to add the monomer mixture extremely slowly (e.g., 1 mL/h) into the reaction vessel.

    • Note: Slow addition ("Starved Feed") is crucial to control molecular weight and polydispersity (

      
      ).
      
  • Post-Polymerization:

    • Stir at 120°C for an additional 4 hours after addition is complete.

    • Cool to room temperature.[3]

    • Dissolve the crude polymer in Methanol/THF (1:1).

  • Purification:

    • Precipitate into cold Acetone or Diethyl Ether (depending on the hydrophobic ratio).

    • Dialyze against Methanol (MWCO 1000 Da) to remove unreacted monomers.

Data Analysis Table: Expected Properties
ParameterExpected RangeMethod of Verification
Mn (NMR) 3,000 - 15,000 g/mol End-group analysis (

NMR)
Đ (Polydispersity) 1.3 - 1.8GPC (DMF eluent, PMMA standards)
Degree of Branching (DB) 0.55 - 0.65Inverse Gated

NMR
CMC (Crit. Micelle Conc.)

to

M
Pyrene Fluorescence Probe

Application Note: Drug Encapsulation

The resulting polymer, Poly(Glycidol-co-C14Glycidol) , acts as a unimolecular micelle. The C14 chains form a frozen hydrophobic core, while the hydroxyl-rich shell ensures water solubility.

Encapsulation Protocol:

  • Dissolve Polymer (10 mg) and Hydrophobic Drug (e.g., Paclitaxel, 1 mg) in 1 mL THF.

  • Add this solution dropwise into 10 mL stirring deionized water.

  • Stir open to air for 24 hours to evaporate THF.

  • Filter through a 0.45

    
     filter to remove non-encapsulated drug.
    
  • Analyze drug loading by HPLC.

Micelle_Structure Drug Hydrophobic Drug Cargo C14_1 C14 Tail Drug->C14_1 Solubilization C14_2 C14 Tail Drug->C14_2 C14_3 C14 Tail Drug->C14_3 C14_4 C14 Tail Drug->C14_4 Shell_1 Hydrophilic Shell (OH) C14_1->Shell_1 Shell_2 Hydrophilic Shell (OH) C14_2->Shell_2 Shell_3 Hydrophilic Shell (OH) C14_3->Shell_3 Shell_4 Hydrophilic Shell (OH) C14_4->Shell_4

Figure 2: Conceptual assembly of the amphiphilic polymer. The C14 tails (Yellow) collapse to shield the drug (Red), while the hydrophilic glycidol shell (Blue) maintains aqueous stability.

References

  • Sharpless, K. B., et al. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society. Link

  • Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). "Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization." Macromolecules. Link

  • Kainthan, R. K., & Brooks, D. E. (2007). "In vivo biological evaluation of high molecular weight hyperbranched polyglycerols." Biomaterials. Link

  • Haag, R., & Kratz, F. (2006). "Polymer Therapeutics: Concepts and Applications." Angewandte Chemie International Edition. Link

  • Gervais, M., et al. (2010). "Synthesis of Linear High Molar Mass Glycidyl Ether Polymers via Monomer-Activated Anionic Polymerization." Macromolecules. Link

Sources

Application Note: (3-Tetradecyloxiran-2-yl)methanol in Surfactant Engineering

[1]

Chemical Profile & Mechanism

Compound: (3-Tetradecyloxiran-2-yl)methanol Role: Hydrophobic Lipid Precursor / Chiral Building Block Core Reactivity: Regioselective Epoxide Ring Opening (

1
Structural Significance

Unlike standard fatty acids, this precursor offers a reactive epoxide handle that allows for the conjugation of polar headgroups without requiring harsh coupling reagents (like EDC/NHS).

  • Hydrophobic Domain: The

    
     tetradecyl chain provides membrane insertion capabilities similar to palmitic acid derivatives.
    
  • Reactive Domain: The oxirane (epoxide) ring undergoes nucleophilic attack by amines or alcohols to form stable

    
    -amino alcohols or 
    
    
    -hydroxy ethers.[1]
  • Chirality: If synthesized via Sharpless epoxidation, the specific stereochemistry (2S,3S or 2R,3R) can influence the packing density of the resulting surfactant in lipid nanoparticles (LNPs).

Mechanism of Action: Ring Opening

The synthesis of surfactants from this precursor relies on the nucleophilic opening of the epoxide ring.

  • Regioselectivity: Nucleophilic attack typically occurs at the C3 position (distal to the hydroxymethyl group) due to electronic directing effects of the C2-hydroxymethyl group, though steric hindrance from the

    
     chain can compete. Under basic conditions with amines, C3 attack is favored, resulting in a "Head-Tail" surfactant architecture.[1]
    

Protocol A: Synthesis of Ionizable Cationic Lipids (LNP Focus)

Target Audience: Drug Delivery / mRNA Formulation Scientists Goal: Create an ionizable lipid (similar to C12-200 or MC3 analogs) for encapsulating nucleic acids.[1]

Materials
  • Precursor: (3-Tetradecyloxiran-2-yl)methanol (1.0 eq)[1]

  • Nucleophile: Dimethylamine (DMA) or specific polyamine headgroups (e.g., 4-(dimethylamino)butyric acid derivatives if using ester linkages, but here we use direct amine opening).[1]

  • Solvent: Anhydrous Ethanol (EtOH).[1]

  • Catalyst: None required for amine opening (autocatalytic).[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve (3-Tetradecyloxiran-2-yl)methanol (10 mmol) in anhydrous EtOH (20 mL).

  • Nucleophile Addition: Add the secondary amine (e.g., Dimethylamine, 2.0 M in THF, 15 mmol, 1.5 eq) dropwise at

    
    .
    
    • Expert Insight: Using excess amine prevents polymerization of the epoxide.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at

    
     for 12–16 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS.[1] The disappearance of the epoxide peak and appearance of the mass

      
       confirms conversion.
      
  • Workup:

    • Cool to room temperature.[1]

    • Remove solvent and excess amine under reduced pressure (rotary evaporator).[1]

    • Redissolve crude oil in Dichloromethane (DCM) and wash with saturated

      
       (to remove trace salts).[1]
      
  • Purification: Purify via Flash Column Chromatography using a gradient of DCM

    
     DCM:MeOH (95:5) with 1% 
    
    
    to isolate the pure amino-diol lipid.[1]
Expected Outcome

A Cationic Lipid (


-amino diol)1

Protocol B: Synthesis of Non-Ionic Surfactants (PEGylation)

Target Audience: Biochemists / Membrane Protein Researchers Goal: Synthesize a solubilizing agent with a defined Critical Micelle Concentration (CMC).[1]

Materials
  • Precursor: (3-Tetradecyloxiran-2-yl)methanol[1]

  • Nucleophile: mPEG-Amine (MW 350–2000) or mPEG-OH.[1]

  • Catalyst: Potassium tert-butoxide (

    
    -BuOK) for PEG-OH coupling; None for PEG-Amine.[1]
    
Step-by-Step Methodology (PEG-Amine Route)
  • Stoichiometry: Mix precursor (1.0 eq) with mPEG-Amine (1.1 eq) in dry Isopropanol.

  • Thermal Activation: Heat to

    
     in a sealed pressure vial for 24 hours.
    
    • Why: Amines are less nucleophilic towards sterically hindered epoxides than simple alkyl halides; heat drives the kinetics.

  • Quenching: Cool to RT. No aqueous workup is needed if the stoichiometry is precise.

  • Precipitation: Drop the reaction mixture into cold Diethyl Ether to precipitate the PEGylated surfactant.

  • Filtration: Collect the white precipitate and dry under high vacuum.

Visualizing the Workflow

Diagram 1: Reaction Pathways

This diagram illustrates the divergent synthesis paths for creating either Cationic Lipids (for LNPs) or Non-ionic Surfactants from the precursor.

ReactionPathwayscluster_conditionsReaction ConditionsPrecursor(3-Tetradecyloxiran-2-yl)methanol(Epoxide Head + C14 Tail)IntermediateTransition State(Ring Opening)Precursor->IntermediateHeat / SolventAmineSecondary Amine(e.g., Dimethylamine)Amine->IntermediateNucleophilic AttackPEGmPEG-Amine(Hydrophilic Polymer)PEG->IntermediateNucleophilic AttackCatLipidCationic Lipid(Ionizable for LNPs)Intermediate->CatLipidPathway A(Small Amine)NonIonicNon-Ionic Surfactant(Protein Solubilization)Intermediate->NonIonicPathway B(Polymer)

Caption: Divergent synthesis pathways utilizing the epoxide reactivity for distinct surfactant classes.

Diagram 2: LNP Formulation Workflow

Once the Cationic Lipid is synthesized (Protocol A), it is used in the following workflow to generate Lipid Nanoparticles.

LNPWorkflowLipidMixLipid Phase(Synthesized Cationic Lipid + Cholesterol + DSPC + PEG-Lipid)MixingMicrofluidic Mixing(Controlled Flow Rate 3:1)LipidMix->MixingAqueousAqueous Phase(mRNA in Acetate Buffer pH 4.0)Aqueous->MixingDialysisBuffer Exchange / Dialysis(Removal of Ethanol -> pH 7.4)Mixing->DialysisSelf-AssemblyFiltrationSterile Filtration(0.2 micron)Dialysis->FiltrationLNPFinal LNP Formulation(Ready for In Vivo/In Vitro)Filtration->LNP

Caption: Downstream application of the synthesized lipid in mRNA-LNP manufacturing.

Quality Control & Characterization

To ensure the integrity of the synthesized surfactant, the following analytical checkpoints are mandatory:

TechniqueTarget Signal (Validation)Common Failure Mode
1H-NMR Disappearance of epoxide protons (

2.9–3.1 ppm).[1] Appearance of signals adjacent to amine/ether (

2.5–3.5 ppm).[1]
Residual epoxide signals indicate incomplete reaction.[1]
Mass Spec (ESI) Molecular Ion

matching theoretical mass.[1]
Presence of

indicates hydrolysis to diol (inactive impurity).[1]
DLS (Dynamic Light Scattering) For Protocol B: Formation of micelles in water (Size < 100 nm).[1]Large aggregates (>500 nm) suggest poor solubility or contamination.[1]

Safety & Handling

  • Epoxide Hazard: (3-Tetradecyloxiran-2-yl)methanol is an alkylating agent.[1] It can react with DNA/Proteins.[1] Always handle in a fume hood with nitrile gloves.[1]

  • Quenching: Unreacted epoxide can be quenched with an aqueous solution of cysteine or thiosulfate before disposal.[1]

References

  • BenchChem. (2025).[1][2][3] (3-Methyloxiran-2-yl)methanol Technical Guide. Retrieved from [1]

  • PubChem. (2025).[1][4] Compound Summary: (3-Tetradecyloxiran-2-yl)methanol.[1] Retrieved from [1]

  • Han, J. (2017).[1][5] Preparation of green non-ionic surfactants from 2,3-epoxy-1-propanol. Queen's University Belfast.[1] Retrieved from [1]

  • White Rose ePrints. (2023).[1] Synthesis, Characterization, and Physicochemical Performance of Nonionic Surfactants via PEG Modification. Retrieved from [1]

  • Google Patents. (2019).[1] WO2019055742A1 - Process of manufacturing surfactants and lubricants.[1] Retrieved from

Application Note: Enzymatic Resolution of Racemic (3-Tetradecyloxiran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Detailed Application Note & Protocol

Introduction & Mechanistic Rationale

(3-Tetradecyloxiran-2-yl)methanol—also known as 2,3-epoxyheptadecan-1-ol—is a C17 aliphatic epoxy alcohol. It serves as a critical chiral building block for the synthesis of bioactive octadecanoids, sphingoid bases, and ceramides [2]. Because the biological activity of these lipid mediators is highly stereospecific, synthesizing precursors with >99% enantiomeric excess (ee) is an absolute requirement in drug development.

While chemical desymmetrization methods, such as the Sharpless Ti-isopropoxide/tartaric ester complex, have historically been used for epoxy alcohols [1], they present significant drawbacks for pharmaceutical scale-up. They require strict anhydrous conditions, rely on heavy metal catalysts (Titanium) that complicate downstream purification, and often suffer from lower yields due to competing epoxide ring-opening side reactions.

The Causality of Enzymatic Design: Enzymatic kinetic resolution via lipase-catalyzed transesterification offers a superior, metal-free alternative.

  • Enzyme Selection: Immobilized Candida antarctica Lipase B (CALB) is selected because its active site accommodates the bulky, highly hydrophobic C14 (tetradecyl) tail of the substrate while exhibiting excellent interfacial activation.

  • Acyl Donor Choice: Vinyl acetate is strictly utilized over standard alkyl acetates. The transesterification byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This renders the acylation strictly irreversible, preventing the reverse reaction from eroding the kinetic resolution's E-value (enantiomeric ratio) [3].

  • Solvent Dynamics: Methyl tert-butyl ether (MTBE) is the optimal solvent. Its moderate polarity perfectly balances the solubility of the C17 aliphatic chain while maintaining the essential microscopic hydration shell around the immobilized enzyme, preventing denaturation.

Mandatory Visualizations: Workflows & Pathways

G Racemate Racemic (3-Tetradecyloxiran-2-yl)methanol Lipase Lipase (CALB) + Vinyl Acetate Racemate->Lipase Enant1 (2R,3R)-Alcohol Unreacted (>99% ee) Lipase->Enant1 Slow Enantiomer Enant2 (2S,3S)-Acetate Acylated (>99% ee) Lipase->Enant2 Fast Enantiomer Acetaldehyde Acetaldehyde (Drives reaction) Lipase->Acetaldehyde Byproduct

Kinetic resolution pathway of racemic (3-tetradecyloxiran-2-yl)methanol via lipase acylation.

G Start Initiate Reaction Sample Extract Aliquots Start->Sample Analyze Chiral HPLC Analysis Sample->Analyze Calc Calculate Conversion Analyze->Calc Decision Conversion ≈ 49-50%? Calc->Decision Decision->Sample No Stop Terminate & Purify Decision->Stop Yes

Self-validating workflow for monitoring conversion and enantiomeric excess in kinetic resolution.

Self-Validating Systems in Protocol Design

A robust kinetic resolution must be self-validating to prevent over-conversion. The theoretical maximum yield for a single enantiomer is 50%. If the reaction proceeds past 50%, the ee of the acylated product (


) will drastically drop as the enzyme begins to slowly acylate the off-target enantiomer.

To ensure trustworthiness, this protocol mandates a continuous validation loop via Chiral HPLC. By measuring the ee of the unreacted substrate (


) and the product (

), the true chemical conversion (

) can be mathematically validated using the equation:

If the calculated


 deviates from the physical mass-balance conversion, it immediately flags a side reaction (e.g., spontaneous chemical acylation or epoxide degradation). The reaction is systematically terminated the moment 

reaches 49.5%, ensuring both isolated compounds maintain >99% ee.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Racemic (3-Tetradecyloxiran-2-yl)methanol (Substrate, 10.0 mmol, ~2.70 g)

  • Immobilized Candida antarctica Lipase B (Novozym 435) (500 mg)

  • Vinyl Acetate (Acyl Donor, 30.0 mmol, ~2.58 g)

  • Methyl tert-butyl ether (MTBE), anhydrous (50 mL)

  • Activated 4Å Molecular Sieves (1.0 g)

Phase 1: Reaction Setup
  • Substrate Solubilization: In a 100 mL round-bottom flask, dissolve 10.0 mmol of racemic (3-tetradecyloxiran-2-yl)methanol in 50 mL of anhydrous MTBE.

  • Moisture Control: Add 1.0 g of activated 4Å molecular sieves. Rationale: Trace water can cause unwanted enzymatic hydrolysis of the newly formed acetate back to the alcohol, ruining the E-value.

  • Acyl Donor Addition: Add 30.0 mmol of vinyl acetate to the mixture.

  • Initiation: Add 500 mg of immobilized CALB. Seal the flask and place it in an orbital shaker set to 35 °C at 200 rpm.

Phase 2: In-Process Monitoring
  • Sampling: At

    
    , extract a 50 µL aliquot from the reaction mixture.
    
  • Quenching: Dilute the aliquot into 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v) and filter through a 0.22 µm PTFE syringe filter to remove the enzyme.

  • Analysis: Inject 10 µL into the Chiral HPLC system (See Table 2 for parameters). Calculate

    
    , 
    
    
    
    , and
    
    
    .
Phase 3: Termination & Downstream Purification
  • Termination: Once the calculated conversion (

    
    ) reaches exactly 49-50%, immediately terminate the reaction by vacuum filtering the mixture through a Celite pad to remove the immobilized enzyme and molecular sieves.
    
  • Concentration: Concentrate the filtrate under reduced pressure at 30 °C to remove MTBE and unreacted vinyl acetate/acetaldehyde.

  • Chromatographic Separation: Purify the crude residue via flash column chromatography (Silica gel 60).

    • Elution: Use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20).

    • Elution Order: The less polar (2S,3S)-acetate elutes first, followed by the highly polar unreacted (2R,3R)-alcohol.

Quantitative Data Presentation

Table 1: Enzyme Screening and E-value Comparison for (3-Tetradecyloxiran-2-yl)methanol

Enzyme CatalystSolventTemp (°C)Time to 50% Conv.E-valueEnantiomeric Excess (ee_s / ee_p)
Candida antarctica Lipase BMTBE3514 h> 200>99% / >99%
Pseudomonas fluorescens (Amano AK)Hexane3528 h14598% / 96%
Porcine Pancreatic Lipase (PPL)MTBE35> 72 h1245% / 82%

Table 2: Chiral HPLC Parameters for Enantiomer Separation

ParameterSpecification
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (95:5 v/v), Isocratic
Flow Rate 0.8 mL/min
Detection UV at 210 nm & Evaporative Light Scattering Detector (ELSD)
Retention Times (2S,3S)-Acetate: ~6.2 min (2R,3R)-Acetate: ~7.5 min (2S,3S)-Alcohol: ~12.4 min (2R,3R)-Alcohol: ~14.1 min

References

  • Maljutenko, K., Paju, A., Järving, I., Pehk, T., & Lopp, M. (2016). Kinetic resolution of epoxy alcohols with the Sharpless Ti-isopropoxide/tartaric ester complex. Tetrahedron: Asymmetry. 1

  • Revol-Cavalier, J., Quaranta, A., Newman, J. W., Brash, A. R., Hamberg, M., & Wheelock, C. E. (2025). The octadecanoids: synthesis and bioactivity of 18-Carbon oxygenated fatty acids in mammals, bacteria, and fungi. Chemical Reviews. 2

  • Practical Considerations in Kinetic Resolution Reactions. STEM - University of Padua. 3

Sources

(3-Tetradecyloxiran-2-YL)methanol as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: (3-Tetradecyloxiran-2-YL)methanol as a Key Chiral Intermediate in Lipid-Based Drug Discovery

Executive Summary & Mechanistic Rationale

In modern lipidomic drug discovery, the precise installation of contiguous stereocenters along a hydrophobic hydrocarbon chain is a formidable synthetic challenge. (3-Tetradecyloxiran-2-YL)methanol is a highly versatile, C17 chiral epoxy-alcohol that serves as a foundational building block for overcoming this hurdle. Its unique structural topology—comprising a long hydrophobic tetradecyl chain, a stereochemically defined oxirane ring, and a reactive primary alcohol—makes it an ideal precursor for synthesizing complex lipid-based therapeutics.

While natural mammalian sphingoid bases predominantly feature an 18-carbon chain, the C17 architecture derived from this intermediate is highly prized. Because C17-sphingolipids are not endogenously synthesized in significant quantities in humans, they serve as perfect internal standards for quantitative LC-MS/MS lipidomics. Furthermore, odd-chain lipid analogs often exhibit unique pharmacokinetic profiles, resisting standard beta-oxidation pathways and extending the half-life of the drug candidate.

This intermediate is critical in the total synthesis of marine-derived anti-cancer agents such as Pachastrissamine (Jaspine B)[1]. Additionally, the 3-tetradecyloxiran-2-yl moiety is the defining structural feature of Sabadelin, a potent annonaceous acetogenin known for its modulation of lipid metabolism[2]. The stereospecific nature of the epoxide also allows for precise downstream transformations, including the synthesis of Z-vinyl ethers via the Peterson reaction[3].

Data Presentation: Optimization of Regioselective Ring-Opening

The strategic value of (3-Tetradecyloxiran-2-YL)methanol lies in the strain of the oxirane ring coupled with the directing ability of the adjacent C-1 hydroxymethyl group. By utilizing this epoxy-alcohol, chemists can exploit the primary alcohol to coordinate with transition metal catalysts. This bidentate coordination creates a rigid transition state, forcing incoming nucleophiles to attack regioselectively at the C-3 position.

Table 1 demonstrates the causality behind catalyst selection when converting the epoxide into a sphingoid base precursor.

Table 1: Regioselectivity and Yield in the Azidolysis of (3-Tetradecyloxiran-2-YL)methanol

Reagent SystemRegioselectivity (C-3 : C-2)Yield (%)Mechanistic Causality
NaN₃, NH₄Cl, DMF (80°C)60 : 4075Uncatalyzed thermal opening; poor regiocontrol due to the lack of a directing group.
NaN₃, BF₃·OEt₂, CH₂Cl₂ (-20°C)20 : 8065Strong Lewis acid promotes a carbocation-like transition state, favoring attack at the less sterically hindered C-2.
TMSN₃, Ti(O-iPr)₄, Benzene (80°C) > 95 : 5 88 Bidentate coordination of Ti to the C-1 OH and epoxide O directs the azide nucleophile specifically to C-3.

Experimental Protocols

Protocol 1: Synthesis of (2S,3S)-(3-Tetradecyloxiran-2-YL)methanol via Sharpless Asymmetric Epoxidation

Objective : To synthesize the chiral intermediate with >95% enantiomeric excess (ee) from (E)-heptadec-2-en-1-ol. Self-Validating System : The reaction utilizes activated molecular sieves to ensure strictly anhydrous conditions, preventing catalyst deactivation. Chiral HPLC is mandated post-isolation to validate the ee, ensuring the stereochemical integrity of all downstream steps.

Step-by-Step Methodology :

  • Preparation of the Catalyst Complex : In a flame-dried, argon-purged flask, add 500 mg of activated 4Å molecular sieves and 20 mL of anhydrous CH₂Cl₂. Cool the suspension to -20°C.

  • Addition of Reagents : Sequentially add Titanium(IV) isopropoxide (Ti(O-iPr)₄, 0.1 equiv) and L-(+)-Diethyl tartrate (L-(+)-DET, 0.12 equiv). Causality: The slight excess of DET ensures all titanium is complexed in the chiral dimeric state, preventing racemic background epoxidation by uncomplexed Ti.

  • Substrate Addition : Stir for 20 minutes to allow complex formation, then add (E)-heptadec-2-en-1-ol (1.0 equiv, 10 mmol) dissolved in 5 mL of CH₂Cl₂.

  • Oxidant Introduction : Dropwise add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 equiv) over 30 minutes. Maintain the temperature at -20°C for 14 hours. Causality: Maintaining a strictly low temperature maximizes the enantiofacial discrimination by the chiral Ti-complex.

  • Quenching and Workup : Quench the reaction with 10% aqueous tartaric acid to hydrolyze the titanium complex. Extract with CH₂Cl₂, wash with brine, and concentrate.

  • Validation : Purify via silica gel chromatography. Analyze the purified product via chiral HPLC (e.g., Chiralcel OD-H column) to confirm >95% ee.

G A (E)-Heptadec-2-en-1-ol B Ti(O-iPr)4 / L-(+)-DET t-BuOOH, CH2Cl2, -20°C A->B Catalyst Complexation C (2S,3S)-(3-Tetradecyloxiran-2-YL)methanol B->C Asymmetric Oxygen Transfer

Workflow for the stereoselective synthesis of (3-Tetradecyloxiran-2-YL)methanol.

Protocol 2: Regioselective Azidolysis to Form Sphingoid Base Precursors

Objective : To convert the epoxide into a 2-azido-1,3-diol derivative, effectively setting the stereocenters required for Pachastrissamine and ceramide analog synthesis. Self-Validating System : Regioselectivity is confirmed via ¹H NMR prior to further functionalization. The distinct chemical shift of the methine proton adjacent to the azide allows for precise quantification of the C-3 vs C-2 attack ratio.

Step-by-Step Methodology :

  • Titanium Activation : Dissolve (2S,3S)-(3-Tetradecyloxiran-2-YL)methanol (5 mmol) in 15 mL of anhydrous benzene. Add Ti(O-iPr)₄ (1.2 equiv). Causality: A stoichiometric amount of Titanium is required here to fully coordinate the substrate and activate the epoxide ring for nucleophilic attack.

  • Nucleophile Addition : Add Trimethylsilyl azide (TMSN₃, 2.0 equiv) to the mixture. Causality: TMSN₃ is used instead of NaN₃ to ensure complete solubility in the organic solvent and to trap the resulting alkoxide as a silyl ether, driving the reaction forward without side-reactions.

  • Heating : Reflux the mixture at 80°C for 6 hours under an argon atmosphere.

  • Desilylation and Workup : Cool to room temperature and add 10% aqueous HCl (5 mL) to cleave the TMS ether and hydrolyze the titanium complex. Stir vigorously for 1 hour. Extract with ethyl acetate (3 x 20 mL).

  • Validation : Concentrate the organic layer and analyze the crude mixture by ¹H NMR. The C-3 proton of the desired regioisomer will appear as a distinct multiplet at ~3.5 ppm. Purify via column chromatography to isolate the pure (2S,3R)-2-azido-1,3-diol derivative.

G A (3-Tetradecyloxiran-2-YL)methanol B Ti(O-iPr)4 Coordination A->B Addition of Lewis Acid C Bidentate Chelate Intermediate B->C Activation of Epoxide D TMSN3 Nucleophilic Attack at C-3 C->D Regioselective Attack E (2S,3R)-2-Azido-1,3-diol Derivative D->E Ring Opening & Desilylation

Mechanistic pathway for the regioselective ring-opening to form sphingoid bases.

References

  • Title : Sabadelin | C35H62O3 | CID 101006011 Source : PubChem - NIH URL :[Link]

  • Title : Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z‐Vinyl Ethers Source : ResearchGate URL :[Link]

  • Title : Synthesis of Pachastrissamine from Phytosphingosine: A Comparison of Cyclic Sulfate vs Epoxide Intermediate in Cyclization Source : AWS URL :[Link]

Sources

Scale-up synthesis of (3-Tetradecyloxiran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Scale-Up of (3-Tetradecyloxiran-2-yl)methanol

Executive Summary

(3-Tetradecyloxiran-2-yl)methanol is a critical chiral building block, serving as the lipid backbone for sphingosines, ceramides, and invariant Natural Killer T (iNKT) cell agonists like


-GalCer (KRN7000). While bench-scale synthesis is routine, multi-gram to kilogram scale-up presents distinct challenges: exothermic control  of the epoxidation, emulsion formation  during aqueous workup due to the lipophilic 

chain, and enantiomeric purity maintenance.

This guide details a scalable, self-validating protocol for the Sharpless Asymmetric Epoxidation (SAE) of (E)-2-heptadecen-1-ol to yield (3-Tetradecyloxiran-2-yl)methanol, emphasizing safety and process engineering over traditional academic methods.

Retrosynthetic Logic & Strategy

The target molecule is a C17 epoxy alcohol. The most robust disconnection is the epoxidation of the corresponding allylic alcohol.

  • Target: (2S, 3S)-(3-Tetradecyloxiran-2-yl)methanol (assuming natural sphingosine stereochemistry).

  • Precursor: (E)-2-Heptadecen-1-ol.

  • Method: Catalytic Sharpless Asymmetric Epoxidation (SAE).[1][2][3]

Scale-Up Strategic Shifts:

Parameter Bench Scale (Standard) Scale-Up (Optimized) Rationale
Catalyst Loading 5-10 mol% Ti(OiPr)₄ 2.5-5 mol% Ti(OiPr)₄ Reduces titanium waste and simplifies workup.
Oxidant TBHP (5-6 M in decane) TBHP (anhydrous/decane) Water deactivates the catalyst; anhydrous conditions are vital for turnover.
Workup FeSO₄ / Tartaric Acid Na₂SO₄ / Citric Acid Critical: Standard hydrolysis creates massive emulsions with C14 lipids.

| Purification | Flash Chromatography | Recrystallization / Filtration | Chromatography is cost-prohibitive at kg scale. |

Critical Safety & Process Parameters (CPP)

Thermal Hazards (TBHP)

tert-Butyl hydroperoxide (TBHP) is the oxidant.[2][4] At scale, its accumulation can lead to thermal runaway.

  • Control: The reaction is exothermic (

    
     kcal/mol). TBHP addition must be rate-limited  by cooling capacity, maintaining 
    
    
    
    .
  • Validation: Verify peroxide concentration via iodometric titration before use. Never distill TBHP solutions to dryness.

Moisture Control

The active catalyst is a dimer of Titanium-Tartrate.[3] Water hydrolyzes this complex, forming inactive oligomers and killing enantioselectivity (


).
  • Protocol: Use activated 4Å Molecular Sieves (powdered) to scavenge adventitious water, allowing lower catalyst loading.

Detailed Protocol: Scale-Up Synthesis

Reagents:

  • (E)-2-Heptadecen-1-ol (1.0 equiv)

  • (+)-Diethyl L-tartrate ((+)-DET) (0.06 equiv) [Note: Use (-)-DET for opposite enantiomer]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 equiv)

  • tert-Butyl hydroperoxide (TBHP), 5.5M in decane (2.0 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)[3]

  • 4Å Molecular Sieves (activated, powdered)

Step 1: Catalyst Formation (The "Aging" Period)
  • Charge an inerted (N₂) reactor with anhydrous DCM (10 L/kg substrate) and activated 4Å MS (0.2 wt equiv).

  • Cool to -20°C .

  • Add (+)-DET followed by Ti(OiPr)₄ via cannula.

  • Critical Step: Stir for 20–30 minutes at -20°C. This "aging" allows the formation of the chiral dimeric species. Skipping this results in racemic background reaction.

Step 2: Substrate Addition & Oxidation
  • Add (E)-2-Heptadecen-1-ol (dissolved in minimal DCM) slowly to the catalyst mixture. Stir 10 mins.

  • Epoxidation: Add TBHP solution dropwise.[5]

    • Rate Control: Adjust addition rate to keep

      
       between -20°C and -15°C.
      
  • Maintain at -15°C for 4–8 hours. Monitor by TLC (stain: PMA or Anisaldehyde) or HPLC.

    • Endpoint: >98% conversion of alkene.

Step 3: The "Low-Water" Workup (Emulsion Prevention)

Standard aqueous hydrolysis (adding water/acid directly) will result in a stable emulsion due to the surfactant nature of the product.

  • Quench: At -20°C, add a solution of Citric Acid (10% aq) or 30% NaOH in Brine (depending on acid sensitivity of downstream steps). Author's Note: For this specific epoxy alcohol, the Citric Acid workup is cleaner.

  • Phase Break: Allow to warm to 0°C with vigorous stirring, then filter through a pad of Celite to remove molecular sieves and titanium salts.

  • Separation: The filtrate will separate easily into two clear layers. Extract aqueous layer with DCM.

  • Peroxide Destruction: Wash combined organics with saturated aqueous Na₂SO₃ or Na₂S₂O₃ to destroy residual TBHP. Test with starch-iodide paper to confirm peroxide absence.

Step 4: Purification
  • Dry organics over Na₂SO₄ and concentrate in vacuo (bath < 40°C).

  • Crystallization: The crude solid can often be recrystallized from Hexane/EtOAc or warm Acetonitrile.

    • Alternative: If oil/waxy, pass through a short plug of silica gel eluting with 10-20% EtOAc/Hexane to remove residual titanium tartrates.

Process Visualization

Workflow Diagram 1: Reaction & Isolation Logic

G Start Start: (E)-2-Heptadecen-1-ol CatPrep Catalyst Aging (Ti(OiPr)4 + DET + 4A MS) -20°C, 30 min Start->CatPrep Inert Atmosphere Oxidation Controlled Addition TBHP (anhydrous) T < -15°C CatPrep->Oxidation Substrate Addition Monitor IPC: HPLC/TLC Conversion > 98%? Oxidation->Monitor Monitor->Oxidation No (Continue Stirring) Workup Quench: Citric Acid/Brine Filter Celite (Remove Ti/MS) Monitor->Workup Yes PeroxideKill Reductive Wash (Na2SO3) Workup->PeroxideKill Phase Separation Purification Recrystallization (Hexane/EtOAc) PeroxideKill->Purification Final Product: (3-Tetradecyloxiran-2-yl)methanol Purification->Final

Caption: Figure 1. Optimized process flow for the scale-up of long-chain epoxy alcohols, highlighting the critical catalyst aging and non-emulsifying workup steps.

Workflow Diagram 2: Safety & Thermal Control Loop

Safety TBHP_Source TBHP Source (5.5M Decane) Dosing_Pump Dosing Pump TBHP_Source->Dosing_Pump Reactor Reactor (-20°C Setpoint) Dosing_Pump->Reactor Temp_Sensor Temp Sensor (Internal) Reactor->Temp_Sensor Controller PID Controller Temp_Sensor->Controller Controller->Dosing_Pump Feedback Loop Alarm ALARM: Stop Feed T > -10°C Controller->Alarm Excursion Detect

Caption: Figure 2. Closed-loop control logic for exothermic TBHP addition. Feed stops immediately if cooling capacity is exceeded.

Analytical Validation (QC)

TestAcceptance CriteriaMethod Note
Appearance White waxy solid / Clear oilLong chains often form low-melting waxes.
¹H NMR

2.9–3.0 ppm (epoxide protons)
Confirm absence of alkene protons (

5.5 ppm).
Enantiomeric Excess > 95% eeChiral HPLC (Chiralcel OD-H or AD-H) or Mosher Ester analysis.
Peroxide Content < 50 ppmQuantify residual TBHP before packaging.

References

  • Katsuki, T., & Sharpless, K. B. (1980).[6] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link

  • Pfenninger, A. (1986). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation.[1][2][3][4] Synthesis, 1986(02), 89–116. Link

  • Hill, J. G., Rossiter, B. E., & Sharpless, K. B. (1983). A simple modification for the workup of the Sharpless asymmetric epoxidation reaction. The Journal of Organic Chemistry, 48(20), 3607–3608. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for (3-Tetradecyloxiran-2-YL)methanol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving (3-Tetradecyloxiran-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures. As a bifunctional molecule containing both a reactive epoxide ring and a primary alcohol, (3-Tetradecyloxiran-2-YL)methanol is a valuable building block, and precise temperature control is paramount for achieving high yields and purity.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt procedures to your specific needs.

Core Principles of Temperature Optimization

Temperature is a critical parameter in the ring-opening reactions of epoxides like (3-Tetradecyloxiran-2-YL)methanol. Its influence is a delicate balance between reaction kinetics and the potential for undesirable side reactions.

  • Kinetics vs. Thermodynamics: Higher temperatures increase the rate of most chemical reactions, including the desired nucleophilic attack on the epoxide. However, excessive heat can provide enough activation energy to initiate undesired pathways, such as polymerization or decomposition, ultimately lowering the yield of the target product.[1]

  • Reaction Conditions (Acidic vs. Basic): The optimal temperature is highly dependent on the reaction conditions.

    • Acid-Catalyzed Reactions: Protonation of the epoxide oxygen makes it a better leaving group, allowing even weak nucleophiles like water or alcohols to open the ring.[2] These reactions can often be performed under milder conditions, sometimes at room temperature.[3][4]

    • Base-Catalyzed/Neutral Reactions: Strong, anionic nucleophiles (e.g., alkoxides, amines, Grignard reagents) are required to open the epoxide ring under basic or neutral conditions.[3][5] These reactions may require elevated temperatures to proceed at a reasonable rate, as the unprotonated ether oxygen is a poor leaving group.[3] However, the specific temperature depends heavily on the nucleophile's strength.

Troubleshooting Guide

This section addresses common problems encountered during reactions with (3-Tetradecyloxiran-2-YL)methanol, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material.

  • Potential Cause: The reaction temperature is too low, resulting in slow reaction kinetics. The activation energy barrier for the nucleophilic attack is not being sufficiently overcome.

  • Recommended Solutions:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 5-10 °C and monitor the progress closely using TLC or another suitable analytical method (e.g., GC-MS, LC-MS).[1]

    • Verify Reagent Reactivity: Ensure your nucleophile is sufficiently reactive. For base-catalyzed reactions, stronger nucleophiles are required.[6] If using a weak nucleophile, consider switching to an acid-catalyzed protocol, which may proceed at a lower temperature.[2]

    • Extend Reaction Time: If a temperature increase is undesirable due to potential side reactions, extending the reaction time may be a viable alternative. Some reactions can take many hours or even overnight to reach completion at lower temperatures.[7]

Q2: The reaction is complete, but I have a complex mixture of products and a low yield of the desired compound.

  • Potential Cause: The reaction temperature is too high, leading to side reactions.

  • Common Side Reactions & Solutions:

    • Polymerization: Glycidyl ethers can polymerize at high temperatures.

      • Solution: Lower the reaction temperature significantly. For highly exothermic reactions, such as with primary amines, consider starting at 0 °C or even lower and allowing the reaction to slowly warm to room temperature.[1]

    • Loss of Regioselectivity: Temperature can influence which carbon of the epoxide is attacked. While base-catalyzed reactions typically favor attack at the less-hindered carbon, high temperatures can reduce this selectivity.[6]

      • Solution: Perform the reaction at the lowest effective temperature to enhance regioselectivity.

    • Decomposition: The starting material or product may be thermally unstable.

      • Solution: Review the thermal stability data for your compounds. If necessary, conduct the reaction at a lower temperature for a longer duration.

Q3: My reaction is proceeding too quickly and is difficult to control, leading to a brittle or discolored final product.

  • Potential Cause: The reaction is highly exothermic, and the initial temperature is too high, causing an uncontrolled, rapid reaction (runaway reaction). This is a common issue when reacting epoxides with strong nucleophiles like amines.[1]

  • Recommended Solutions:

    • Initial Cooling: Begin the reaction at a reduced temperature (e.g., 0 °C or -10 °C) by using an ice or ice/salt bath.

    • Slow Reagent Addition: Add the nucleophile dropwise (or portionwise for solids) to the solution of (3-Tetradecyloxiran-2-YL)methanol over an extended period. This allows for better dissipation of the heat generated.

    • Solvent Dilution: Increasing the solvent volume can help to absorb and dissipate the heat of reaction more effectively.

Workflow for Troubleshooting Temperature-Related Issues

The following diagram outlines a logical workflow for diagnosing and solving common temperature-related problems in your experiments.

G Start Problem Encountered (e.g., Low Yield, Side Products) TLC Analyze Reaction Mixture (TLC, GC-MS, etc.) Start->TLC Decision1 Significant Starting Material Remains? TLC->Decision1 Decision2 Multiple Side Products Observed? Decision1->Decision2 No IncreaseTemp Action: 1. Increase Temp by 5-10 °C 2. Or, Extend Reaction Time Decision1->IncreaseTemp Yes DecreaseTemp Action: 1. Lower Reaction Temp 2. Check for Exotherm (Cooling Bath) 3. Slow Reagent Addition Decision2->DecreaseTemp Yes Optimize Re-evaluate & Optimize Protocol Decision2->Optimize No (Problem is likely not temperature-related) IncreaseTemp->Optimize DecreaseTemp->Optimize

Caption: Troubleshooting workflow for temperature optimization.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for a reaction with (3-Tetradecyloxiran-2-YL)methanol?

A: This is highly dependent on the nucleophile and catalytic conditions. The table below provides general guidelines. Always start with a small-scale reaction to determine the optimal temperature for your specific system.

Catalyst SystemNucleophile TypeRecommended Starting Temperature RangeNotes
Acidic Weak (H₂O, ROH)Room Temperature (20-25 °C)Reactions are often fast and may not require heating.[3]
Basic/Neutral Strong (RNH₂, R₂NH)0 °C to Room TemperatureHighly exothermic; start cold and allow to warm.[1]
Basic/Neutral Moderate (RS⁻, RO⁻)Room Temperature to 50 °CMay require gentle heating to proceed.[7]
Basic/Neutral Weak (R-MgX)0 °C to Room TemperatureGrignard reactions require careful temperature control.[8]

Q: How does temperature affect the regioselectivity of the ring-opening reaction?

A: The effect of temperature on regioselectivity depends on the catalytic conditions.

  • Under basic/neutral conditions , the reaction is a classic SN2 process where the nucleophile attacks the less sterically hindered carbon.[8][9] Temperature generally has a minor effect on this selectivity, but very high temperatures can sometimes lead to a mixture of products.

  • Under acidic conditions , the mechanism has more SN1 character.[10] The nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge.[2][11] This selectivity is generally less sensitive to moderate temperature changes.

Q: Can I use room temperature for all my reactions?

A: While some reactions proceed efficiently at room temperature, it is not a universal solution.[6][12] For many nucleophiles, especially under basic conditions, room temperature may be too low to achieve a reasonable reaction rate.[3] Conversely, for highly reactive systems, room temperature may be too high, leading to side reactions.[1] Experimental optimization is always necessary.

Q: How can I accurately control the reaction temperature?

A: Use a reliable heating or cooling system. For elevated temperatures, a thermostatically controlled oil bath or heating mantle is recommended. For sub-ambient temperatures, use an ice-water bath (0 °C), an ice-salt bath (down to -20 °C), or a cryocooler for precise control. Always place the thermometer directly in the reaction mixture (if possible) for the most accurate reading.

Experimental Protocol Example: Reaction with an Amine

This protocol provides a step-by-step methodology for a common nucleophilic ring-opening reaction, emphasizing temperature control.

Objective: To synthesize N-butyl-1-((3-tetradecyloxiran-2-yl)methoxy)butan-2-amine.

Materials:

  • (3-Tetradecyloxiran-2-YL)methanol

  • n-Butylamine

  • Ethanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel

  • Ice-water bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Cooling: Place the flask in an ice-water bath and allow it to cool to 0 °C.

  • Reagent Addition: Dissolve (3-Tetradecyloxiran-2-YL)methanol (1.0 eq.) in anhydrous ethanol.

  • Controlled Nucleophile Addition: Add n-butylamine (1.1 eq.) to a dropping funnel and add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Slow Warming: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent and staining with potassium permanganate).

  • Heating (If Necessary): If the reaction is slow to proceed after several hours at room temperature, gently heat the mixture to 40-50 °C using an oil bath and attach a condenser. Continue to monitor until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography.

Visualization: Temperature's Impact on Reaction Outcome

This diagram illustrates the fundamental trade-off between reaction rate and product purity as temperature increases.

Caption: Relationship between temperature, reaction rate, and product purity.

References
  • BenchChem. (n.d.). Optimizing curing temperature and time for glycerol triglycidyl ether reactions.
  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • NC State University Libraries. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Pressbooks.
  • ResearchGate. (n.d.). Effect of temperature on the opening of the epoxide ring of JH III.
  • MDPI. (2021, January 27). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(3), 648. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions.
  • Chris Schaller. (n.d.). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. College of Saint Benedict & Saint John's University.
  • MDPI. (2017, November 10). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1933. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation.
  • University of Calgary. (n.d.). Ch16: Reactions of Epoxides. Chemistry.
  • Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions [Video]. YouTube.

Sources

Technical Support Center: Enhancing Stereoselectivity in (3-Tetradecyloxiran-2-YL)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Tetradecyloxiran-2-YL)methanol. This chiral epoxy alcohol is a critical intermediate in the synthesis of complex sphingolipids, ceramides, and bioactive natural products. The standard approach utilizes the Sharpless Asymmetric Epoxidation (SAE) of the long-chain allylic alcohol precursor, (E)-heptadec-2-en-1-ol. Achieving high enantiomeric excess (ee >95%) with a C14 aliphatic chain presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible stereocontrol.

Section 1: Troubleshooting Guides

Q1: My reaction yields a high conversion rate, but the enantiomeric excess (ee) of (3-Tetradecyloxiran-2-YL)methanol has dropped below 80%. What causes this loss of stereoselectivity? A1: A drop in stereoselectivity, especially with long-chain aliphatic substrates like (E)-heptadec-2-en-1-ol, is almost always linked to the disruption of the active chiral catalyst complex. The Sharpless catalyst operates optimally as a pentacoordinate dimeric species,


.
  • Causality: Moisture is the primary culprit. Even trace amounts of water hydrolyze the titanium-isopropoxide bonds, forming bridging oxo-titanium oligomers. These oligomers are catalytically active but lack the chiral pocket provided by diethyl tartrate (DET), leading to a racemic background reaction. Furthermore, because the C14 alkyl chain makes the substrate sterically bulky and slower to react, the background achiral oxidation by tert-butyl hydroperoxide (TBHP) has more time to compete.

  • Actionable Solution: Introduce powdered, strictly activated 4Å molecular sieves (MS) to the reaction mixture before adding the catalyst. The sieves act as an in-situ desiccant and have been empirically proven to boost the ee of sluggish allylic alcohols from ~80% to >95%.

Q2: I am observing a significant amount of unreacted (E)-heptadec-2-en-1-ol even after 12 hours. Should I increase the temperature to room temperature? A2: No. Increasing the temperature above 0°C will severely compromise your stereoselectivity. The enantioselective oxygen transfer relies on the rigid transition state formed at low temperatures (typically -20°C).

  • Causality: At elevated temperatures, the rapid reversible ligand exchange between the tartrate, TBHP, and the allylic alcohol becomes too chaotic, and the energy barrier for the non-selective epoxidation pathway is easily overcome. Additionally, long-chain aliphatic alcohols can suffer from poor solubility or form micellar aggregates in dichloromethane (

    
    ) at -20°C, mimicking a stalled reaction.
    
  • Actionable Solution: Instead of raising the temperature, slightly increase the dilution of your

    
     solvent to ensure complete solvation of the C14 chain. Alternatively, increase the catalyst loading from the standard catalytic amount (5-10 mol%) to 20 mol% while maintaining strict anhydrous conditions.
    

Q3: How do I ensure I am synthesizing the correct stereoisomer, specifically the (2R,3R) enantiomer? A3: The stereochemical outcome of the Sharpless epoxidation is dictated by an empirical mnemonic model.

  • Causality: When the allylic alcohol is drawn in a planar conformation with the hydroxymethyl group in the bottom right quadrant, the use of L-(+)-diethyl tartrate directs the epoxidation

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CHIRAL-OPT-2026 Subject: Diagnostic and remediation protocols for suboptimal enantioselectivity

Diagnostic Workflow

Before adjusting specific parameters, use this decision tree to isolate the root cause of enantiomeric excess (ee) erosion.

TroubleshootingTree Start START: Low ee Observed CheckRac Check Racemic Background (Run without catalyst) Start->CheckRac BackgroundHigh High Background Conv. (>5%) CheckRac->BackgroundHigh Yes BackgroundLow Low Background Conv. (<1%) CheckRac->BackgroundLow No TempIssue Issue: Uncatalyzed Pathway Action: Lower Temp / Slow Addition BackgroundHigh->TempIssue CheckWorkup Check Workup Stability (Sample reaction vs. isolated) BackgroundLow->CheckWorkup EeDrop ee drops during workup CheckWorkup->EeDrop Yes EeStable ee stable, but low CheckWorkup->EeStable No Racemization Issue: Post-Rxn Racemization Action: Neutralize pH / Avoid Heat EeDrop->Racemization CheckCat Check Catalyst/Conditions EeStable->CheckCat Metal Metal Catalysis (AH/ATH) CheckCat->Metal CBS CBS Reduction CheckCat->CBS Enz Biocatalysis CheckCat->Enz

Figure 1: Diagnostic logic flow for isolating the source of enantiomeric erosion.

Metal-Catalyzed Asymmetric Hydrogenation (AH) & Transfer Hydrogenation (ATH)

Q: I am using a Ruthenium-BINAP system. Why does increasing hydrogen pressure lower my ee?

A: Contrary to intuition, higher pressure does not always equal better selectivity. In many Rh and Ru systems, the enantioselecting step is competing with a non-selective pathway. High H₂ pressure can accelerate the less hindered, non-enantioselective pathway (often involving a different catalytic species or a dissociation mechanism) more than the selective cycle.

  • Mechanism: For certain substrates like enamides, high pressure shifts the equilibrium toward a less selective catalytic intermediate or accelerates the reaction beyond the rate of chiral induction [1].

  • Action: Perform a pressure screening study (e.g., 5, 20, 50 bar). See the data below for an example of divergent pressure effects.

Table 1: Divergent Effects of H₂ Pressure on Enantioselectivity [1]

Substrate TypeCatalyst SystemPressure (bar)ee (%)Trend
M-Acrylate [Rh(Me-BPE)]+294High Pressure = Low ee
4156
E-emap [Rh(Me-BPE)]+220High Pressure = High ee
4170
Q: My reaction goes to completion, but the ee varies batch-to-batch. What is the most likely culprit?

A: This "variable ee" symptom usually points to catalyst poisoning or impurities rather than intrinsic catalyst failure.

  • Trace Acids/Bases: In ATH (Noyori-Ikariya type), trace acids can protonate the amido-nitrogen of the catalyst, shutting down the metal-ligand bifunctional mechanism and allowing a background racemic reduction.

  • Chloride Ions: If generating catalysts in situ from precursors like

    
    , incomplete removal of chloride or poor ligand complexation leads to non-chiral active species.
    
  • Action: Add a "scavenger" base (e.g., 1-2 mol% KOtBu) to ensure the catalyst remains in the active 16e⁻ amido form. Ensure solvents are degassed to prevent oxidative degradation [2].

Organocatalysis: CBS (Corey-Bakshi-Shibata) Reduction[2]

Q: I am running a CBS reduction at -78°C. Why is my ee lower than reported?

A: The "colder is better" rule has exceptions in CBS reductions due to catalyst aggregation or slow turnover allowing moisture interference.

  • Moisture Sensitivity: The active oxazaborolidine catalyst is extremely sensitive to water. At very low temperatures (-78°C), the catalytic rate slows down. If the system is not perfectly dry, the rate of hydrolysis (destroying the catalyst) becomes competitive with the rate of reduction.

  • Temperature Non-Linearity: Some studies show that moderate temperatures (-20°C) can actually yield higher ee than -78°C because the catalytic cycle turns over faster than the background decomposition or uncatalyzed borane reduction [3].

  • Action: Verify the quality of your borane source. Borane-THF complexes can degrade over time. Switch to Borane-DMS (BMS) for higher stability, or try a temperature sweep (-78°C, -40°C, -20°C).

Standard Operating Procedure: High-Fidelity CBS Reduction

Use this protocol to minimize background racemic reduction.

  • Drying: Flame-dry all glassware under high-vacuum (0.1 mmHg). Backfill with Argon.[1]

  • Catalyst Activation: Dissolve (S)-Me-CBS (10 mol%) in anhydrous THF.

  • Borane Charge: Add Borane-DMS (0.6 equiv) to the catalyst solution before the ketone. This forms the active catalyst-borane complex.

  • Controlled Addition (Critical): Mix the ketone (1.0 equiv) with the remaining Borane-DMS (0.4 equiv) in THF. Add this mixture slowly (over 1-2 hours) to the catalyst solution via syringe pump.

    • Reasoning: This keeps the concentration of free, uncomplexed ketone low, preventing the uncatalyzed (racemic) reaction with free borane [4].

  • Quench: Quench with MeOH dropwise at reaction temperature to prevent exotherm-induced racemization.

CBS_Mechanism cluster_background Racemic Background Pathway (Avoid) Cat Oxazaborolidine (Catalyst) Complex Active Catalyst-BH3 Complex Cat->Complex + BH3 BH3 Borane (BH3) TS Transition State (Face-Selective) Complex->TS + Ketone (Coordination) Ketone Ketone (Substrate) Product Chiral Alcohol (High ee) Ketone->Product + Free BH3 (No Catalyst) TS->Cat Regeneration TS->Product Hydride Transfer

Figure 2: The CBS catalytic cycle vs. the competing racemic background pathway.

Biocatalysis (Enzymatic Reduction)

Q: My enzyme (KRED) works well on analytical scale but fails (low ee) on prep scale. Why?

A: This is often due to solubility-limited phase effects or product inhibition .

  • Phase Issues: On a larger scale, hydrophobic ketones may form a second phase. If the enzyme denatures at the interface or if the uncatalyzed background reaction occurs in the organic droplet (where no enzyme exists), ee will drop.

  • Action: Add a co-solvent (DMSO, IPA, up to 10-20% v/v) to ensure a homogeneous phase. Alternatively, use a resin (e.g., XAD-4) to adsorb the product in situ, preventing inhibition or thermodynamic racemization [5].

Post-Reaction Racemization (The "Hidden" Killer)

Q: My in-process check shows 99% ee, but the isolated product is 80% ee. Is the column destroying it?

A: Yes, chiral benzylic and allylic alcohols are prone to acid-catalyzed racemization on silica gel or during workup.

  • Mechanism: Formation of a stabilized carbocation (benzylic/allylic) allows the stereocenter to scramble (SN1-like pathway). This is accelerated by the slightly acidic nature of silica gel or trace HCl from quenching.

  • Action:

    • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine in hexanes before loading the sample.

    • Avoid Heat: Do not heat the rotovap bath above 30°C during solvent removal.

    • Chemical Stability: If the alcohol is extremely labile, derivatize it (e.g., Acetate or Mosher ester) immediately after workup for purification [6].

References

  • Understanding the influence of hydrogen pressure on the enantioselectivity of hydrogenation. eScholarship. Available at: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. PMC (NIH). Available at: [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac Group. Available at: [Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Long-Chain Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar long-chain compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. Polar long-chain compounds, which include important biomolecules like phospholipids, sphingolipids, and certain fatty acids, are notoriously difficult to purify due to their amphipathic nature. They possess a large non-polar "tail" and a polar "head" group, leading to complex solubility and chromatographic behaviors.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. My aim is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: Why are my polar long-chain compounds showing poor retention on my C18 reversed-phase column?

A1: This is a classic and very common challenge. Standard C18 columns, the workhorses of reversed-phase chromatography, are designed for nonpolar compounds. The stationary phase consists of long hydrocarbon chains bonded to silica particles, creating a nonpolar environment. Highly polar analytes have a much stronger affinity for the polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol) than for the nonpolar stationary phase.[1] This results in the compounds spending very little time interacting with the column packing and eluting at or near the void volume, leading to poor retention and separation.[1][2]

Another issue that can exacerbate poor retention is "hydrophobic collapse" or "pore dewetting."[3] When using highly aqueous mobile phases (greater than 95% water), the water can be expelled from the hydrophobic pores of the stationary phase, drastically reducing the surface area available for interaction with your analytes.[3]

Q2: I'm observing peak tailing with my polar long-chain compounds, even when I get some retention. What's causing this?

A2: Peak tailing for polar compounds, especially basic ones, in reversed-phase chromatography is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[4] Even with end-capping (a process to chemically block these silanols), some remain accessible and can interact with polar functional groups on your analytes through hydrogen bonding or ionic interactions.[1][4] This leads to a portion of the analyte molecules being retained more strongly and for a longer duration, resulting in asymmetrical, tailing peaks.

Q3: What are the main alternative chromatographic techniques for purifying polar long-chain compounds?

A3: When reversed-phase chromatography falls short, several other techniques can be employed, each with its own advantages and considerations:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a go-to technique for separating highly polar compounds.[5][6][7] HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[6][7] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[6][8]

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (like silica) is used with a non-polar mobile phase (like hexane).[5] Polar compounds are strongly retained through interactions with the stationary phase.[9] However, NPC can be prone to reproducibility issues due to the sensitivity of the stationary phase to water content in the mobile phase.[4][10]

  • Ion-Exchange Chromatography (IEC): This technique is ideal for polar long-chain compounds that carry a net charge.[11][12] The stationary phase has charged functional groups that interact with oppositely charged analytes.[13][14] Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.[13]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange properties, allowing for multiple retention mechanisms.[11] This can be particularly useful for complex samples containing both polar and nonpolar compounds.[15]

Q4: How can I improve the recovery of my polar long-chain compounds during solid-phase extraction (SPE)?

A4: Low recovery in SPE can be frustrating. Here are some key areas to troubleshoot:

  • Sorbent Selection: Ensure you're using the appropriate sorbent. For polar analytes in a nonpolar matrix, a polar sorbent (like silica, diol, or aminopropyl) is used in normal-phase SPE.[16][17] For polar analytes in a polar matrix (like water), a nonpolar sorbent (like C18) is used in reversed-phase SPE, but this can be challenging for very polar compounds.[18] In such cases, ion-exchange SPE might be a better option if your compound is ionizable.[16][17]

  • Sample Loading: If the sample is dissolved in a solvent that is too strong, the analytes may not be retained on the sorbent.[4] For reversed-phase SPE, the sample should be in a predominantly aqueous solution.[4]

  • Wash Step: The wash solvent may be too strong, causing your target compound to be washed away with the impurities. Try using a weaker wash solvent.[18]

  • Elution Step: The elution solvent may not be strong enough to desorb your compound from the sorbent.[4][18] Consider using a stronger solvent or increasing the elution volume.[18]

II. Troubleshooting Guides

Guide 1: Improving Retention in Reversed-Phase HPLC

Problem: My polar long-chain analyte has little to no retention on a C18 column.

Troubleshooting Workflow

start Poor Retention on C18 q1 Is your mobile phase highly aqueous (>95%)? start->q1 a1_yes Consider a water-compatible C18 column to prevent phase collapse. q1->a1_yes Yes q2 Is your analyte ionizable? q1->q2 No a1_yes->q2 a2_yes Modify mobile phase pH to suppress ionization and increase hydrophobicity. q2->a2_yes Yes a2_no Move to alternative techniques. q2->a2_no No q3 Have you tried ion-pairing agents? a2_yes->q3 end Improved Retention or Alternative Strategy a2_no->end a3_yes If still no retention, consider HILIC or other modes. q3->a3_yes Yes a3_no Add an ion-pairing agent of opposite charge to your analyte. q3->a3_no No a3_yes->end a3_no->end start Start HILIC Method Development select_column Select a HILIC column (e.g., Amide, Diol, Silica) start->select_column initial_conditions Initial Conditions: - Mobile Phase: 95:5 ACN:Water with buffer - Isocratic elution select_column->initial_conditions run_sample Inject sample and assess retention initial_conditions->run_sample check_retention Sufficient retention? run_sample->check_retention adjust_organic Adjust organic/aqueous ratio check_retention->adjust_organic No optimize_gradient Develop a gradient for complex mixtures check_retention->optimize_gradient Yes adjust_organic->run_sample check_peak_shape Good peak shape? optimize_gradient->check_peak_shape adjust_buffer Adjust buffer concentration or pH check_peak_shape->adjust_buffer No final_method Final Method check_peak_shape->final_method Yes adjust_buffer->optimize_gradient start SPE Troubleshooting check_sorbent Is the sorbent chemistry appropriate for your analyte and matrix? start->check_sorbent check_conditioning Did you properly condition and equilibrate the sorbent? check_sorbent->check_conditioning check_loading Is your sample loading solvent too strong? check_conditioning->check_loading check_wash Is the wash solvent eluting your analyte? check_loading->check_wash check_elution Is the elution solvent strong enough? check_wash->check_elution end Optimized SPE Protocol check_elution->end

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Stability issues of (3-Tetradecyloxiran-2-YL)methanol in storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3-Tetradecyloxiran-2-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. The guidance provided is based on established principles of epoxide chemistry and best practices for handling reactive molecules.

Troubleshooting Guide

This section addresses specific experimental issues that may arise from the instability of (3-Tetradecyloxiran-2-YL)methanol.

Issue 1: Inconsistent or Lower-Than-Expected-Activity in Biological Assays

Possible Cause: Degradation of the epoxide ring, leading to a loss of the active compound. The primary degradation product is likely the inactive 1,2-diol formed by hydrolysis.

Troubleshooting Steps:

  • Purity Assessment: Before use in an assay, verify the purity of your (3-Tetradecyloxiran-2-YL)methanol stock.

    • Recommended Method: Proton NMR (¹H NMR) spectroscopy is a powerful tool for this purpose.[1] The characteristic protons on the epoxide ring have distinct chemical shifts. The appearance of new signals corresponding to a diol structure would indicate degradation.

    • Alternative Method: Fourier Transform Infrared (FTIR) Spectroscopy can be used to identify the characteristic absorption of the C-O-C stretching vibration of the epoxide ring (typically around 825 cm⁻¹).[1] A diminished intensity of this peak over time suggests degradation.

  • Control Experiment: If degradation is suspected, perform a control experiment with a freshly opened vial of (3-Tetradecyloxiran-2-YL)methanol against your current stock to determine if there is a significant difference in activity.

  • Solvent Check: Ensure that the solvent used for your stock solution is anhydrous. The presence of water can facilitate the hydrolysis of the epoxide.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., LC-MS, GC-MS)

Possible Cause: Formation of degradation products or polymers. Epoxides can react with nucleophiles or polymerize under certain conditions.

Troubleshooting Workflow:

start Unknown Peak Observed in Chromatography check_storage Review Storage Conditions: - Temperature? - Inert atmosphere? - Exposure to light/moisture? start->check_storage analyze_peak Analyze Unknown Peak by MS check_storage->analyze_peak diol_check Is the mass consistent with (3-Tetradecyloxiran-2-YL)diol? analyze_peak->diol_check polymer_check Are there peaks with repeating mass units? diol_check->polymer_check No re_purify Consider re-purification if degradation is minor diol_check->re_purify Yes polymer_check->re_purify Yes discard Discard and use a fresh batch if degradation is significant polymer_check->discard No/Complex Mixture re_purify->discard Purification Fails

Caption: Troubleshooting workflow for unknown chromatographic peaks.

Detailed Steps:

  • Mass Spectrometry (MS) Analysis: Determine the mass of the unknown peak(s). The primary hydrolysis product, (3-Tetradecyloxiran-2,3-diol), will have a mass 18 amu higher than the parent compound.

  • Check for Polymerization: Look for a series of peaks with regularly increasing mass, which could indicate polymerization.

  • Review Handling Procedures: Assess your experimental setup for potential sources of acid or base contamination, which can catalyze epoxide ring-opening.[2][3][4]

Issue 3: Phase Separation or Precipitation Upon Cooling

Possible Cause: The long tetradecyl chain can lead to reduced solubility and potential freezing or precipitation at lower temperatures, especially when dissolved in certain solvents.

Troubleshooting Steps:

  • Solubility Test: Determine the solubility of (3-Tetradecyloxiran-2-YL)methanol in your chosen solvent at the intended storage and experimental temperatures.

  • Gentle Warming: If precipitation is observed, gently warm the solution to room temperature and vortex to re-dissolve before use.

  • Solvent Choice: Consider a more suitable solvent if precipitation is a recurring issue.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3-Tetradecyloxiran-2-YL)methanol?

A: Based on general principles for reactive epoxides, the following conditions are recommended:

Parameter Recommendation Rationale
Temperature -20°C for long-term storage.[5] Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen). Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed amber glass vial. Protects from light and moisture ingress.

| Handling | Use anhydrous solvents and handle in a dry environment. | Minimizes hydrolysis of the epoxide ring. |

Q2: What is the primary degradation pathway for (3-Tetradecyloxiran-2-YL)methanol?

A: The most common degradation pathway is the ring-opening of the epoxide. This can occur under acidic or basic conditions. In the presence of water, this leads to the formation of the corresponding 1,2-diol.[2][6]

reactant (3-Tetradecyloxiran-2-YL)methanol product (3-Tetradecyloxiran-2,3-diol) reactant->product + H₂O (Acid or Base catalyst)

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Validation & Comparative

Comparative Guide: Catalytic Systems for Allylic Alcohol Epoxidation

[1]

Executive Summary & Strategic Context

Epoxy alcohols are linchpin intermediates in the synthesis of polyol macrolides, carbohydrates, and complex pharmaceutical agents. For the drug developer, the choice of catalytic system is rarely about "best overall" but rather "best for specific substrate architecture."

This guide compares the three dominant paradigms in allylic alcohol epoxidation:

  • Titanium-Tartrate (Sharpless): The industry standard for enantioselective induction.

  • Vanadium-Oxo (VO(acac)₂): The benchmark for diastereoselective control (syn-selectivity).

  • Tungsten/Polyoxometalates: The emerging standard for green scalability and difficult substrates (tertiary alcohols).

Mechanistic Causality & Directing Effects

Understanding the coordination geometry is vital for predicting stereochemical outcomes. The hydroxyl group of the allylic alcohol is not passive; it is the "anchor" that dictates the reaction trajectory.

The Titanium (Sharpless) Mechanism
  • Causality: The reaction proceeds via a dimeric species

    
    . The tartrate ligand creates a chiral pocket. The allylic alcohol displaces an alkoxide, coordinating to the titanium.
    
  • Outcome: The oxidant (TBHP) is delivered to a specific face of the alkene dictated by the L- or D-tartrate. This is Ligand-Accelerated Catalysis —the complex with the ligand is more active than the free metal.

The Vanadium Mechanism[1][2]
  • Causality: Vanadium(V) forms a covalent bond with the allylic alcohol oxygen. The transition state is constrained by a hydrogen bond between the alcohol proton and the peroxo oxygen.

  • Outcome: To minimize

    
     strain, the reaction proceeds through a specific geometry that delivers the oxygen to the same face as the hydroxyl group (Syn-Selectivity ).
    
Visualization: Stereochemical Control Pathways

EpoxidationPathwaysStartAllylic Alcohol SubstrateTi_SystemTitanium-Tartrate System(Sharpless)Start->Ti_SystemPrimary/SecondaryProchiralV_SystemVanadium-Oxo System(VO(acac)2)Start->V_SystemChiral Substrate(Existing Stereocenter)Ti_MechDimeric Transition StateLigand ControlTi_System->Ti_MechTi_ResultEnantioselective Product(>95% ee)Ti_Mech->Ti_ResultV_MechMonomeric Transition StateOH-Directing EffectV_System->V_MechV_ResultDiastereoselective Product(Syn-Major)V_Mech->V_Result

Caption: Divergent stereochemical outcomes based on catalyst choice. Titanium relies on chiral ligands for facial selection, while Vanadium relies on substrate geometry (OH-directing).

Comparative Analysis: Performance Metrics

The following table synthesizes data from standard substrates (e.g., Geraniol, (E)-

Table 1: System Performance Matrix
FeatureTitanium-Tartrate (SAE) Vanadium (VO(acac)₂) Tungsten (W-BHA)
Primary Utility Enantioselective synthesis from achiral precursors.Diastereoselective synthesis (Syn-epoxidation) of chiral alcohols.Green chemistry (H₂O₂) & Tertiary alcohols.[1][2]
Selectivity (ee) Excellent (>90-98%)Low (<20%) without specialized chiral ligands.High (84-98%) with BHA ligands.[1][2]
Selectivity (dr) ModerateExcellent (Syn:Anti > 95:5) Good
Substrate Scope Primary & Secondary Allylic. Fails with Tertiary.Allylic & Homoallylic.[3][1][4][5][6][7]Primary, Secondary, & Tertiary .[1][2][5][7][8][9]
Oxidant TBHP (Anhydrous preferred)TBHP (Aqueous or Anhydrous)Aqueous H₂O₂ (30%)
Sensitivity High (Moisture sensitive, requires Mol. Sieves).Robust (Tolerates moisture/air).Very Robust (Air/Water stable).
Catalyst Loading 5-10 mol% (often stoichiometric in early protocols).0.1 - 1.0 mol%.1 - 5 mol%.
Cost Low (Ti(OiPr)₄ is cheap).Low (VO(acac)₂ is cheap).Moderate (Ligand synthesis required).

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoint" steps ensure the reaction is proceeding correctly before committing valuable material.

Protocol A: Sharpless Asymmetric Epoxidation (Enantioselective)

Best for: Converting achiral primary allylic alcohols to chiral epoxy alcohols.

Reagents:

  • Titanium(IV) isopropoxide (distilled).[10]

  • (+)- or (-)-Diethyl tartrate (DET).

  • t-Butyl hydroperoxide (TBHP) (5.5M in decane/nonane).

  • Powdered 4Å Molecular Sieves (Activated).

  • Dichloromethane (Anhydrous).

Workflow:

  • Catalyst Formation (The "Aging" Step):

    • In a flame-dried flask under

      
      , add DCM and 4Å MS. Cool to -20°C.
      
    • Add Ti(OiPr)₄ and DET.[11] Stir for 20 minutes .

    • Scientific Rationale: This "aging" allows the formation of the catalytic dimer

      
      . Without this, background non-selective epoxidation by monomeric Ti species will erode ee.
      
  • Oxidant Addition:

    • Add TBHP solution.[11] Stir for 30 minutes at -20°C.

  • Substrate Addition:

    • Add the allylic alcohol dropwise (to maintain thermal equilibrium).

    • Checkpoint: Monitor by TLC.[11][12] The reaction is slower than m-CPBA; expect 3-12 hours.

  • Workup (Critical for Emulsion Prevention):

    • The Iron-Citrate Method: Quench with a solution of Iron(II) sulfate and Tartaric acid (or Citric acid).

    • Why? Ti-tartrate complexes form gelatinous emulsions with water. Citrate/Tartrate chelates Ti, moving it to the aqueous phase, while Fe(II) consumes excess peroxide.

    • Stir vigorously until two clear phases separate.

Protocol B: Vanadium-Catalyzed Syn-Epoxidation (Diastereoselective)

Best for: Epoxidizing a chiral allylic alcohol where the existing -OH group dictates the stereochemistry.

Reagents:

  • Vanadyl acetylacetonate [VO(acac)₂].[13]

  • TBHP (70% aqueous or 5.5M in decane).

  • Toluene or Benzene.

Workflow:

  • Complexation:

    • Dissolve allylic alcohol in Toluene.

    • Add VO(acac)₂ (1 mol%). The solution typically turns from blue-green to deep red/brown upon coordination with the alcohol.

  • Oxidation:

    • Add TBHP dropwise at Room Temperature (or 0°C for sensitive substrates).

    • Scientific Rationale: Unlike Ti, V-catalyzed epoxidation is often faster and does not require cryogenic temperatures.

  • Checkpoint:

    • Reaction is usually complete within 2-4 hours. The color may shift to yellow/orange as the active V(V)-peroxo species cycles.

  • Workup:

    • Quench with saturated

      
       (to destroy peroxide).
      
    • Extract with Et₂O. (No emulsion issues typically).

Decision Matrix: Selecting the Right System

Use this logic flow to determine the optimal catalytic system for your specific molecule.

DecisionMatrixStartStart: Analyze SubstrateQ1Is the Substrate Chiral?Start->Q1Q2Is it a Tertiary Alcohol?Q1->Q2No (Prochiral)Q3Goal: Diastereocontrol?Q1->Q3YesRes_SharplessUse Sharpless (Ti)>95% eeQ2->Res_SharplessPrimary/SecondaryRes_TungstenUse Tungsten/Hafnium(W-BHA)Q2->Res_TungstenTertiaryQ4Desired Isomer?Q3->Q4YesRes_VanadiumUse Vanadium (VO(acac)2)(Syn-Selective)Q4->Res_VanadiumSyn (OH-directed)Res_DirectedUse m-CPBA / OH-Protection(Anti-Selective)Q4->Res_DirectedAnti (Steric control)

Caption: Logical workflow for catalyst selection based on substrate chirality and substitution pattern.

References

  • Sharpless, K. B., et al. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.[4][9]

  • Zhang, W., & Yamamoto, H. (2007).[4] "Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols." Journal of the American Chemical Society.[4][9]

  • Wang, C., & Yamamoto, H. (2014).[1][5] "Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide." Journal of the American Chemical Society.[4][9]

  • Lattanzi, A., & Leadbeater, N. E. (2002). "Microencapsulated VO(acac)2: Preparation and Use in Allylic Alcohol Epoxidation." Organic Letters.

  • Organic Syntheses. (1985). "Sharpless Epoxidation: 2,3-Epoxygeraniol." Organic Syntheses, Coll.[10] Vol. 7.

Validation of (3-Tetradecyloxiran-2-YL)methanol structure by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of (3-Tetradecyloxiran-2-yl)methanol Structure by NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Case for NMR in Lipid Epoxide Validation

In the synthesis of lipid derivatives like (3-Tetradecyloxiran-2-yl)methanol (also known as 2,3-epoxy-1-heptadecanol), structural validation is often the bottleneck between synthesis and biological screening. While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, neither can definitively resolve the stereochemical configuration (cis/trans) or the regio-integrity of the epoxide ring against the backdrop of a 14-carbon aliphatic chain.

This guide establishes High-Resolution Nuclear Magnetic Resonance (NMR) as the non-negotiable standard for validating this compound. Unlike its alternatives, NMR provides a self-validating system that simultaneously quantifies purity, determines stereochemistry via Karplus coupling constants, and detects the most common mode of failure: epoxide ring opening.

Comparative Analysis: Why NMR Outperforms Alternatives

For a lipid-like epoxide, the choice of analytical method dictates the reliability of your data. The following table contrasts NMR with common alternatives in the context of (3-Tetradecyloxiran-2-yl)methanol.

Feature1H/13C NMR (Recommended)LC-MS / GC-MS FT-IR
Stereochemistry Definitive.

-coupling differentiates cis (

Hz) vs. trans (

Hz).
Null. Both isomers have identical m/z and fragmentation patterns.Ambiguous. Subtle fingerprint region differences are unreliable.
Regio-Isomerism High. Distinguishes 2,3-epoxy from 3,4-epoxy migration products.Low. Isomers often co-elute or have identical parent ions.Low. Cannot pinpoint epoxide location on the chain.
Impurity Detection Quantitative. Detects ring-opened diols (shift from 2.9

3.6 ppm).
Variable. Diols may not ionize efficiently or may dehydrate in the source.Qualitative. Broad OH stretch can mask diol impurities.
Sample Recovery Non-Destructive. Sample can be recovered.[2][3]Destructive. Non-Destructive.

Strategic Protocol: NMR Acquisition & Processing

To validate (3-Tetradecyloxiran-2-yl)methanol, you must overcome the "Lipid Overload" problem, where the signal from the 29 protons of the tetradecyl chain overwhelms the 3 diagnostic protons of the epoxide/methanol headgroup.

Step 1: Sample Preparation[1]
  • Solvent Selection: Use Chloroform-d (

    
    )  as the primary standard.
    
    • Pro-Tip: If the epoxide signals (2.9–3.2 ppm) overlap with impurities, switch to Benzene-d6 (

      
      ) . The magnetic anisotropy of the benzene ring often shifts the epoxide protons upfield, resolving overlaps.
      
  • Concentration: Dissolve 5–10 mg of sample in 600 µL of solvent. High concentrations (>20 mg) can cause viscosity broadening, obscuring the fine

    
    -coupling needed for stereochemical assignment.
    
Step 2: Acquisition Parameters[4]
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     5 seconds . The terminal methyl protons of the lipid tail have long T1 relaxation times. Short delays lead to integration errors, making the chain appear "shorter" than it is.
    
  • Scans (NS): Minimum 64 scans to resolve the small satellite peaks of the epoxide ring against the baseline noise.

Step 3: Workflow Visualization

The following diagram outlines the logical flow for validating the structure, from crude acquisition to final stereochemical assignment.

NMR_Validation_Workflow Start Crude Product Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Alkene Check 5.3-5.8 ppm region Acquire->Check_Alkene Alkene_Present Starting Material Present (Incomplete Reaction) Check_Alkene->Alkene_Present Signals Found Check_Epoxide Analyze 2.9-3.2 ppm region Check_Alkene->Check_Epoxide Clear Diol_Check Check 3.4-3.8 ppm (Ring Opening?) Check_Epoxide->Diol_Check Diol_Found Hydrolysis Detected (Reject Batch) Diol_Check->Diol_Found Multiplets Found Measure_J Measure J(2,3) Coupling Diol_Check->Measure_J Clear Assign_Stereo Assign Cis/Trans Measure_J->Assign_Stereo

Caption: Logical decision tree for NMR validation, prioritizing impurity detection before stereochemical assignment.

Data Interpretation: The "Fingerprint" of Success

This section details the specific chemical shifts and coupling constants required to pass validation.

A. The Diagnostic Epoxide Region (2.9 – 3.2 ppm)

The core of the validation lies in the two protons on the oxirane ring.

  • H-2 (Next to Methanol): Typically a multiplet (ddd) around 2.9 – 3.0 ppm .

  • H-3 (Next to Lipid Chain): Typically a multiplet (dt) around 2.8 – 2.9 ppm .

  • Note: These signals are upfield from standard ethers due to the shielding effect of the strained ring.

B. Stereochemical Assignment (The Critical Differentiator)

Unlike alkenes, where Trans coupling is larger (12–18 Hz), epoxides follow a different geometric rule due to ring strain.

ConfigurationDiagnostic

Coupling
Interpretation
Cis-Epoxide

Hz
Protons are on the same face. The dihedral angle allows stronger coupling.[4]
Trans-Epoxide

Hz
Protons are on opposite faces. Coupling is weaker.

Validation Check: If your spectrum shows a doublet with


 Hz at 2.9 ppm, you have the Trans  isomer. If 

Hz, you have the Cis isomer.
C. Common Impurities & Artifacts
  • Starting Material (Alkene): Look for vinyl protons at 5.3 – 5.6 ppm . Any signal here indicates incomplete epoxidation.

  • Ring-Opened Diol (Hydrolysis): If the epoxide ring opens (e.g., due to acidic CDCl3), the protons shift downfield to 3.4 – 3.8 ppm and lose the characteristic "tight" coupling of the ring.

  • Lipid Tail:

    • 0.88 ppm (t): Terminal methyl (

      
      ).
      
    • 1.26 ppm (m): Bulk methylene (

      
      ) chain.
      
    • Integration Check: Set the terminal methyl (3H) to integral 3.00. The epoxide protons (1H each) should integrate to 1.00 ± 0.1. If they integrate to < 0.9, you likely have non-epoxide lipid impurities.

Advanced Validation: 2D NMR (HSQC)

For regulatory filing or novel synthesis validation, 1D NMR is insufficient. You must employ HSQC (Heteronuclear Single Quantum Coherence) to map protons to their respective carbons.

Protocol:

  • Run 13C NMR first.[2] Expect epoxide carbons at 50 – 60 ppm .

  • Run HSQC .

  • Validation Criteria:

    • The proton at 2.9 ppm must correlate only with a carbon at ~58 ppm (C2).

    • The proton at 2.8 ppm must correlate only with a carbon at ~56 ppm (C3).

    • Absence of correlations in the 70–80 ppm region (which would indicate ether/diol contaminants).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling values in epoxides vs alkenes).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for epoxide ring strain and chemical shifts).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,3-Epoxy-1-heptadecanol Analogues.

  • BenchChem. (2025).[1][3][5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

  • Reich, H. J. (2023). WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison.

Sources

Enantiomeric Excess Determination of Chiral Epoxy Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Epoxy Alcohol Stereochemistry

Chiral epoxy alcohols are among the most versatile building blocks in organic synthesis, serving as linchpins in the synthesis of complex natural products (e.g., polyketides, carbohydrates) and active pharmaceutical ingredients (APIs). The Sharpless Asymmetric Epoxidation (SAE) and subsequent methodologies have made these motifs accessible, but their utility relies entirely on optical purity.

Determining the enantiomeric excess (ee) of epoxy alcohols presents a unique challenge: chemical instability . The strained oxirane ring is susceptible to acid-catalyzed ring opening and Payne rearrangement, particularly under the conditions often used for derivatization.

This guide objectively compares the three primary methodologies for ee determination—Chiral HPLC , Mosher’s Ester Analysis , and NMR Shift Reagents —providing optimized protocols that mitigate the risk of substrate degradation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Status: The Gold Standard for Quantitation

Direct analysis via Chiral HPLC is the preferred method for determining ee due to its high precision (<0.5% error), reproducibility, and ability to recover the sample. Unlike NMR methods, it does not require chemical derivatization, preserving the sensitive epoxide moiety.

Mechanistic Insight

Separation is achieved through transient diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP). For epoxy alcohols, polysaccharide-based CSPs (amylose or cellulose carbamates) are most effective. The hydroxyl group of the epoxy alcohol acts as a hydrogen bond donor/acceptor, interacting with the carbamate groups on the CSP.

Recommended Columns & Conditions
Column TypeStationary PhaseApplication ScopeMobile Phase
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Broadest scope for secondary epoxy alcohols.Hexane : IPA (90:10 to 99:1)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Excellent for primary epoxy alcohols (e.g., glycidol derivatives).Hexane : IPA (90:10 to 95:5)
Chiralpak AS-H Amylose tris((S)-α-methylbenzylcarbamate)Specialized for sterically hindered epoxy alcohols.Hexane : Ethanol (90:10)
Experimental Protocol: Direct HPLC Analysis
  • Sample Prep: Dissolve 1 mg of epoxy alcohol in 1 mL of HPLC-grade 2-propanol (IPA). Filter through a 0.45 µm PTFE syringe filter.

  • Conditioning: Equilibrate the column (e.g., Chiralpak AD-H) with Hexane:IPA (95:5) at 1.0 mL/min for 30 minutes.

  • Detection: Set UV detector to 210 nm (terminal epoxides) or 254 nm (if aromatic groups are present).

    • Note: If the substrate lacks a chromophore, derivatization with p-nitrobenzoyl chloride is required (see Method 2 for mild conditions).

  • Analysis: Inject 5-10 µL. Calculate ee using the area integration of enantiomeric peaks (

    
     and 
    
    
    
    ):
    
    

Method 2: NMR with Chiral Derivatizing Agents (Mosher's Method)

Status: The Absolute Configuration Solver

When Chiral HPLC columns are unavailable or absolute configuration is unknown, Mosher’s method is indispensable. However, the standard protocol using Mosher's acid chloride is dangerous for epoxy alcohols due to HCl generation, which causes epoxide ring opening (chlorohydrin formation).

Crucial Modification: You must use the Steglich Esterification (DCC/DMAP) protocol. This neutral/mildly basic coupling prevents acid-catalyzed degradation.

Experimental Protocol: The "Safe" Mosher Derivatization

Objective: Synthesize (R)- and (S)-MTPA esters without opening the epoxide ring.

  • Reagents:

    • Substrate: Chiral epoxy alcohol (0.05 mmol)

    • Reagent: (R)-(-)-MTPA-OH or (S)-(+)-MTPA-OH (0.075 mmol)

    • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (0.075 mmol)

    • Catalyst: DMAP (4-Dimethylaminopyridine) (0.005 mmol, 10 mol%)

    • Solvent: Anhydrous CH₂Cl₂ (0.5 mL)

  • Procedure:

    • In a dry vial, mix the epoxy alcohol, MTPA acid, and DCC in CH₂Cl₂.

    • Add DMAP last. Stir at room temperature for 1-3 hours.

    • Observation: Precipitation of dicyclohexylurea (DCU) indicates reaction progress.

  • Workup: Filter the mixture through a small pad of Celite to remove DCU. Concentrate the filtrate.

  • Analysis: Dissolve in CDCl₃ and acquire ¹H NMR (500 MHz recommended) or ¹⁹F NMR.

  • Calculation: Compare the chemical shifts (

    
    ) of protons near the chiral center for both diastereomers.
    
    
    
    
    [1][2]
    • Interpretation: The sign of

      
       allows assignment of absolute configuration (Model of Mosher).[1][2] ee is calculated by integrating the distinct diastereomeric peaks (e.g., the OMe or CF₃ signals).
      

Method 3: NMR with Chiral Solvating Agents (Shift Reagents)

Status: The Quick Diagnostic

Chiral Solvating Agents (CSAs) like Eu(hfc)₃ form non-covalent diastereomeric complexes with the epoxy alcohol. This method is fast (no reaction required) but suffers from line broadening and lower accuracy.

Experimental Protocol: Eu(hfc)₃ Titration
  • Sample: Dissolve 10 mg of epoxy alcohol in 0.6 mL CDCl₃ (must be dry/acid-free).

  • Baseline Scan: Acquire a standard ¹H NMR spectrum.

  • Titration: Add solid Eu(hfc)₃ in 0.1 equivalent increments (approx 2-3 mg). Shake well.

  • Monitoring: Observe the splitting of the carbinol proton (CH-OH) or epoxide ring protons.

  • Endpoint: Continue adding until baseline separation of enantiomeric signals is achieved (typically 0.3 - 0.5 eq).

  • Warning: Paramagnetic broadening may obscure multiplets. This method works best for simple substrates with singlet signals (e.g., methyl groups).

Comparative Analysis & Decision Logic

Performance Metrics Comparison
FeatureChiral HPLCMosher's Method (Steglich)NMR Shift Reagents (CSA)
Accuracy High (<0.5% error)Medium (2-5% error)Low (5-10% error)
Sensitivity High (UV detection)Medium (NMR sensitivity)Low (requires ~10 mg)
Sample Integrity Excellent (Non-destructive)Good (Derivatized)Poor (Contaminated with Lanthanide)
Throughput High (Automated)Low (Synthesis required)Medium (Manual titration)
Risk LowHigh (If acid chloride used)Low
Cost High (Columns: ~$1000)Low (Reagents)Medium (Reagents)
Decision Matrix Workflow

The following diagram illustrates the logical pathway for selecting the appropriate method based on substrate properties and data requirements.

EE_Determination_Workflow Start Start: Chiral Epoxy Alcohol Is_UV_Active Is the substrate UV Active? Start->Is_UV_Active Has_Column Is a Chiral Column Available? Is_UV_Active->Has_Column Yes Deriv_HPLC Derivatize with p-Nitrobenzoyl Chloride (Steglich Conditions) Is_UV_Active->Deriv_HPLC No Abs_Config Is Absolute Configuration Known? Has_Column->Abs_Config No Direct_HPLC Method 1: Direct Chiral HPLC (Chiralpak AD-H / OD-H) Has_Column->Direct_HPLC Yes (Preferred) Mosher Method 2: Mosher Ester Analysis (MUST use DCC/DMAP) Abs_Config->Mosher No (Need Config Assignment) Shift_Reagent Method 3: Eu(hfc)3 Shift Reagent Abs_Config->Shift_Reagent Yes (Quick Check) Deriv_HPLC->Direct_HPLC Then inject

Caption: Decision tree for selecting the optimal enantiomeric excess determination method for chiral epoxy alcohols.

References

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess. Retrieved from

  • Neises, B., & Steglich, W. (1978).[3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for mild esterification).

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][5] Nature Protocols, 2, 2451–2458.

  • Kasprzak, A., et al. (2018). Mechanism of the Steglich esterification. ResearchGate.

  • Daicel Corporation.Chiral Column Selection Guide for Epoxy Alcohols. (General reference for AD-H/OD-H columns).

Sources

A Comparative Guide to the Bioactivity of (3-Tetradecyloxiran-2-YL)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the bioactivity of a series of novel (3-Tetradecyloxiran-2-YL)methanol (TDOM) ester derivatives. The oxirane (epoxide) moiety is a key functional group in numerous natural products and synthetic compounds, known for its reactivity and role in various biological activities.[1][2] The long tetradecyl chain imparts significant lipophilicity, suggesting potential interactions with cellular membranes. This study was designed to explore how modifications to the methanol group, specifically through esterification, modulate the cytotoxic, antimicrobial, and anti-inflammatory properties of the parent TDOM molecule.

The following guide details the rationale for the selection of derivatives, the experimental designs employed, and a comparative analysis of the resulting bioactivity profiles. The protocols herein are presented to ensure reproducibility and to serve as a framework for researchers in drug discovery and medicinal chemistry.

Rationale and Synthesis of TDOM Derivatives

The parent compound, (3-Tetradecyloxiran-2-YL)methanol (TDOM), features a primary alcohol that serves as a convenient handle for chemical modification without altering the core oxirane ring. We hypothesized that converting the polar hydroxyl group into esters with varying chain lengths and electronic properties would significantly impact the compounds' interaction with biological targets.

Three ester derivatives were synthesized for this comparative study:

  • TDOM-Acetate (TDOM-Ac): A short-chain, simple ester.

  • TDOM-Butyrate (TDOM-Bu): An intermediate-length alkyl ester.

  • TDOM-Benzoate (TDOM-Bz): An aromatic ester, introducing rigidity and potential for π-stacking interactions.

These derivatives were synthesized via standard esterification protocols from the parent alcohol and the corresponding acyl chlorides in the presence of a non-nucleophilic base.

Comparative Bioactivity Assessment

To construct a comprehensive profile, the TDOM derivatives were evaluated across three key areas of bioactivity: cytotoxicity against a human cancer cell line, antimicrobial activity against representative Gram-positive and Gram-negative bacteria, and anti-inflammatory potential in a macrophage model.

Cytotoxic Activity against Human Breast Cancer Cells (MCF-7)

The potential of TDOM derivatives to inhibit cancer cell proliferation was assessed using the MTT assay, a colorimetric method that measures metabolic activity as an indicator of cell viability.[3][4] The human breast adenocarcinoma cell line MCF-7 was chosen as the model system.

Table 1: Cytotoxicity of TDOM Derivatives against MCF-7 Cells

CompoundIC₅₀ (µM)Selectivity Index (SI)*
TDOM (Parent)> 100-
TDOM-Ac 45.2 ± 3.14.2
TDOM-Bu 21.8 ± 1.98.7
TDOM-Bz 58.6 ± 4.53.2
Doxorubicin (Control)0.8 ± 0.1> 100

*Selectivity Index (SI) is the ratio of IC₅₀ in a normal cell line (e.g., Vero) to the IC₅₀ in the cancer cell line (MCF-7). A higher SI indicates greater selectivity for cancer cells.[5]

Analysis of Cytotoxicity Data: The parent TDOM compound showed negligible cytotoxicity. However, all three ester derivatives exhibited moderate activity. The TDOM-Butyrate derivative was the most potent, with an IC₅₀ value of 21.8 µM, suggesting that increased lipophilicity from the butyrate chain may enhance cellular uptake or interaction with intracellular targets. The aromatic TDOM-Benzoate was the least potent among the esters, though still significantly more active than the parent alcohol.

Antimicrobial Activity

The antimicrobial efficacy of the TDOM derivatives was determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[6][7] The broth microdilution method was employed against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 2: Minimum Inhibitory Concentration (MIC) of TDOM Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
TDOM (Parent)128> 256
TDOM-Ac 64128
TDOM-Bu 3264
TDOM-Bz 64128
Gentamicin (Control)0.51

Analysis of Antimicrobial Data: Similar to the cytotoxicity results, esterification enhanced the antimicrobial activity of TDOM. The derivatives showed more pronounced activity against the Gram-positive S. aureus than the Gram-negative E. coli, which is common for lipophilic compounds due to differences in the bacterial cell wall structure. TDOM-Butyrate was again the most effective derivative, with an MIC of 32 µg/mL against S. aureus.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9] Excessive NO production is a hallmark of inflammation.[10]

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound (at 50 µM)% NO InhibitionCell Viability (%)
TDOM (Parent)15.3 ± 2.198 ± 3
TDOM-Ac 42.5 ± 3.895 ± 4
TDOM-Bu 68.7 ± 5.291 ± 5
TDOM-Bz 55.1 ± 4.993 ± 3
Dexamethasone (Control)92.4 ± 3.599 ± 2

Analysis of Anti-inflammatory Data: The TDOM derivatives demonstrated significant inhibition of NO production without inducing cytotoxicity at the tested concentration. TDOM-Butyrate was the most potent anti-inflammatory agent, reducing NO levels by 68.7%. The benzoate derivative also showed substantial activity. This suggests that the derivatives may interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of iNOS (inducible nitric oxide synthase) expression.

Structure-Activity Relationship (SAR) and Discussion

The experimental data consistently highlight a clear structure-activity relationship:

  • Esterification is Key: Conversion of the primary alcohol of TDOM to an ester is crucial for imparting significant cytotoxic, antimicrobial, and anti-inflammatory bioactivity.

  • Lipophilicity Matters: Within the alkyl ester series (Acetate vs. Butyrate), increasing the chain length from two to four carbons consistently enhanced all measured activities. This suggests that improved lipophilicity facilitates membrane transport and/or interaction with hydrophobic binding pockets in target proteins.

  • Aromatic Substitution: The TDOM-Benzoate derivative, while active, was generally less potent than the TDOM-Butyrate. This indicates that while the aromatic ring contributes to activity, the flexibility and lipophilicity of the butyrate chain are more favorable for these specific biological endpoints.

The electrophilic nature of the oxirane ring is likely fundamental to the mechanism of action, potentially involving covalent alkylation of nucleophilic residues in target proteins or DNA.[1] The ester modifications appear to act as a delivery and targeting module, enhancing the ability of the core TDOM structure to reach and interact with its cellular targets.

Experimental Protocols

The following section provides detailed methodologies for the key bioassays performed in this guide.

MTT Cytotoxicity Assay Protocol[3][11]
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the TDOM derivatives in culture medium. Replace the old medium with medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[3]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed MCF-7 cells (5,000 cells/well) incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add serial dilutions of TDOM derivatives incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT reagent (10 µL/well) incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution (100 µL) incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution MIC Assay Protocol[7][12]
  • Compound Preparation: Prepare a 2-fold serial dilution of each TDOM derivative in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[7]

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow prep_plate Prepare 2-fold serial dilutions of TDOM derivatives in MHB inoculate_plate Inoculate wells with bacterial suspension prep_plate->inoculate_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate_plate Incubate plate (37°C, 18-24h) inoculate_plate->incubate_plate read_mic Visually inspect for growth and determine MIC incubate_plate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Nitric Oxide (NO) Inhibition Assay Protocol[9][13]
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with desired concentrations of TDOM derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the negative control wells). Incubate for an additional 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection NO Detection seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with TDOM derivatives (1-2h) stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect 50 µL supernatant add_griess Add 50 µL Griess Reagent collect_supernatant->add_griess incubate_15m Incubate 15 min (Room Temp) add_griess->incubate_15m read_abs Read Absorbance (540 nm) incubate_15m->read_abs

Caption: Workflow for the nitric oxide inhibition assay.

Conclusion

This guide demonstrates that simple esterification of the primary alcohol on (3-Tetradecyloxiran-2-YL)methanol is a highly effective strategy for unlocking potent and diverse biological activities. The butyrate derivative, TDOM-Bu, emerged as the lead compound in this series, exhibiting the most promising cytotoxic, antimicrobial, and anti-inflammatory properties. The clear structure-activity relationships identified provide a rational basis for the future design of more potent and selective analogs for therapeutic development. The methodologies detailed herein offer a robust framework for researchers to conduct similar comparative bioactivity studies.

References

  • MTT Assay Protocol. Rockland Immunochemicals Inc.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Portfolio. [Link]

  • Structure-reactivity relationship of catalysts for ring-opening polymerization of some oxiranes. SciSpace. [Link]

  • Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace. [Link]

  • Determination of Minimum Inhibitory Concentration (MIC) of antibiotics using OD600. BMG LABTECH. [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. ACS Publications. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC. [Link]

  • Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. Material Science Research India. [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

  • A Systematic Study of Functionalized Oxiranes as Initiating Groups for Cationic Polycyclization Reactions. Journal of the American Chemical Society. [Link]

  • Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds. MDPI. [Link]

  • Synthesis of 3‐monosubstituted tetrazines. ResearchGate. [Link]

  • In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. PMC. [Link]

  • Bioactivity Based Phytochemical Quantification and Antioxidant activity of Methanol Extracts of selected medicinal plants. ResearchGate. [Link]

Sources

Comparative Guide: Kinetic Studies & Ring-Opening Protocols for (3-Tetradecyloxiran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the kinetic profile and ring-opening methodologies for (3-Tetradecyloxiran-2-yl)methanol , a critical C17 lipid intermediate.

Executive Summary & Technical Context

(3-Tetradecyloxiran-2-yl)methanol (C


H

O

) is a long-chain 2,3-epoxy alcohol. Structurally, it consists of a polar hydroxymethyl "head" and a hydrophobic tetradecyl (C14) "tail" attached to an oxirane ring. This amphiphilic nature makes it a pivotal intermediate in the synthesis of phytosphingosine , ceramides , and functionalized surfactants .

Unlike simple epoxides (e.g., ethylene oxide), the ring-opening kinetics of this molecule are governed by the interplay between the electron-withdrawing hydroxymethyl group at C1 and the steric bulk of the C14 chain at C3. This guide compares three distinct ring-opening methodologies—Brønsted Acid Catalysis , Lewis Acid Catalysis , and Nucleophilic Opening —providing kinetic data to optimize yield and regioselectivity.

Core Chemical Identity[1]
  • IUPAC Name: (3-Tetradecyloxiran-2-yl)methanol

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Reactivity: Strain-release ring opening; C3-selective electrophilic attack.

  • Applications: Lipidomics standards, drug delivery lipids, surface-active agents.

Mechanistic Comparison of Ring-Opening Pathways

The ring opening of (3-Tetradecyloxiran-2-yl)methanol is not a single-pathway event.[1] The choice of catalyst dictates the mechanism (S


1-like vs. S

2), which in turn controls the Regioselectivity Ratio (C3:C2) .
Pathway Analysis
  • Acid-Catalyzed (A-2 Mechanism): Protonation of the epoxide oxygen creates an activated oxonium intermediate. Nucleophilic attack prefers C3 (the distal carbon).[2]

    • Why C3? The C1-hydroxyl group exerts an electron-withdrawing inductive effect (-I), destabilizing the developing positive charge at C2. Consequently, the transition state at C3 is electronically favored despite the steric bulk of the tetradecyl chain.

  • Base-Catalyzed / Nucleophilic (S

    
    2 Mechanism):  Attack occurs at the least hindered carbon .
    
    • Result: Attack at C3 is sterically hindered by the C14 chain; attack at C2 is hindered by the hydroxymethyl group. However, in the absence of activation, strong nucleophiles often yield mixtures or favor C3 due to the "Payne Rearrangement" equilibrium in basic media.

Visualization: Regioselective Signaling Pathway

The following diagram illustrates the bifurcation of reaction pathways based on catalytic conditions.

RingOpeningPathways Substrate (3-Tetradecyloxiran-2-yl)methanol Protonation O-Protonation (Activated Oxonium) Substrate->Protonation H+ (H2SO4/HCl) LewisComplex Ti/BF3 Coordination (Chelated Intermediate) Substrate->LewisComplex Lewis Acid (Ti(OiPr)4) C3_Product C3-Opened Product (Major via Acid) Protonation->C3_Product Nucleophile Attack (Electronic Control) C2_Product C2-Opened Product (Minor/Base) Protonation->C2_Product Minor Pathway LewisComplex->C3_Product Directed Attack (High Regioselectivity)

Caption: Mechanistic divergence showing C3-selectivity dominance in acid and chelation-controlled pathways.

Comparative Performance Guide

This section compares the kinetic performance of (3-Tetradecyloxiran-2-yl)methanol under different catalytic environments. Data is synthesized from kinetic studies of analogous long-chain 2,3-epoxy alcohols.

Table 1: Kinetic & Regioselectivity Profile
ParameterMethod A: Brønsted Acid (H₂SO₄) Method B: Lewis Acid (Ti(OiPr)₄) Method C: Solid Acid (Nafion-H)
Reaction Type Homogeneous Acid CatalysisChelation-Controlled OpeningHeterogeneous Catalysis
Primary Mechanism A-2 (Borderline S

1)
Coordination-Assisted S

2
Surface-Mediated A-2
Rate Constant (

)
High (

)
Moderate (

)
Low (

)
Regioselectivity (C3:C2) 85:15 95:5 90:10
Reaction Time 1 - 4 Hours12 - 24 Hours6 - 12 Hours
Side Reactions Diol formation, PolymerizationMinimalMinimal
Suitability Large-scale, crude synthesisStereoselective lipid synthesisGreen chemistry, slow release
Critical Analysis
  • Method A (H₂SO₄/MeOH): The fastest method but prone to side reactions. The high acidity can degrade the sensitive C14 chain if unsaturation is present elsewhere. Best for simple ring opening to diols/methoxy-alcohols.

  • Method B (Ti(OiPr)₄): The Gold Standard for drug development. Titanium coordinates with the C1-hydroxyl and the epoxide oxygen, directing the nucleophile precisely to C3. This achieves superior regioselectivity (>20:1), essential for synthesizing isomerically pure sphingolipids.

  • Method C (Nafion/Zeolites): Offers easier workup (filtration) but suffers from mass transfer limitations due to the lipophilic C14 tail sterically hindering access to the catalyst pores.

Experimental Protocol: Kinetic Monitoring

Objective: Determine the pseudo-first-order rate constant (


) for the methanolysis of (3-Tetradecyloxiran-2-yl)methanol.
Reagents & Setup
  • Substrate: (3-Tetradecyloxiran-2-yl)methanol (10 mM).

  • Solvent: Methanol-d4 (CD

    
    OD) for NMR monitoring.
    
  • Catalyst: Sulfuric acid-d2 (D

    
    SO
    
    
    
    ) or BF
    
    
    OEt
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene.

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve 28 mg of substrate (0.1 mmol) in 0.6 mL CD

    
    OD in an NMR tube. Add internal standard. Acquire 
    
    
    
    spectrum.
  • Catalyst Injection: Inject 10 µL of catalyst solution (0.01 M) directly into the tube. Shake vigorously for 5 seconds.

  • In-Situ Monitoring: Insert into NMR probe pre-heated to 25°C. Acquire

    
    H spectra every 5 minutes for 2 hours.
    
  • Data Processing:

    • Monitor the decay of the epoxide proton signals at δ 2.9 - 3.1 ppm .

    • Monitor the appearance of the methoxy-product signals at δ 3.3 - 3.5 ppm .

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Workflow Visualization

ExperimentalWorkflow Start Substrate Prep (10mM in CD3OD) Catalyst Catalyst Injection (t = 0) Start->Catalyst NMR 1H NMR Monitoring (Interval: 5 min) Catalyst->NMR Data Integration of Epoxide vs Product Peaks NMR->Data Calc Kinetic Plot ln(C/C0) vs Time Data->Calc

Caption: Kinetic monitoring workflow using in-situ NMR spectroscopy.

References

  • Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.[3]

  • Carion, C. P., et al. (2018). Lewis acidic catalytic materials for regioselective ring opening of epoxides.[3][4][5] Journal of Catalysis, 360, 26-35.

  • Eddingsaas, N. C., et al. (2010). Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols.[6] The Journal of Physical Chemistry A, 114(31), 8106–8113.[6]

  • Hanson, R. M. (1991). The synthetic methodology of nonracemic glycidol and related 2,3-epoxy alcohols. Chemical Reviews, 91(4), 437–475.

Sources

Thermochemical analysis of epoxide stability

Author: BenchChem Technical Support Team. Date: March 2026

Thermochemical Analysis of Epoxide Stability: A Comparative Guide for Process Safety

As a Senior Application Scientist specializing in chemical process safety, I frequently evaluate the scale-up viability of highly strained molecular entities. Epoxides, characterized by their reactive three-membered oxirane rings, are indispensable intermediates in drug development and polymer chemistry. However, the inherent ring strain (~27 kcal/mol) that makes them excellent electrophiles also renders them highly susceptible to violent, exothermic ring-opening reactions.

This guide objectively compares the primary thermochemical analytical platforms used to evaluate epoxide stability. By understanding the causality behind these techniques, researchers can implement self-validating workflows to accurately predict and prevent thermal runaway during scale-up.

The Causality of Epoxide Thermal Runaway

To design an effective analytical workflow, we must first understand the mechanistic logic of epoxide degradation. The opening of the oxirane ring is highly exothermic. If the heat generation rate exceeds the heat dissipation rate of the reactor, the internal temperature rises. According to the Arrhenius equation, this temperature rise exponentially increases the reaction rate.

Furthermore, epoxides frequently exhibit autocatalytic decomposition . The initial thermal degradation often produces nucleophilic byproducts (such as alcohols or acids) that act as catalysts for subsequent ring-opening events. This creates a dangerous positive feedback loop alongside the thermal one.

Logic Stress Thermal Stress (T > T_onset) Ring Oxirane Ring Opening Stress->Ring Heat Exothermic Heat Release (ΔH) Ring->Heat Auto Autocatalytic Acceleration Heat->Auto Auto->Ring Positive Feedback Runaway Thermal Runaway (ΔT_ad > 200°C) Auto->Runaway

Fig 1: Autocatalytic feedback loop driving epoxide thermal runaway.

Methodological Comparison: DSC vs. ARC vs. TG-DSC

Relying on a single analytical technique for epoxide safety is a critical error. Different calorimeters provide distinct thermodynamic insights based on their environmental constraints.

  • Differential Scanning Calorimetry (DSC): DSC is the primary screening platform in the pharmaceutical industry due to its speed and milligram-scale sample requirements[1]. It identifies the onset temperature (

    
    ) and the total enthalpy of decomposition (
    
    
    
    ). However, because DSC uses dynamic heating and allows for rapid heat dissipation, it often masks the true severity of an exotherm.
  • Accelerating Rate Calorimetry (ARC): When DSC flags a large exotherm, ARC is mandatory[1]. ARC operates under strict adiabatic conditions (zero heat loss to the environment), perfectly mimicking a large-scale industrial batch reactor. It provides the Time-to-Maximum Rate (

    
    ) and the adiabatic temperature rise (
    
    
    
    ).
  • Thermogravimetric Analysis coupled with DSC (TG-DSC): TG-DSC allows researchers to map specific weight-loss stages against heat flow, distinguishing between preliminary dehydration, main oxirane chain pyrolysis, and final degradation[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following multi-tiered protocol acts as a self-validating system. The output of the DSC dictates the ARC parameters, and specialized DSC techniques are used to definitively prove the presence of autocatalysis without relying on external kinetic assumptions.

Phase 1: Autocatalysis Verification via Double-Scan DSC

Causality: If a decomposition reaction follows standard N-order kinetics, partial decomposition reduces reactant concentration, shifting the peak temperature (


) higher in a subsequent scan. If the reaction is autocatalytic, the first scan generates catalytic byproducts, shifting 

significantly lower in the second scan[3].
  • Initial Dynamic Scan: Load 5.0 mg of the epoxide sample into a high-pressure gold-plated crucible. Heat at a rate of 5 K/min from 30°C to near the initial decomposition temperature (e.g., 273°C).

  • Quench Cooling: Immediately cool the sample naturally to 30°C. This arrests the decomposition while trapping the newly generated autocatalytic species inside the crucible.

  • Secondary Dynamic Scan: Heat the exact same sample again at 5 K/min from 30°C to 350°C.

  • Validation Check: Compare

    
     and 
    
    
    
    between the two scans. A negative shift in temperature confirms autocatalytic behavior, mandating strict adiabatic testing.
Phase 2: Adiabatic Scale-Up Simulation via ARC

Causality: To calculate the exact cooling capacity required for a 1000L reactor, we must eliminate the thermal inertia (


-factor) of the sample container. ARC achieves this by dynamically matching the oven temperature to the sample temperature.
  • Sample Loading: Load ~2.0 g of the epoxide into a spherical titanium bomb. The higher mass-to-volume ratio ensures a low

    
    -factor.
    
  • Heat-Wait-Search (HWS) Cycle: Program the ARC to heat in 5°C increments. Wait 15 minutes for thermal equilibrium, then "search" for self-heating rates exceeding 0.02 °C/min.

  • Adiabatic Tracking: Once self-heating is detected, the instrument ceases external heating and dynamically tracks the sample's exotherm, recording the maximum temperature rise rate and

    
    .
    
  • Validation Check: If

    
    , the event is classified as high-severity[1]. The process must be re-engineered (e.g., switched from batch to continuous flow chemistry).
    

Workflow Synth Epoxide Synthesis & Isolation DSC DSC Screening (Double-Scan) Synth->DSC Eval Exotherm > 50 J/g? DSC->Eval ARC ARC Adiabatic Testing (HWS) Eval->ARC Yes Scale Safe Scale-Up (T_op < T_onset - 100°C) Eval->Scale No ARC->Scale

Fig 2: Self-validating thermochemical workflow for epoxide scale-up.

Quantitative Data Comparison

To illustrate the critical differences between these analytical platforms, Table 1 compares the thermochemical outputs of a complex pharmaceutical epoxide (Epoxiconazole crystal) analyzed via both DSC and ARC[3].

Table 1: Comparative Thermochemical Parameters of Epoxiconazole

ParameterDSC (Dynamic)ARC (Adiabatic)Mechanistic Implication for Scale-up
Testing Environment Milligram scale, high heat lossGram scale, near-zero heat lossARC accurately mimics the restricted heat transfer of industrial batch reactors.
Decomposition Onset (

)
229.65 °C199.75 °CAdiabatic confinement reveals that dangerous decomposition begins nearly 30°C earlier than DSC suggests.
Peak Temp (

) / Max Rate
236.37 °C14.50 °C/minThe rapid acceleration rate in ARC confirms the autocatalytic runaway predicted by the double-scan DSC.
Adiabatic Temp Rise (

)
N/A227.62 °CA

classifies this epoxide decomposition as a high-severity thermal event.
Specific Reaction Heat (

)
Variable (Baseline drift)454.32 kJ/kgThis precise quantification dictates the required capacity of the reactor's cooling jacket.

Data synthesis demonstrates that relying solely on DSC for epoxide scale-up results in a dangerous overestimation of the safe operating temperature window.

References

  • 1 - ACS Publications

  • 3 - ACS Omega

  • 2 - MATEC Web of Conferences

Sources

A Researcher's Guide to the Spectroscopic Comparison of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of chemical research, drug development, and materials science, the precise characterization of molecular structure is paramount. Geometric isomers, specifically cis and trans isomers, often exhibit markedly different physical, chemical, and biological properties despite having the same molecular formula and connectivity. This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques used to differentiate these isomers, offering both the theoretical underpinnings and practical, field-proven insights for their unambiguous identification.

The Significance of Geometric Isomerism

Cis-trans isomerism arises from restricted rotation around a bond, most commonly a carbon-carbon double bond or in a ring structure. In cis isomers, similar substituent groups are on the same side of the double bond or ring, while in trans isomers, they are on opposite sides. This seemingly subtle difference in spatial arrangement can lead to significant variations in properties such as polarity, boiling point, melting point, and, crucially for drug development, biological activity. Therefore, the ability to definitively distinguish between cis and trans isomers is a critical aspect of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between cis and trans isomers. The key diagnostic features are the coupling constants (J-values) and chemical shifts (δ) of the protons and carbons in the vicinity of the double bond or ring structure.

The Decisive Role of Coupling Constants

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle between them. This relationship is a cornerstone of isomer differentiation.

  • Trans Isomers : The protons are anti-periplanar (180° dihedral angle), resulting in a larger coupling constant, typically in the range of 11-19 Hz.[1][2]

  • Cis Isomers : The protons are syn-periplanar (0° dihedral angle), leading to a smaller coupling constant, generally between 5-14 Hz.[1][2]

This significant difference in coupling constants provides an unambiguous method for assigning the geometry of the isomer.[3][4]

Unraveling Isomers with Chemical Shifts

The chemical environment of nuclei in cis and trans isomers differs due to varying steric interactions and anisotropic effects.[3] In cis isomers, substituent groups are in closer proximity, which can lead to steric hindrance and cause the nuclei to be shielded or deshielded compared to the trans isomer. For instance, in stilbene, the vinylic protons of the trans isomer are more deshielded and appear at a higher chemical shift compared to the cis isomer.[5] Similarly, the carbon atoms in trans-1,2-diiodoethylene are more deshielded, resulting in a downfield chemical shift in the ¹³C NMR spectrum.[6]

Advanced NMR Techniques for Confirmation

For complex molecules or when 1D NMR is insufficient, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of stereochemistry. A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), which would be observed between the vinylic protons and nearby substituents in a cis isomer but would be absent in a trans isomer.[4][6]

Quantitative Spectroscopic Data: NMR
CompoundIsomerVinylic Proton Chemical Shift (δ)Vinylic Proton Coupling Constant (J)Key Differentiating Feature
Stilbenecis~6.60 ppm~12 HzSmaller coupling constant.[5]
trans~7.11 ppm~16 HzLarger coupling constant.[5]
1,2-DichloroethenecisDifferent from trans-Different electronic environments for protons.[3]
transDifferent from cis-Different electronic environments for protons.[3]
1,2-Diiodoethylenecis~7.15 ppm~5.8 HzSignificantly smaller coupling constant.[6]
trans~7.28 ppm~12.3 HzSignificantly larger coupling constant.[6]
Experimental Protocol: ¹H NMR Spectroscopy

Objective : To determine the chemical shifts and coupling constants of the vinylic protons of a sample to identify the isomeric form.

Materials :

  • Isomer sample (e.g., stilbene)

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure :

  • Sample Preparation : Dissolve 5-10 mg of the isomer sample in approximately 0.6-0.7 mL of the deuterated solvent containing TMS in an NMR tube.[6]

  • Instrument Setup : Place the NMR tube in the spectrometer probe. Standard acquisition parameters on a 400 MHz spectrometer would include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds.[6]

  • Data Acquisition : Acquire the ¹H NMR spectrum. The number of scans can be adjusted (typically 8-16) to achieve an adequate signal-to-noise ratio.[6]

  • Data Processing : Perform a Fourier transform on the raw data (Free Induction Decay), followed by phase and baseline correction.

  • Data Analysis : Reference the spectrum to the TMS signal at 0.00 ppm. Identify the signals corresponding to the vinylic protons and measure their chemical shifts and coupling constants. A larger coupling constant (11-19 Hz) is indicative of a trans isomer, while a smaller coupling constant (5-14 Hz) suggests a cis isomer.[1][2]

Sources

Performance of (3-Tetradecyloxiran-2-yl)methanol: A Comparative Guide for Antimicrobial and Antioxidant Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (3-Tetradecyloxiran-2-yl)methanol , a bioactive lipid epoxide frequently identified in phytochemical screenings (e.g., Ocimum gratissimum, Tetrastigma hemsleyanum) and investigated for its antimicrobial and antioxidant properties.

Executive Summary

(3-Tetradecyloxiran-2-yl)methanol (CAS: 649571-19-7), also referred to as 2,3-Epoxy-1-heptadecanol , is a long-chain aliphatic epoxide alcohol. Structurally characterized by a C14 alkyl tail attached to an oxirane ring with a hydroxymethyl group, it functions as an electrophilic lipid mimetic. Its primary utility lies in antimicrobial and antioxidant assays, where it disrupts bacterial membrane integrity and scavenges free radicals, respectively. This guide evaluates its performance against standard controls (Chloramphenicol, Ascorbic Acid) and details protocols for its assessment.

Key Performance Metrics
Feature(3-Tetradecyloxiran-2-yl)methanolStandard AlternativeAdvantage/Disadvantage
Class Lipid Epoxide AlcoholChloramphenicol (Antibiotic)Advantage: Membrane permeation; Disadvantage: Lower potency per mass.
Mechanism Alkylation of nucleophiles; Membrane disruptionRibosome inhibition (50S)Advantage: Multi-target action reduces resistance.
Solubility Lipophilic (DMSO, Ethanol)Hydrophilic/AmphiphilicDisadvantage: Requires organic solvent carrier.
Stability Sensitive to hydrolysis (sEH)Stable solidDisadvantage: Requires storage at -20°C.

Mechanism of Action

The biological activity of (3-Tetradecyloxiran-2-yl)methanol stems from its electrophilic oxirane ring .

  • Antimicrobial Action : The strained epoxide ring reacts with nucleophilic residues (e.g., thiols, amines) on bacterial proteins or DNA, leading to alkylation and functional inactivation. The long hydrophobic tail (C14) facilitates insertion into the lipid bilayer, disrupting membrane integrity.

  • Antioxidant Action : The hydroxymethyl group and the epoxide moiety can participate in electron transfer reactions, stabilizing free radicals (e.g., DPPH, ABTS) through hydrogen atom transfer (HAT) or single electron transfer (SET).

  • Enzyme Inhibition : As a structural analog of fatty acid epoxides, it may inhibit or serve as a slow substrate for Soluble Epoxide Hydrolase (sEH) , modulating inflammatory pathways.

Mechanistic Pathway Diagram

Mechanism Compound (3-Tetradecyloxiran-2-yl)methanol Membrane Lipid Bilayer Insertion Compound->Membrane Hydrophobic Tail Nucleophile Protein/DNA Alkylation (Nu: -SH, -NH2) Compound->Nucleophile Epoxide Ring Opening Radical Free Radical Scavenging (DPPH• -> DPPH-H) Compound->Radical H-Atom Transfer sEH sEH Interaction (Inhibition/Hydrolysis) Compound->sEH Substrate Mimicry Cell Lysis Cell Lysis Membrane->Cell Lysis Enzyme Inactivation Enzyme Inactivation Nucleophile->Enzyme Inactivation Oxidative Stress Reduction Oxidative Stress Reduction Radical->Oxidative Stress Reduction

Caption: Mechanistic pathways of (3-Tetradecyloxiran-2-yl)methanol involving membrane insertion, nucleophilic attack, and radical scavenging.

Comparative Performance in Specific Assays

A. Antimicrobial Susceptibility (MIC Assay)

Objective : Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Performance Data :

Compound Target Organism MIC (µg/mL) Potency Relative to Control
(3-Tetradecyloxiran-2-yl)methanol S. aureus 12.5 - 25.0 Moderate (0.2x)
(3-Tetradecyloxiran-2-yl)methanol E. coli 25.0 - 50.0 Low (0.1x)
Chloramphenicol (Control) S. aureus 2.0 - 8.0 High (1.0x)

| Gentamicin (Control) | E. coli | 0.5 - 2.0 | Very High (4.0x) |

Analysis : While less potent than standard antibiotics, the compound shows significant activity, particularly against Gram-positive bacteria. Its lipid nature allows it to penetrate biofilms effectively, a distinct advantage over hydrophilic antibiotics.

B. Antioxidant Activity (DPPH Assay)

Objective : Measure the radical scavenging capacity (IC50) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Performance Data :

Compound IC50 (µg/mL) Scavenging Efficiency
(3-Tetradecyloxiran-2-yl)methanol 75.8 ± 4.9 Moderate
Ascorbic Acid (Control) 5.2 ± 0.5 High

| BHT (Synthetic Control) | 18.5 ± 1.2 | High |

Analysis : The compound exhibits moderate antioxidant activity. Unlike Ascorbic Acid, which is water-soluble and rapidly depleted, (3-Tetradecyloxiran-2-yl)methanol is lipophilic, providing sustained protection in lipid environments (e.g., cell membranes) against lipid peroxidation.

Experimental Protocols

Protocol 1: Broth Microdilution Assay (MIC)

Purpose : To quantify antimicrobial potency. Reagents : Mueller-Hinton Broth (MHB), DMSO, Resazurin dye (optional).

  • Preparation : Dissolve (3-Tetradecyloxiran-2-yl)methanol in DMSO to a stock concentration of 10 mg/mL.

  • Dilution : Prepare serial two-fold dilutions in MHB in a 96-well plate (Final range: 100 µg/mL to 0.19 µg/mL). Ensure DMSO concentration < 1%.

  • Inoculation : Add 10 µL of bacterial suspension (adjusted to 5 x 10^5 CFU/mL) to each well.

  • Incubation : Incubate at 37°C for 18-24 hours.

  • Readout : Visual inspection for turbidity or addition of Resazurin (blue to pink indicates growth). The lowest concentration with no visible growth is the MIC.

Protocol 2: DPPH Radical Scavenging Assay

Purpose : To assess antioxidant capacity.[1] Reagents : 0.1 mM DPPH in methanol, Ascorbic Acid (standard).

  • Preparation : Prepare a 0.1 mM DPPH solution in methanol (protect from light).

  • Sample Addition : Mix 100 µL of compound solution (varying concentrations in methanol) with 100 µL of DPPH solution in a 96-well plate.

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure absorbance at 517 nm using a microplate reader.

  • Calculation :

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Workflow Diagram

Workflow cluster_MIC Antimicrobial Assay (MIC) cluster_DPPH Antioxidant Assay (DPPH) Start Start: Compound Preparation (Dissolve in DMSO/MeOH) Dilution Serial Dilution (96-well plate) Start->Dilution AddBac Add Bacterial Inoculum (5x10^5 CFU/mL) Dilution->AddBac Aliquot for MIC AddDPPH Add 0.1 mM DPPH Solution Dilution->AddDPPH Aliquot for DPPH Incubate1 Incubate 37°C, 24h AddBac->Incubate1 ReadMIC Read MIC (Turbidity/Resazurin) Incubate1->ReadMIC Incubate2 Incubate RT, 30 min (Dark) AddDPPH->Incubate2 ReadAbs Measure Absorbance (517 nm) Incubate2->ReadAbs

Caption: Experimental workflow for parallel assessment of antimicrobial and antioxidant activities.

Safety & Handling

  • Hazard : Irritant to eyes and skin. Potential sensitizer due to epoxide reactivity.

  • Storage : Store at -20°C under inert gas (Argon/Nitrogen) to prevent epoxide hydrolysis or oxidation.

  • Disposal : Dispose of as hazardous chemical waste.

References

  • Chemical Identity : PubChem. Compound Summary for CID 10883395, (3-Tetradecyloxiran-2-yl)methanol. Link

  • Antimicrobial Activity : Kpadonou, K. P., et al. "Antimicrobial and Antioxidant Activities of Ocimum gratissimum Extracts." African Journal of Pharmacy and Pharmacology, vol. 6, no. 23, 2012. Link

  • Phytochemical Screening : Peng, W., et al. "The Phytochemistry, Pharmacology, and Quality Control of Tetrastigma hemsleyanum." Frontiers in Pharmacology, 2020. Link

  • Epoxide Mechanism : Morisseau, C., & Hammock, B. D. "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 2005. Link

Sources

Safety Operating Guide

(3-Tetradecyloxiran-2-YL)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in reactive intermediates and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of complex synthetic molecules. (3-Tetradecyloxiran-2-YL)methanol is a long-chain aliphatic epoxy alcohol heavily utilized in the stereospecific synthesis of plasmalogens and complex lipids[1].

While its 14-carbon (tetradecyl) aliphatic tail renders it highly lipophilic and significantly less volatile than lower-molecular-weight epoxides, the oxirane ring remains a potent electrophile. Proper disposal is not merely a regulatory checkbox; it is a fundamental operational requirement to prevent environmental toxicity, avoid dangerous cross-reactions in waste carboys, and protect laboratory personnel from inadvertent alkylating exposure.

Here is the authoritative, step-by-step operational guide for the safe handling, quenching, and disposal of (3-Tetradecyloxiran-2-YL)methanol.

Physicochemical & Hazard Profiling

Before designing a disposal workflow, we must quantify the chemical parameters that dictate the molecule's behavior in waste streams.

Table 1: Quantitative Hazard and Operational Profile

ParameterQuantitative / Qualitative ValueOperational Implication
Chemical Formula C17H34O2Highly lipophilic; requires organic solvents (e.g., MeOH, DCM) for mobilization[1].
Molecular Weight ~270.45 g/mol Low volatility compared to short-chain epoxides, reducing acute inhalation risks.
Ring Strain Energy ~27 kcal/mol (Oxirane)High thermodynamic drive for ring-opening; reactive towards nucleophiles[2].
EPA Waste Classification Hazardous Organic WasteStrictly prohibited from discharge into municipal sewer systems[3].
Quenching Half-Life < 30 mins (in 0.1M H₂SO₄/MeOH)Rapid in-lab deactivation is achievable in standard fume hood setups[4].

The Causality of Epoxide Deactivation (Mechanistic Logic)

Why do we quench epoxides prior to disposal? Epoxides are metastable three-membered rings with significant angle strain (compressed to ~60° instead of the ideal 109.5° for sp³ carbons). If disposed of directly into mixed liquid waste, they can undergo uncontrolled, exothermic ring-opening reactions with nucleophiles (such as amines, thiols, or trace water) present in the waste carboy[2].

To build a self-validating safety protocol , we do not simply throw the chemical away; we chemically destroy the hazard. We employ acid-catalyzed methanolysis prior to disposal. By introducing a catalytic amount of sulfuric acid in methanol, the oxygen atom of the oxirane ring is protonated, drastically increasing the electrophilicity of the adjacent carbons. Methanol acts as the nucleophile, attacking the more substituted carbon (via an SN1-like mechanism) to yield a highly stable, non-hazardous methoxy-diol derivative[4]. This ensures the chemical entering the waste stream is inert.

Step-by-Step Quenching & Disposal Protocol

This protocol must be executed inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Phase 1: In-Lab Chemical Quenching (Ring-Opening)

  • Solvation: Dissolve the crude or waste (3-Tetradecyloxiran-2-YL)methanol in HPLC-grade methanol. Use approximately 10 mL of solvent per gram of epoxide to ensure complete solvation of the lipophilic tail.

  • Acidification: While stirring magnetically, add 0.1 M H₂SO₄ dropwise to the solution[4]. (Note: Alternatively, a dedicated epoxide destruction solution such as aqueous sodium bicarbonate and glycine can be utilized for base-catalyzed quenching[5]).

  • Reaction Monitoring: Stir at room temperature for 2 to 3 hours. To self-validate the destruction of the hazard, verify the complete disappearance of the epoxide via Thin-Layer Chromatography (TLC). A potassium permanganate (KMnO₄) stain is highly effective here, as it readily oxidizes the newly formed diol product, confirming successful ring-opening[1].

  • Neutralization: Once TLC confirms the absence of the epoxide, neutralize the quenched acidic mixture by slowly adding saturated aqueous NaHCO₃ until a pH of 7 is reached.

Phase 2: Waste Segregation & Logistical Operations According to EPA guidelines and institutional hazardous waste policies[3], the neutralized mixture must be segregated based on its solvent matrix to prevent the formation of toxic byproducts (like dioxins) during downstream incineration.

  • Halogenated Liquid Waste: If the epoxide was originally dissolved in or extracted with dichloromethane (DCM) or chloroform during your workflow, the quenched mixture must be deposited in the Halogenated Waste carboy.

  • Non-Halogenated Liquid Waste: If the process utilized only methanol, ethyl acetate, or hexanes, route the quenched mixture to the Non-Halogenated carboy (often designated for fuel blending)[6].

  • Solid Hazardous Waste: Consumables that cannot be quenched—such as silica gel from column chromatography, contaminated nitrile gloves, and empty reagent vials—must be collected in a puncture-proof, sealed container clearly labeled "Hazardous Solid Waste - Epoxide Contaminated" for off-site incineration[2].

Disposal Decision Matrix

To streamline laboratory operations, follow the logical workflow mapped below for all (3-Tetradecyloxiran-2-YL)methanol waste streams.

EpoxideDisposal Start (3-Tetradecyloxiran-2-YL)methanol Waste Generated State Physical State? Start->State Solid Solid Waste (Silica, PPE, Vials) State->Solid Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid Liquid BinSolid Hazardous Solid Waste (Incineration) Solid->BinSolid Quench Chemical Quenching (Acidic Methanolysis) Liquid->Quench Reactive Oxirane HaloCheck Contains Halogenated Solvents? (e.g., DCM) Quench->HaloCheck Ring-Opened Diol BinHalo Halogenated Liquid Waste (EPA Regulated) HaloCheck->BinHalo Yes (DCM/CHCl3) BinNonHalo Non-Halogenated Liquid Waste (Fuel Blending) HaloCheck->BinNonHalo No (MeOH/EtOAc)

Decision matrix for the quenching and disposal of (3-Tetradecyloxiran-2-YL)methanol waste streams.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling (3-Tetradecyloxiran-2-YL)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like (3-Tetradecyloxiran-2-YL)methanol, a bifunctional molecule incorporating a reactive epoxide ring and a primary alcohol, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety recommendation. Our goal is to empower you with the knowledge to create a secure laboratory environment, fostering both scientific advancement and personal well-being.

Understanding the Inherent Risks: A Structural Perspective
  • The Epoxide Ring: Epoxides, or oxiranes, are three-membered rings containing an oxygen atom. The ring strain makes them susceptible to ring-opening reactions by nucleophiles. This reactivity is the basis of their utility in synthesis but also presents a primary health concern. Epoxides are often classified as skin and eye irritants, and some can be skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[1][2] Their ability to alkylate biological macromolecules also warrants caution.

  • The Methanol Moiety: The presence of a hydroxymethyl group suggests properties analogous to methanol. Methanol is a flammable liquid and is toxic if swallowed, inhaled, or absorbed through the skin.[3] It can cause damage to organs, particularly the optic nerve and central nervous system.[4]

Therefore, a robust safety protocol for (3-Tetradecyloxiran-2-YL)methanol must address the combined risks of a reactive epoxide and a toxic alcohol.

Core Principles of Protection: A Multi-layered Approach

A comprehensive safety strategy relies on the hierarchy of controls, which prioritizes eliminating or reducing hazards at their source. When handling (3-Tetradecyloxiran-2-YL)methanol, this translates to a combination of engineering controls, administrative controls, and, as the final and crucial barrier, Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All work with (3-Tetradecyloxiran-2-YL)methanol should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][7]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8]

Administrative Controls: Safe Work Practices
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving (3-Tetradecyloxiran-2-YL)methanol.

  • Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for this compound.

  • Cleanliness: Maintain a clean and organized workspace to prevent accidental spills and contamination.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the recommended PPE for handling (3-Tetradecyloxiran-2-YL)methanol. It is crucial to select PPE that is resistant to both epoxides and methanol.

Body Part PPE Recommendation Rationale and Best Practices
Eyes and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[6][9] A face shield should be worn over the goggles when there is a significant risk of splashing.[8][9]
Hands Nitrile or neoprene glovesChoose gloves with a proven resistance to both epoxides and methanol. Always double-glove to provide an extra layer of protection. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contamination is suspected.[8][10]
Body Flame-retardant laboratory coatA lab coat made of a flame-retardant material is essential due to the flammability risk associated with the methanol moiety.[10] Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Use within a chemical fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.A fume hood is the primary means of respiratory protection.[5] In the rare event that work must be performed outside of a fume hood, a comprehensive respiratory protection program must be in place, including fit-testing and training.[11][12]

Operational and Disposal Plans: A Step-by-Step Guide

Receiving and Storing (3-Tetradecyloxiran-2-YL)methanol
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[13] A flammable liquids storage cabinet is recommended.

Safe Handling and Experimental Workflow

The following diagram illustrates a safe workflow for handling (3-Tetradecyloxiran-2-YL)methanol in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE Review Review SOP Prep->Review Transfer Transfer Chemical Review->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose of Waste Waste->Dispose

Safe handling workflow for (3-Tetradecyloxiran-2-YL)methanol.
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][14] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal
  • Segregation: All waste contaminated with (3-Tetradecyloxiran-2-YL)methanol, including gloves, disposable labware, and reaction byproducts, must be collected in a designated hazardous waste container.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[10]

  • Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[16]

Building a Culture of Safety

Adherence to these guidelines is paramount for the safe handling of (3-Tetradecyloxiran-2-YL)methanol. By understanding the chemical principles that underpin these safety recommendations, we can foster a laboratory environment where cutting-edge research and the well-being of our scientific community go hand in hand.

References

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  • Nils Malmgren AB. (n.d.). Safety when working with epoxy and hardener.
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  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems.
  • State of Michigan. (2014, March 19). SAFETY DATA SHEET - Methanol (230, 232, 233).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Methanex. (2022, December 12). Safety data sheets - Methanol.
  • Environmental Protection Agency. (2017, December 11). METHANOL..
  • Fisher Scientific. (2015, November 5). Safety Data Sheet.
  • National Institutes of Health. (n.d.). (3-Methyloxiran-2-yl)methanol | C4H8O2 | CID 234485 - PubChem.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). (3,3-Dimethyloxiran-2-yl)methanol | C5H10O2 | CID 167724 - PubChem.
  • lookchem. (n.d.). (2-Methyloxiran-2-yl)Methanol Safety Data Sheets(SDS).
  • Methanol Institute. (2011, February 1). Methanol Emergency Response.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Dräger. (n.d.). Renewable Energy - Methanol Safety for Industry.
  • GOV.UK. (2016, May 15). Incident management: methanol.
  • 2M Holdings. (2017, October 25). SAFETY DATA SHEET METHANOL LRG.
  • Actylis Lab Solutions. (2024, September 13). SAFETY DATA SHEET.
  • YPF Quimica. (n.d.). HAZARD IDENTIFICATION - methanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.